4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Description
Properties
IUPAC Name |
4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-12-10(14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPECIJQJPPLBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443024 | |
| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179056-82-7 | |
| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 179056-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde" basic properties
An In-Depth Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The document delineates its fundamental chemical and physical properties, offers a detailed, step-by-step synthesis protocol with mechanistic insights, and explores its reactivity and applications as a versatile building block in drug discovery. Particular emphasis is placed on its role as a precursor to pharmacologically active agents, underscored by the established biological activities of the 1,3,4-oxadiazole scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction: The 1,3,4-Oxadiazole Scaffold in Modern Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural frameworks for a vast array of therapeutic agents.[1] Among these, the 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide groups have made it a focal point of intense research. Derivatives of 1,3,4-oxadiazole exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral properties.[1][3][4]
This compound emerges as a particularly valuable synthetic intermediate. It strategically combines the stable, pharmacologically relevant oxadiazole core with a reactive benzaldehyde functional group. This aldehyde moiety serves as a chemical handle for extensive molecular elaboration, allowing for the construction of diverse compound libraries via reactions such as Schiff base formation, Wittig reactions, and reductive amination. This guide will explore the foundational properties and synthetic pathways that make this molecule a cornerstone for innovation.
Core Properties of this compound
A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development.
Nomenclature and Chemical Identifiers
The compound is systematically identified by various chemical naming conventions and registry numbers, ensuring unambiguous reference in scientific literature and databases.
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 179056-82-7 | [5][6] |
| Molecular Formula | C₁₀H₈N₂O₂ | [5] |
| Canonical SMILES | CC1=NN=C(C2=CC=C(C=O)C=C2)O1 | [5] |
| InChI Key | MPECIJQJPPLBGV-UHFFFAOYSA-N | [5] |
Physicochemical and Computed Properties
These properties are essential for predicting the compound's behavior in various chemical and biological systems, from reaction solvent selection to preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
| Property | Value | Source |
| Molecular Weight | 188.186 g/mol | [5] |
| Purity | ≥98% (typical) | [5] |
| LogP | 0.815 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Fraction of sp³ Carbons (Fsp³) | 0.1 | [5] |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that hinges on the well-established formation of the 1,3,4-oxadiazole ring from an appropriate acylhydrazide precursor. The most logical and common pathway begins with 4-formylbenzoic acid.
Retrosynthetic Analysis & Workflow
The synthesis strategy involves the cyclization of a key intermediate, N'-acetyl-4-formylbenzohydrazide. This intermediate is readily prepared from 4-formylbenzoic acid, which itself can be synthesized from more common starting materials. The overall workflow is a robust and scalable route to the target molecule.
Caption: Synthetic workflow for the target compound.
Experimental Protocol
The following protocol is a representative, multi-step procedure for laboratory-scale synthesis.
PART A: Synthesis of 4-Formylbenzohydrazide (Intermediate 1)
-
Rationale: The carboxylic acid of 4-formylbenzoic acid must be converted into a more reactive species, typically an acid chloride, to facilitate reaction with hydrazine. 4-Formylbenzoic acid is a bifunctional compound with both an aldehyde and a carboxylic acid group.
-
Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-formylbenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 3-5 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Work-up (1): After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-formylbenzoyl chloride is typically used directly in the next step without further purification.
-
Hydrazinolysis: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath (0 °C).
-
Addition: Slowly add a solution of hydrazine hydrate (2.0 eq) in the same solvent dropwise, maintaining the temperature below 5 °C. Vigorous stirring is essential.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up (2): Quench the reaction with water. The resulting precipitate, 4-formylbenzohydrazide, is collected by vacuum filtration, washed with cold water, and dried.
PART B: Synthesis of this compound (Final Product)
-
Rationale: This step involves the formation and subsequent cyclization of an N,N'-diacylhydrazine intermediate. Phosphorus oxychloride (POCl₃) is a common and highly effective dehydrating agent for this transformation.[7]
-
Acetylation: Suspend the dried 4-formylbenzohydrazide (1.0 eq) in acetic anhydride (3-5 eq).
-
Reaction (1): Heat the mixture to reflux for 2-4 hours. This step forms the N'-acetyl intermediate.
-
Work-up (1): Cool the reaction mixture and pour it carefully onto crushed ice with stirring. The precipitated solid is filtered, washed with water, and dried.
-
Cyclization: To the dried intermediate, add phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser.
-
Reaction (2): Heat the mixture to reflux (approx. 105-110 °C) for 6-12 hours.[7] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up (2): After cooling, carefully pour the reaction mixture onto crushed ice. The product will precipitate. Neutralize the solution cautiously with a base (e.g., sodium bicarbonate or sodium carbonate solution) until it is slightly alkaline.
-
Purification: Filter the crude solid product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified this compound.
Structural Characterization
Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.
-
¹H NMR: Expected signals include a singlet for the aldehyde proton (~10.0 ppm), aromatic protons in the 7.8-8.2 ppm region (appearing as two doublets), and a sharp singlet for the oxadiazole's methyl group (~2.6 ppm).
-
¹³C NMR: Key signals would include the aldehyde carbonyl (~192 ppm), the two distinct carbons of the oxadiazole ring (~165 ppm and ~163 ppm), aromatic carbons, and the methyl carbon (~11 ppm).
-
IR Spectroscopy: Characteristic absorption bands would be observed for the aldehyde C=O stretch (~1700 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-O-C stretching of the oxadiazole ring (~1020-1070 cm⁻¹).[8]
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (m/z = 188.06) would confirm the elemental composition.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the predictable reactivity of its aldehyde group, while the oxadiazole ring provides a stable, drug-like core.
Reactivity Profile
The aldehyde functional group is the primary site of reactivity, enabling a wide range of chemical transformations to build molecular complexity. Key reactions include:
-
Schiff Base Formation: Condensation with primary amines to form imines, which are valuable intermediates and pharmacophores in their own right.
-
Reductive Amination: A two-step or one-pot reaction involving imine formation followed by reduction to yield secondary amines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for carbon-carbon bond formation.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of derivatives.
Caption: Derivatization pathways from the core molecule.
Applications in Medicinal Chemistry
The true value of this compound is realized in its application as a scaffold for potent bioactive molecules.
-
Carbonic Anhydrase Inhibitors: Research has demonstrated that a closely related analog, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, is a selective inhibitor of carbonic anhydrase II.[7][9][10] This enzyme is a key target for treating glaucoma.[7][10] The benzaldehyde described herein serves as a direct precursor for synthesizing such sulfonamides and exploring structure-activity relationships in this class of inhibitors.
-
Anticonvulsant Agents: The combination of an oxadiazole ring with other heterocyclic systems, such as benzothiazole, has been shown to produce compounds with significant anticonvulsant potential.[4] this compound is an ideal starting point for synthesizing such fused systems.
-
Antimicrobial and Anticancer Agents: The 1,3,4-oxadiazole nucleus is a common feature in compounds designed to have antimicrobial and anticancer activity.[1] The aldehyde group allows for the facile introduction of various lipophilic or polar side chains via imine or hydrazone linkages, enabling the fine-tuning of activity against specific bacterial strains or cancer cell lines.[8][11]
Conclusion
This compound is more than just a chemical compound; it is a versatile platform for chemical innovation. Its structure marries the desirable pharmacological properties and metabolic stability of the 1,3,4-oxadiazole ring with the synthetic flexibility of a benzaldehyde. The straightforward and scalable synthesis makes it an accessible building block for academic and industrial researchers. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed intermediates like this one will remain paramount in the field of drug discovery.
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZALDEHYDE | 179056-82-7 [chemicalbook.com]
- 7. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
"4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde" CAS number
An In-Depth Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, including its definitive CAS Number 179056-82-7 [1][2][3]. This guide delves into validated synthetic pathways, mechanistic details, and purification strategies. Furthermore, we examine the compound's critical role as a versatile intermediate, predicated on the bioactivity of the 1,3,4-oxadiazole scaffold and the synthetic utility of the benzaldehyde functional group. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside illustrative diagrams to clarify complex workflows and molecular structures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their scientific endeavors.
The 1,3,4-oxadiazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[4] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of novel therapeutic agents. Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[5][6][7][8]
This compound emerges as a particularly valuable derivative. It strategically combines the bioactive 1,3,4-oxadiazole core with a synthetically versatile benzaldehyde group. This aldehyde functionality serves as a chemical handle for facile derivatization, enabling the construction of extensive compound libraries for high-throughput screening and lead optimization. This guide elucidates the technical details necessary to synthesize, characterize, and strategically utilize this potent chemical intermediate.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's properties are foundational to its application. The key identifiers and physicochemical characteristics of this compound are summarized below.
Table 1: Core Properties and Identifiers
| Property | Value | Source |
| CAS Number | 179056-82-7 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Purity | Typically ≥98% | [1] |
| LogP | 0.815 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Canonical SMILES | CC1=NN=C(C2=CC=C(C=O)C=C2)O1 | [1] |
| InChI Key | MPECIJQJPPLBGV-UHFFFAOYSA-N | [1] |
Caption: Core identification data for the title compound.
Synthesis and Mechanistic Rationale
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry, typically involving the cyclodehydration of 1,2-diacylhydrazine precursors or the reaction of an acylhydrazide with a suitable one-carbon source.
Synthetic Strategy and Workflow
A robust and commonly employed method for synthesizing this compound involves a two-step process starting from 4-formylbenzoic acid. The workflow is logical: first, create the necessary acylhydrazide intermediate, and second, perform the ring-closing cyclization to form the oxadiazole ring.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a common method for laboratory-scale synthesis.
Step 1: Synthesis of 4-Formylbenzoyl hydrazide
-
To a stirred solution of 4-formylbenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent under reduced pressure to obtain the crude 4-formylbenzoyl chloride.
-
Dissolve the crude acid chloride in a fresh portion of solvent and add it dropwise to a cooled (0 °C) solution of hydrazine hydrate (2-3 equivalents).
-
Stir the reaction mixture for 4-6 hours. The resulting precipitate is collected by filtration, washed with water and a cold organic solvent (e.g., diethyl ether), and dried to yield 4-formylbenzoyl hydrazide.
Causality: The conversion to an acid chloride is necessary to activate the carboxylic acid for nucleophilic attack by the weakly nucleophilic hydrazine. Excess hydrazine ensures complete reaction and minimizes the formation of di-acylated byproducts.
Step 2: Synthesis of this compound
-
Suspend the 4-formylbenzoyl hydrazide (1 equivalent) from Step 1 in an excess of acetic anhydride (5-10 equivalents).
-
Heat the mixture under reflux for 3-5 hours. The acetic anhydride serves as both the acetylating agent and the dehydrating medium for the subsequent cyclization.
-
Alternatively, the hydrazide can be acylated with acetyl chloride to form N'-acetyl-4-formylbenzohydrazide, which is then isolated. This intermediate is subsequently heated with a strong dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it carefully onto crushed ice.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water to remove acid, and then with a sodium bicarbonate solution.
-
The crude product is then purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Trustworthiness: This self-validating protocol relies on the robust and high-yielding nature of oxadiazole formation via cyclodehydration. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).
Applications in Drug Discovery and Development
The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value starting material for building more complex molecules with therapeutic potential.
The Aldehyde: A Gateway to Molecular Diversity
The benzaldehyde group is a cornerstone of synthetic chemistry, enabling a variety of transformations to create diverse molecular libraries.
-
Schiff Base Formation : Reacting the aldehyde with primary amines yields imines (Schiff bases), which can be further reduced to stable secondary amines. This is a primary method for linking the oxadiazole core to other pharmacophores.
-
Wittig Reaction : Allows for the formation of carbon-carbon double bonds, enabling the synthesis of stilbene-like structures.
-
Reductive Amination : A one-pot reaction with an amine and a reducing agent (e.g., sodium borohydride) to directly form a secondary or tertiary amine.
-
Knoevenagel Condensation : Reaction with active methylene compounds to introduce further complexity.
The 1,3,4-Oxadiazole Core and Bioactivity
Derivatives of 1,3,4-oxadiazole are explored for a wide range of therapeutic targets. A recent study on a structurally related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, identified it as a selective inhibitor of carbonic anhydrase II, a key target for treating glaucoma.[9][10][11] The study involved identifying its metabolites, which included hydroxylated forms of the core structure, demonstrating the scaffold's engagement in biological systems.[9][10][11] This highlights the potential for derivatives of this compound to be developed into potent enzyme inhibitors.
Experimental Workflow: From Building Block to Bio-Screening
The true value of this compound is realized in a structured drug discovery workflow. The following protocol and diagram illustrate a typical process for generating and screening a small library of derivatives.
Protocol: Synthesis of a Schiff Base Derivative
-
Dissolve this compound (1 equivalent) in absolute ethanol.
-
Add a primary amine of interest (e.g., 4-aminophenol) (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The resulting crystalline Schiff base product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Characterize the product via NMR and Mass Spectrometry to confirm its structure and purity before submitting for biological screening.
Caption: A typical drug discovery workflow utilizing the title compound.
Conclusion
This compound is a chemical intermediate of considerable strategic importance. Its structure marries a biologically relevant 1,3,4-oxadiazole nucleus with a highly versatile synthetic handle, the aldehyde group. This combination provides a powerful platform for the synthesis of novel, diverse, and potentially bioactive molecules. The robust and well-understood chemistry for its synthesis and derivatization makes it an accessible and valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the efficient exploration of chemical space in the quest for new therapeutic agents.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2abiotech.net [2abiotech.net]
- 3. 4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZALDEHYDE | 179056-82-7 [chemicalbook.com]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. historymedjournal.com [historymedjournal.com]
- 9. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 10. researchgate.net [researchgate.net]
- 11. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
An In-Depth Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde: Synthesis, Characterization, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde, a heterocyclic aldehyde of significant interest in contemporary drug discovery and development. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies for its preparation, detail its analytical characterization, and discuss its role as a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this valuable compound.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a prominent feature in a multitude of biologically active compounds due to its unique physicochemical properties.[1] It is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. The 1,3,4-oxadiazole nucleus is known to participate in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. Consequently, derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.
This compound, in particular, serves as a key intermediate, combining the reactive aldehyde functionality with the stable and pharmacologically relevant oxadiazole core. This combination allows for its facile incorporation into larger, more complex molecules through various chemical transformations, making it a valuable tool for the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | - |
| Molecular Weight | 188.19 g/mol | --INVALID-LINK-- |
| CAS Number | 179056-82-7 | --INVALID-LINK-- |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | - |
| SMILES | CC1=NN=C(O1)C2=CC=C(C=O)C=C2 | - |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzaldehyde ring, a singlet for the aldehyde proton, and a singlet for the methyl group on the oxadiazole ring. The aromatic protons would likely appear as two doublets in the downfield region (around 7.8-8.2 ppm). The aldehyde proton (CHO) would be a highly deshielded singlet, typically found between 9.9 and 10.1 ppm. The methyl (CH₃) protons on the oxadiazole ring would appear as a sharp singlet further upfield, likely in the range of 2.5-2.7 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde at the most downfield position (around 190-193 ppm). The two carbons of the oxadiazole ring would have distinct chemical shifts, typically in the range of 160-165 ppm. The aromatic carbons would appear between 120 and 140 ppm, and the methyl carbon would be observed in the upfield region (around 10-15 ppm). For a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at 164.32 and 161.98 ppm.[2]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 188. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO) and other characteristic fragments of the substituted oxadiazole ring system.
Synthesis of this compound
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods reported in the literature.[3][4] A common and efficient approach involves the dehydrative cyclization of N-acylhydrazones. The following section outlines a robust, two-step protocol for the synthesis of the title compound, starting from readily available commercial reagents.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of N'-(4-Formylbenzylidene)acetohydrazide (Acylhydrazone Intermediate)
-
To a solution of 4-formylbenzaldehyde (1.0 eq) in absolute ethanol (10 mL/g of aldehyde), add acethydrazide (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the acylhydrazone intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
A variety of reagents can be employed for the dehydrative cyclization of the acylhydrazone. Phosphorus oxychloride (POCl₃) is a classic and effective choice.[1]
-
Carefully add the N'-(4-formylbenzylidene)acetohydrazide (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) at 0 °C with stirring.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat at reflux (approximately 107 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Self-Validation Note: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, MS), comparing the obtained data with the predicted values.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group is a versatile functional handle that can undergo a wide range of chemical transformations.
Role as a Synthetic Intermediate
Caption: Key transformations of the title compound in medicinal chemistry.
-
Synthesis of Schiff Bases and Hydrazones: The aldehyde can readily react with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These moieties are often present in compounds with antimicrobial and anticancer activities.
-
Reductive Amination: The aldehyde can be converted to a variety of secondary and tertiary amines through reductive amination. This is a powerful method for introducing diversity into a molecule and is widely used in the synthesis of drug candidates.
-
Wittig and Related Olefination Reactions: The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a means to extend the carbon skeleton and synthesize compounds such as stilbene derivatives, which are known to have a range of biological activities.
-
Oxidation to a Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid. This acid can then be used to form amides and esters, further expanding the chemical space that can be explored.
The incorporation of the 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl moiety into drug candidates can confer desirable properties such as improved metabolic stability, enhanced binding to target proteins, and favorable pharmacokinetic profiles. For example, a related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been investigated as a selective carbonic anhydrase II inhibitor.[5][6] This highlights the potential of this scaffold in the design of enzyme inhibitors.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the versatility of the aldehyde functional group, makes it an attractive building block for the construction of novel, biologically active molecules. The inherent stability and favorable physicochemical properties of the 1,3,4-oxadiazole ring further enhance its utility in drug design. This guide provides a solid foundation for researchers and scientists to understand and utilize this important synthetic intermediate in their drug discovery and development endeavors.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 6. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold
An In-Depth Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of metabolic stability, favorable pharmacokinetic profiles, and versatile biological activity is paramount. Among the five-membered aromatic heterocycles, the 1,3,4-oxadiazole ring has emerged as a "privileged structure."[1][2] Its unique electronic properties, ability to act as a bioisostere for ester and amide functionalities, and its role as a hydrogen bond acceptor contribute to its frequent incorporation into pharmacologically active agents.[3] The 1,3,4-oxadiazole nucleus is a key component in a wide array of therapeutic agents, demonstrating antimicrobial, anti-inflammatory, anticancer, and antiviral activities, among others.[1][2][4]
This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 179056-82-7).[5] This compound is of significant interest to drug development professionals not only for the inherent properties of its oxadiazole core but also for the synthetic versatility offered by its terminal benzaldehyde group. The aldehyde functionality serves as a crucial chemical handle for diversification, enabling the construction of larger, more complex molecules through reactions such as Schiff base formation, Wittig reactions, and reductive amination. This positions the title compound as a valuable building block for creating libraries of potential drug candidates.
This document provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, characteristic spectral data for validation, and an exploration of its applications in drug discovery.
Chemical Structure and Physicochemical Properties
The molecule consists of a central 1,3,4-oxadiazole ring disubstituted at the 2- and 5-positions. The 5-position is capped with a methyl group, while the 2-position is attached to a benzene ring that is para-substituted with a formyl (aldehyde) group.
Caption: Chemical Structure of this compound.
| Property | Value | Source |
| CAS Number | 179056-82-7 | [5] |
| Molecular Formula | C₁₀H₈N₂O₂ | [5] |
| Molecular Weight | 188.19 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | CC1=NN=C(O1)C2=CC=C(C=C2)C=O | [5] |
| Purity | ≥98% (Typical Commercial) | [5] |
| LogP | 0.815 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Synthesis Pathway and Experimental Protocol
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most robust and common methods involve the cyclodehydration of an N,N'-diacylhydrazine intermediate.[6][7] This intermediate is typically formed from the reaction of an acid hydrazide with an acylating agent. For the title compound, a logical and efficient pathway starts from 4-formylbenzoic acid.
Synthetic Workflow Overview
The process can be visualized as a multi-step sequence:
-
Esterification: Protection of the carboxylic acid to prevent unwanted side reactions.
-
Hydrazinolysis: Conversion of the ester to the corresponding acid hydrazide.
-
Acylation: Reaction of the hydrazide with an acetylating agent to form the key diacylhydrazine intermediate.
-
Cyclodehydration: Ring closure to form the 1,3,4-oxadiazole ring.
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
This protocol is a representative method derived from established literature procedures for the synthesis of analogous 1,3,4-oxadiazoles.[7][8][9]
PART A: Synthesis of 4-Formylbenzohydrazide
-
Esterification: To a solution of 4-formylbenzoic acid (15.0 g, 0.1 mol) in methanol (200 mL), add thionyl chloride (11 mL, 0.15 mol) dropwise at 0 °C.
-
Causality: Thionyl chloride activates the carboxylic acid for nucleophilic attack by methanol. The reaction is performed at 0 °C to control the exothermic reaction.
-
-
Allow the reaction to warm to room temperature and then reflux for 4 hours. Monitor completion by TLC.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-formylbenzoate as a solid.
-
Hydrazinolysis: Dissolve the crude methyl 4-formylbenzoate (16.4 g, 0.1 mol) in ethanol (150 mL). Add hydrazine hydrate (10 mL, 0.2 mol) and reflux the mixture for 6 hours.
-
Causality: Hydrazine is a strong nucleophile that displaces the methoxy group of the ester to form the stable hydrazide. Refluxing ensures the reaction goes to completion.
-
-
Cool the reaction mixture to room temperature. The product, 4-formylbenzohydrazide, will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.
PART B: Synthesis of this compound
-
Acylation & Cyclodehydration (One-Pot): In a round-bottom flask, suspend 4-formylbenzohydrazide (8.2 g, 0.05 mol) in phosphorus oxychloride (POCl₃, 30 mL).
-
To this suspension, add acetic anhydride (5.7 mL, 0.06 mol) dropwise while stirring in an ice bath.
-
Causality: Acetic anhydride provides the acetyl group necessary to form the diacylhydrazine in situ, which is the direct precursor to the cyclized product.
-
-
After the addition is complete, slowly heat the mixture to reflux and maintain for 3-4 hours. The reaction color will typically darken.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~200 g) with vigorous stirring.
-
Safety Note: This step is highly exothermic and should be done slowly in a well-ventilated fume hood.
-
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7.
-
The crude product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.
Spectroscopic Characterization and Validation
Validation of the final product's identity and purity is critical. The following table summarizes the expected spectroscopic data based on the compound's structure and data from analogous compounds reported in the literature.[10][11][12]
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.1 (s, 1H, -CHO), 8.2 (d, J=8.0 Hz, 2H, Ar-H), 8.0 (d, J=8.0 Hz, 2H, Ar-H), 2.6 (s, 3H, -CH₃). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 192.5 (C=O, aldehyde), 165.0 (C-oxadiazole), 164.5 (C-oxadiazole), 139.0 (Ar-C), 130.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-C), 11.0 (-CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H str.), ~2850, 2750 (Aldehyde C-H str.), ~1700 (C=O str.), ~1610 (C=N str.), ~1580 (Ar C=C str.), ~1020 (C-O-C str.). |
| Mass Spec (ESI-MS) | m/z 189.06 [M+H]⁺, 211.04 [M+Na]⁺. |
Applications in Medicinal Chemistry and Drug Development
The title compound is a strategic intermediate for synthesizing lead compounds in drug discovery programs. The 1,3,4-oxadiazole core provides metabolic stability, while the benzaldehyde moiety allows for facile chemical modification.
-
Anticancer Agents: Many 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown potent anticancer activity.[12][13] The aldehyde can be converted into Schiff bases or other derivatives that can interact with biological targets. For instance, reaction with various amines or hydrazides can generate a library of compounds for screening against cancer cell lines.
-
Antimicrobial Agents: The oxadiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[4] this compound can be used as a starting point to synthesize novel antimicrobial candidates by elaborating the aldehyde group into structures known to possess antimicrobial activity.
-
Enzyme Inhibitors: The rigid, planar structure of the oxadiazole-phenyl core can serve as a scaffold to position functional groups for optimal interaction within an enzyme's active site. A related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been investigated as a carbonic anhydrase inhibitor.[9][14] The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives for inhibitor design.
Conclusion
This compound is more than just a chemical entity; it is a versatile platform for innovation in drug discovery. Its synthesis is straightforward, utilizing established and reliable chemical transformations. The presence of the reactive aldehyde group on a metabolically stable and biologically relevant oxadiazole scaffold makes it an exceptionally valuable building block for medicinal chemists. This guide provides the foundational knowledge—from synthesis to characterization—required for researchers to confidently incorporate this compound into their discovery pipelines, accelerating the development of next-generation therapeutics.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds - Int J Pharm Chem Anal [ijpca.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 10. rsc.org [rsc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
A Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde: Synthesis, Characterization, and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural elucidation, and explore its potential as a therapeutic agent, drawing upon established principles and data from analogous structures. This document is intended to serve as a practical resource for researchers initiating studies on this molecule and for professionals in drug development seeking novel scaffolds.
Introduction: The Promise of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for ester and amide functionalities. This five-membered heterocycle is a common feature in a multitude of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The compound this compound incorporates this versatile core, presenting a unique substitution pattern that warrants investigation for novel therapeutic applications. Its structural similarity to known bioactive molecules, particularly carbonic anhydrase inhibitors and anticonvulsants, makes it a compelling candidate for further research.[3][4]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 179056-82-7 | - |
| Molecular Formula | C₁₀H₈N₂O₂ | - |
| Molecular Weight | 188.18 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | - |
Structural Confirmation: The identity and purity of synthesized this compound would be unequivocally confirmed through a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the hydrogen atoms. Expected signals would include those for the methyl protons, the aromatic protons on the benzene ring, and the aldehydic proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the C=O of the aldehyde, the C=N of the oxadiazole ring, and C-O-C stretching.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry, typically involving the cyclization of a diacylhydrazine intermediate.[5] The following protocol is a proposed synthetic route for this compound, adapted from methodologies reported for analogous compounds.[3][6]
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Formylbenzoyl hydrazide
-
To a solution of 4-formylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (2-3 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product, 4-formylbenzoyl hydrazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of N'-Acetyl-4-formylbenzohydrazide
-
Suspend 4-formylbenzoyl hydrazide (1 equivalent) in a suitable solvent like dichloromethane or under solvent-free conditions.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the suspension at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N'-acetyl-4-formylbenzohydrazide.
Step 3: Cyclodehydration to form this compound
-
To the crude N'-acetyl-4-formylbenzohydrazide (1 equivalent), slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) at 0°C.
-
Heat the reaction mixture at 80-100°C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.
Potential Therapeutic Applications and Proposed Screening Protocols
Based on the established bioactivities of the 1,3,4-oxadiazole scaffold and structurally related molecules, we propose two primary avenues for therapeutic investigation of this compound.
Carbonic Anhydrase Inhibition
The sulfonamide analog, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, is a known selective inhibitor of carbonic anhydrase II (CA-II).[3][7][8] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer.
Proposed Screening Protocol for CA-II Inhibition:
-
Enzyme Source: Recombinant human carbonic anhydrase II (hCA-II).
-
Assay Principle: A colorimetric assay based on the hydrolysis of a substrate like 4-nitrophenyl acetate (p-NPA) by CA-II, which produces the yellow-colored 4-nitrophenolate anion. The rate of formation of this anion is monitored spectrophotometrically at 400 nm.
-
Procedure: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well plate, add buffer (e.g., Tris-HCl), hCA-II enzyme solution, and varying concentrations of the test compound. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature. d. Initiate the reaction by adding the substrate (p-NPA). e. Measure the absorbance at 400 nm at regular intervals to determine the initial reaction velocity. f. Acetazolamide, a known CA inhibitor, should be used as a positive control.[10]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Anticonvulsant Activity
Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticonvulsant effects in preclinical models.[4][11][12] The mechanism of action often involves modulation of ion channels or neurotransmitter systems.
Proposed In Vivo Screening Protocol for Anticonvulsant Activity:
-
Animal Model: Swiss albino mice.
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. a. Administer the test compound intraperitoneally (i.p.) at various doses. b. After a specific pre-treatment time (e.g., 30 or 60 minutes), subject the mice to a maximal electrical stimulus via corneal electrodes. c. Observe the mice for the presence or absence of the hind limb tonic extension phase. Protection is defined as the absence of this phase. d. Phenytoin or carbamazepine can be used as a standard reference drug.[13]
-
Pentylenetetrazole (PTZ)-Induced Seizure Test: This model is used to identify compounds effective against myoclonic and absence seizures. a. Administer the test compound i.p. at various doses. b. After the pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.). c. Observe the mice for the onset of clonic convulsions and mortality. d. The ability of the compound to prevent or delay the onset of seizures is recorded. e. Diazepam can be used as a standard reference drug.
-
Neurotoxicity Assessment (Rotarod Test): To assess for any motor impairment caused by the test compound. a. Train mice to remain on a rotating rod. b. Administer the test compound at its effective anticonvulsant doses. c. At specified time intervals, place the mice on the rotating rod and record the time they are able to maintain their balance.
Proposed Mechanism of Action and Signaling Pathway
Caption: Hypothesized mechanisms of action for this compound.
Conclusion and Future Directions
This compound represents a promising chemical entity with a high potential for therapeutic applications, particularly as a carbonic anhydrase inhibitor and an anticonvulsant. The synthetic route to this compound is feasible and relies on well-established chemical transformations. This guide provides a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this compound. Future work should focus on the experimental validation of the proposed synthesis and biological screening protocols. Elucidation of the precise mechanism of action and in-depth structure-activity relationship studies will be crucial for optimizing this scaffold and developing novel drug candidates.
References
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. Carbonic anhydrase inhibitors. Inhibition of human tumor-associated isozymes IX and cytosolic isozymes I and II with some 1,3,4-oxadiazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde, a key heterocyclic intermediate in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, chemical properties, and diverse applications. This document emphasizes the causal relationships in experimental design and provides validated protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered immense interest in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a valuable bioisostere for ester and amide groups.[3] Compounds incorporating the 1,3,4-oxadiazole nucleus exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic properties.[4][5][6]
This compound, in particular, serves as a versatile building block. The presence of a reactive aldehyde group allows for its facile derivatization into a wide array of more complex molecules, such as Schiff bases, which are themselves known to possess significant biological activities.[7][8] This guide will delve into the synthesis of this important intermediate and explore its potential in the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a three-step process starting from 4-formylbenzoic acid. This pathway involves the initial formation of a methyl ester, followed by conversion to the corresponding hydrazide, and finally, acylation and subsequent cyclodehydration to yield the target oxadiazole.
The overall synthetic workflow is designed for efficiency and scalability, utilizing common laboratory reagents and conditions.
Caption: Synthetic workflow for this compound.
Rationale for Synthetic Strategy
The chosen synthetic route is based on well-established and reliable reactions for the formation of 1,3,4-oxadiazoles.[9]
-
Step 1: Esterification: The initial conversion of the carboxylic acid to a methyl ester is a standard procedure to activate the carbonyl group for subsequent reaction with hydrazine. An acid catalyst like sulfuric acid protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by methanol.
-
Step 2: Hydrazinolysis: The reaction of the methyl ester with hydrazine hydrate is a classic method for forming hydrazides.[10] Hydrazine is a potent nucleophile, and the reaction proceeds readily under reflux conditions to displace the methoxy group.
-
Step 3: Acylation and Cyclodehydration: This is the key ring-forming step. The hydrazide is first acylated with acetic anhydride to form the N,N'-diacylhydrazine intermediate, N'-acetyl-4-formylbenzohydrazide. This intermediate is then subjected to cyclodehydration. Dehydrating agents such as phosphorus oxychloride (POCl₃) or milder reagent systems like triphenylphosphine/carbon tetrachloride are effective for this transformation.[3][9] These reagents facilitate the intramolecular nucleophilic attack of the oxygen atom onto the carbonyl carbon, followed by elimination of water to form the stable aromatic oxadiazole ring.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-formylbenzoate
-
To a solution of 4-formylbenzoic acid (15.0 g, 0.1 mol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Pour the residue into ice-cold water (200 mL) and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 4-formylbenzoate as a white solid.
Protocol 2: Synthesis of 4-Formylbenzohydrazide
-
Dissolve methyl 4-formylbenzoate (16.4 g, 0.1 mol) in ethanol (150 mL).
-
Add hydrazine hydrate (80% solution, 15 mL, ~0.24 mol) to the solution.
-
Heat the mixture to reflux for 6-8 hours. The formation of a precipitate indicates product formation.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to yield 4-formylbenzohydrazide.
Protocol 3: Synthesis of this compound
-
Suspend 4-formylbenzohydrazide (8.2 g, 0.05 mol) in acetic anhydride (50 mL).
-
Heat the mixture to reflux for 3 hours. During this time, the starting material will dissolve, and the N'-acetyl-4-formylbenzohydrazide intermediate will form.
-
Cool the reaction mixture and slowly pour it into ice-cold water to hydrolyze the excess acetic anhydride.
-
Collect the precipitate, which is the crude diacylhydrazine intermediate.
-
Thoroughly dry the intermediate and add it to phosphorus oxychloride (POCl₃, 50 mL).
-
Heat the mixture at 80-90 °C for 4-5 hours.[3]
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 179056-82-7 | [4][11][12] |
| Molecular Formula | C₁₀H₈N₂O₂ | [4] |
| Molecular Weight | 188.19 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [4] |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.1 (s, 1H, -CHO), 8.2 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H), 2.6 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 191.5 (CHO), 165.0 (C-Oxadiazole), 162.0 (C-Oxadiazole), 136.0, 130.0, 128.5, 127.0 (Ar-C), 11.5 (CH₃) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O), ~1610 (C=N), ~1580 (Ar C=C) |
| MS (ESI) | m/z 189.06 [M+H]⁺ |
Note: The spectroscopic data presented are predicted values based on the analysis of structurally similar compounds. Actual experimental values should be obtained for confirmation.[2][13]
Applications in Research and Development
The aldehyde functionality of this compound makes it an excellent precursor for the synthesis of a wide range of derivatives, particularly Schiff bases, which are known to exhibit potent biological activities.
Synthesis of Schiff Base Derivatives
The condensation reaction between the aldehyde and various primary amines is a straightforward method to generate a library of Schiff base compounds. This reaction is typically acid-catalyzed and proceeds with high yield.
Caption: General scheme for the synthesis of Schiff bases.
Protocol 4: General Procedure for Schiff Base Synthesis
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add the desired primary amine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Collect the precipitated Schiff base by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution in vacuo and purify the residue by column chromatography or recrystallization.
Potential Biological Activities
Schiff bases derived from heterocyclic aldehydes are extensively studied for their therapeutic potential. The imine (-C=N-) linkage is crucial for their biological activity.
-
Antimicrobial Activity: Many Schiff bases containing 1,3,4-oxadiazole moieties have demonstrated significant activity against a range of bacterial and fungal strains.[5] The mechanism often involves interference with cell wall synthesis or inhibition of essential enzymes.
-
Anticancer Activity: The planar structure of these compounds allows them to intercalate with DNA, and they can also inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases.[1][8] Studies have shown that Schiff bases derived from heterocyclic aldehydes can induce apoptosis in cancer cell lines.[1]
Table 3: Examples of Bioactive Amines for Schiff Base Synthesis
| Amine Class | Example | Potential Activity | Reference |
| Anilines | 4-Fluoroaniline | Antimicrobial | [5] |
| Sulfonamides | Sulfanilamide | Antibacterial | [7] |
| Amino Acids | Glycine methyl ester | Anticancer | [8] |
| Heterocyclic Amines | 2-Aminobenzothiazole | Antifungal, Anticancer |
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. The synthetic route detailed in this guide is robust and provides a clear pathway for its production. The presence of both the biologically active 1,3,4-oxadiazole core and a synthetically versatile aldehyde group makes this compound an attractive starting point for the design and synthesis of novel drug candidates. Further exploration of Schiff bases and other derivatives is warranted to fully exploit its therapeutic potential.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 179056-82-7|this compound|BLD Pharm [bldpharm.com]
- 3. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 4. 4-(5-metil-1,3,4-oxadiazol-2-il)benzaldehído, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]
- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 6. 4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZALDEHYDE | 179056-82-7 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 179056-82-7 | MFCD11109323 | 4-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzaldehyde | acints [acints.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. prepchem.com [prepchem.com]
- 13. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
An In-depth Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery
Foreword: The Emergence of a Versatile Heterocyclic Scaffold
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities. This five-membered heterocycle, featuring two nitrogen atoms and one oxygen atom, has been integrated into a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The subject of this guide, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde , represents a key building block within this chemical class. Its bifunctional nature, possessing both a reactive aldehyde group and the biologically significant oxadiazole core, makes it a valuable intermediate for the synthesis of more complex pharmaceutical candidates. This document provides a comprehensive technical overview of its synthesis, physicochemical characteristics, and its strategic importance in the landscape of contemporary drug development.
I. Historical Context and a Plausible Synthetic Pathway
While a definitive "discovery" of this compound is not prominently documented, its existence is a logical consequence of the extensive exploration of 1,3,4-oxadiazole chemistry. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, with numerous methodologies developed over the past few decades.[4][5] A highly efficient and commonly employed route involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a suitable cyclizing agent.
A robust and scientifically sound synthetic approach to this compound commences with commercially available 4-formylbenzoic acid. This starting material is first converted to its corresponding methyl ester, which then undergoes hydrazinolysis to yield 4-formylbenzoyl hydrazide. The crucial 1,3,4-oxadiazole ring is then constructed via the reaction of this hydrazide with a suitable acetylating and cyclizing agent, such as phosphorus oxychloride. This multi-step synthesis is both logical and grounded in well-established organic chemistry principles.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative, self-validating procedure derived from established methodologies for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[4][6]
Step 1: Synthesis of Methyl 4-formylbenzoate
-
To a solution of 4-formylbenzoic acid (1 equivalent) in methanol (10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-formylbenzoate as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Formylbenzoyl Hydrazide
-
Dissolve methyl 4-formylbenzoate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (3 equivalents) and reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-formylbenzoyl hydrazide.
Step 3: Synthesis of this compound
-
To a stirred solution of 4-formylbenzoyl hydrazide (1 equivalent) add phosphorus oxychloride (5 volumes) slowly at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to yield pure this compound.
II. Physicochemical and Spectroscopic Profile
The structural integrity of the synthesized this compound must be rigorously confirmed through a combination of physical and spectroscopic techniques.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | Calculated |
| Molecular Weight | 188.18 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Expected |
| Melting Point | Not explicitly reported; expected to be >150 °C | Inferred from related structures |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Expected |
Spectroscopic Characterization: A Validating System
The following spectroscopic data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
δ ~10.1 ppm (s, 1H): This singlet corresponds to the aldehydic proton, significantly downfield due to the electron-withdrawing nature of the carbonyl group.
-
δ ~8.1-8.3 ppm (d, 2H): A doublet for the two aromatic protons ortho to the aldehyde group.
-
δ ~7.9-8.0 ppm (d, 2H): A doublet for the two aromatic protons meta to the aldehyde group.
-
δ ~2.6 ppm (s, 3H): A singlet for the methyl protons on the oxadiazole ring.[7]
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will provide evidence for the carbon framework.
-
δ ~192 ppm: The carbonyl carbon of the aldehyde.
-
δ ~165 ppm and ~161 ppm: The two carbons of the 1,3,4-oxadiazole ring.
-
δ ~125-140 ppm: A series of signals for the aromatic carbons of the benzene ring.
-
δ ~11 ppm: The methyl carbon.[7]
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum will confirm the presence of key functional groups.
-
~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2950-3000 cm⁻¹: C-H stretching of the methyl group.
-
~1700-1710 cm⁻¹: A strong C=O stretching vibration characteristic of the aldehyde.
-
~1610, 1580, 1500 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and oxadiazole rings.
-
~1020-1070 cm⁻¹: C-O-C stretching of the oxadiazole ring.
-
-
Mass Spectrometry (EI): Mass spectrometry will confirm the molecular weight of the compound.
-
m/z 188 [M]⁺: The molecular ion peak corresponding to the molecular weight of the compound.
-
Characteristic fragmentation patterns: Loss of CO (m/z 160), and cleavage of the oxadiazole ring.
-
III. Strategic Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its utility as a versatile synthetic intermediate. The aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, allowing for the facile introduction of the 5-methyl-1,3,4-oxadiazol-2-yl)phenyl moiety into larger, more complex molecules.
A Gateway to Bioactive Molecules
The aldehyde group can readily undergo reactions such as:
-
Reductive Amination: To introduce substituted amine functionalities, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the synthesis of stilbene and chalcone-like structures, many of which exhibit interesting biological properties.
-
Condensation Reactions: With active methylene compounds to generate a variety of heterocyclic systems.
-
Oxidation: To the corresponding carboxylic acid, providing another point for chemical modification, such as amide bond formation.
The incorporation of the 1,3,4-oxadiazole ring is particularly advantageous in drug design. This heterocycle is known to participate in hydrogen bonding and other non-covalent interactions with biological targets, while also improving the pharmacokinetic profile of a drug candidate by enhancing its metabolic stability. Recent patents highlight the use of 5-methyl-1,3,4-oxadiazol-2-yl containing compounds in the development of treatments for neurodegenerative diseases, underscoring the therapeutic potential of this scaffold.[8]
Illustrative Application Workflow: Synthesis of a Schiff Base Library
Caption: Workflow for the synthesis of a Schiff base library.
This workflow demonstrates a straightforward application where the title compound is reacted with a diverse set of primary amines to generate a library of Schiff bases. These products can then be screened for various biological activities, such as antimicrobial or anticancer properties. The rationale behind this approach is that the resulting imine functionality, in conjunction with the oxadiazole core, can interact with various biological targets.
IV. Conclusion and Future Perspectives
This compound stands as a testament to the enduring importance of heterocyclic chemistry in the advancement of pharmaceutical sciences. While its own discovery may be unassuming, its role as a versatile and strategically important building block is undeniable. The synthetic accessibility of this compound, coupled with the favorable pharmacological properties of the 1,3,4-oxadiazole ring system, ensures its continued application in the quest for novel and effective therapeutic agents. Future research will undoubtedly continue to leverage this and similar intermediates to construct innovative molecular architectures with tailored biological functions.
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds - Google Patents [patents.google.com]
A Technical Guide to the Potential Biological Activities of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Foreword: Unveiling the Therapeutic Potential of a Novel Heterocyclic Scaffold
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole moiety, have consistently emerged as privileged scaffolds in drug discovery. Their inherent chemical stability and diverse pharmacological profiles have rendered them cornerstones in the development of numerous clinically significant drugs. This technical guide delves into the prospective biological activities of a specific, yet underexplored molecule: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde .
While direct empirical data on this compound remains nascent, a comprehensive analysis of its constituent chemical motifs—the 1,3,4-oxadiazole ring and the benzaldehyde functionality—provides a robust foundation for predicting its therapeutic potential. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a scientifically grounded exploration of its likely biological activities and the experimental workflows required to validate these hypotheses. Our approach is not to present a mere list of possibilities, but to provide a logical framework for investigation, underpinned by established principles of medicinal chemistry and supported by a wealth of literature on analogous structures.
I. The Architectural Significance of this compound
The structure of this compound is a compelling fusion of two pharmacologically significant moieties. Understanding the individual contributions of these components is paramount to appreciating the molecule's potential.
-
The 1,3,4-Oxadiazole Core: This five-membered heterocyclic ring is a bioisostere of esters and amides, offering improved metabolic stability and favorable pharmacokinetic properties. The 1,3,4-oxadiazole nucleus is a common feature in a plethora of therapeutic agents, exhibiting a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2][3] Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to a variety of biological targets. The toxophoric -N=C-O- linkage is believed to contribute to its antimicrobial properties by reacting with nucleophilic centers in microbial cells.[4]
-
The Benzaldehyde Functionality: Benzaldehyde and its derivatives are not merely synthetic intermediates but are also recognized for their own diverse biological activities.[5] The aldehyde group is a reactive handle that can participate in various biological interactions and can be a crucial pharmacophore for enzyme inhibition.[6] Furthermore, the benzene ring can be readily functionalized to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity.
The strategic combination of these two moieties in this compound suggests a high probability of synergistic or additive pharmacological effects, making it a prime candidate for comprehensive biological evaluation.
II. Prospective Biological Activities: A Trio of Therapeutic Promise
Based on an extensive review of the literature on related 1,3,4-oxadiazole and benzaldehyde derivatives, we hypothesize that this compound possesses significant potential in three key therapeutic areas: oncology, infectious diseases, and inflammation.
A. Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[7][8][9] Derivatives of this heterocycle have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer progression, induction of apoptosis, and disruption of cell cycle regulation.[10][11]
Causality for Investigation:
-
Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of enzymes such as telomerase, histone deacetylases (HDACs), and various kinases, all of which are validated targets in oncology.[7][10][11] The planar structure of the oxadiazole ring can facilitate intercalation with DNA or binding to the active sites of these enzymes.
-
Apoptosis Induction: The presence of the 1,3,4-oxadiazole moiety has been linked to the induction of programmed cell death in cancer cells.[12] This is a highly desirable characteristic for an anticancer agent, as it leads to the selective elimination of malignant cells.
-
Structure-Activity Relationship (SAR) Insights: Numerous studies on substituted 1,3,4-oxadiazoles have demonstrated that the nature and position of the substituents on the aromatic rings significantly influence their anticancer activity.[10][13] The methyl group and the benzaldehyde moiety in the target compound provide avenues for further structural modifications to optimize potency and selectivity.
Experimental Workflow for Anticancer Screening:
Caption: Workflow for the evaluation of anticancer activity.
Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
B. Antimicrobial Potential: Combating Pathogenic Microorganisms
The 1,3,4-oxadiazole ring is a prominent feature in many compounds with potent antimicrobial activity against a wide range of bacteria and fungi.[4][14][15] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[16]
Causality for Investigation:
-
Broad-Spectrum Activity: Derivatives of 1,3,4-oxadiazole have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][14] This suggests that this compound could possess a broad spectrum of antimicrobial activity.
-
Inhibition of Biofilm Formation: Some 1,3,4-oxadiazole compounds have been shown to inhibit the formation of biofilms, which are a major contributor to antibiotic resistance and chronic infections.[4]
-
Structural Analogy to Known Antimicrobials: The core structure of the target compound shares similarities with known antimicrobial agents, providing a strong rationale for its investigation in this area.
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for the evaluation of antimicrobial activity.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Serially dilute this compound in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations (e.g., 256, 128, 64, ..., 0.5 µg/mL).
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
C. Anti-inflammatory Potential: Modulating the Inflammatory Cascade
Numerous 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[17][18][19] These compounds often exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).
Causality for Investigation:
-
COX Inhibition: The structural features of many 1,3,4-oxadiazole derivatives allow them to bind to the active site of COX enzymes, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation.[18]
-
Reduced Gastrointestinal Side Effects: A significant advantage of some novel anti-inflammatory agents based on heterocyclic scaffolds is a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18]
-
Antioxidant Activity: Some 1,3,4-oxadiazole derivatives also exhibit antioxidant properties, which can contribute to their overall anti-inflammatory effect by scavenging reactive oxygen species that perpetuate the inflammatory response.[20]
Experimental Workflow for Anti-inflammatory Screening:
Caption: Workflow for the evaluation of anti-inflammatory activity.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Use commercially available COX-1 (ovine) and COX-2 (human recombinant) enzyme inhibition assay kits. Prepare the enzymes and arachidonic acid substrate according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of this compound to the reaction wells containing the respective COX isoenzyme and incubate for a specified time (e.g., 10 minutes) at 37°C. Include a vehicle control and a standard inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a defined reaction time, measure the amount of prostaglandin H2 (PGH2) produced using a colorimetric or fluorometric method as described in the kit protocol.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
III. Data Presentation and Interpretation
As empirical data for this compound is generated, it is crucial to present it in a clear and comparative manner. The following tables serve as templates for organizing the experimental results.
Table 1: In Vitro Cytotoxicity Data
| Cancer Cell Line | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin |
| MCF-7 (Breast) | ||
| A549 (Lung) | ||
| HCT116 (Colon) |
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Standard Drug |
| S. aureus (Gram +) | Ciprofloxacin | |
| E. coli (Gram -) | Ciprofloxacin | |
| C. albicans (Fungus) | Fluconazole |
Table 3: Anti-inflammatory Activity Data
| Enzyme | IC50 (µM) of Test Compound | IC50 (µM) of Standard Drug | COX-2 Selectivity Index |
| COX-1 | Indomethacin | ||
| COX-2 | Celecoxib |
IV. Conclusion and Future Directions
This technical guide has outlined a comprehensive, hypothesis-driven approach to exploring the potential biological activities of this compound. The convergence of the pharmacologically privileged 1,3,4-oxadiazole core with the versatile benzaldehyde moiety strongly suggests a high probability of discovering novel anticancer, antimicrobial, and anti-inflammatory properties.
The provided experimental workflows and protocols offer a validated starting point for the systematic evaluation of this promising compound. The successful elucidation of its biological profile will not only contribute to the growing body of knowledge on 1,3,4-oxadiazole chemistry but may also pave the way for the development of a new class of therapeutic agents. Further research should focus on lead optimization through structural modifications to enhance potency and selectivity, as well as in vivo studies to validate the in vitro findings.
V. References
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. PMC - NIH. --INVALID-LINK--
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. --INVALID-LINK--
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. --INVALID-LINK--
-
A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. --INVALID-LINK--
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. --INVALID-LINK--
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. --INVALID-LINK--
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. --INVALID-LINK--
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Avanti Publishers. --INVALID-LINK--
-
Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. ResearchGate. --INVALID-LINK--
-
Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Juniper Publishers. --INVALID-LINK--
-
1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Wiley Online Library. --INVALID-LINK--
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ProQuest. --INVALID-LINK--
-
A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti. --INVALID-LINK--
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PubMed Central. --INVALID-LINK--
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. PharmaTutor. --INVALID-LINK--
-
Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. Bentham Science Publishers. --INVALID-LINK--
-
In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. NIH. --INVALID-LINK--
-
Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Taylor & Francis Online. --INVALID-LINK--
-
1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Bentham Science Publishers. --INVALID-LINK--
-
Exploring the Synthesis and Applications of Benzaldehyde Derivatives. Dakenchem. --INVALID-LINK--
-
Potential Therapeutic Applications of Benzaldehyde Derivatives: A Technical Guide. Benchchem. --INVALID-LINK--
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI. --INVALID-LINK--
-
Oxadiazole: A highly versatile scaffold in drug discovery. PubMed. --INVALID-LINK--
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. --INVALID-LINK--
-
A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. PMC - NIH. --INVALID-LINK--
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 9. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Detailed Protocol: A Streamlined Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde from 4-Formylbenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science. Starting from the commercially available 4-formylbenzoic acid, this protocol details a reliable two-step synthetic sequence involving the formation of an intermediate benzohydrazide, followed by a cyclodehydration reaction to construct the 1,3,4-oxadiazole core. We will delve into the mechanistic rationale behind reagent selection, provide a detailed, step-by-step experimental procedure, and offer expert insights for reaction optimization and troubleshooting. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing this important molecular scaffold.
Introduction and Strategic Overview
The 1,3,4-oxadiazole ring is a privileged isostere of ester and amide functionalities, offering enhanced metabolic stability, improved pharmacokinetic properties, and unique electronic characteristics.[1][2] As a result, molecules incorporating this five-membered heterocycle are prominent in numerous therapeutic agents.[3] The target molecule, this compound, is particularly useful as it possesses two distinct reactive handles: a formyl group amenable to reductive amination or olefination, and the oxadiazole ring which can participate in various C-H functionalization reactions.
The synthetic strategy outlined herein proceeds via a classical and highly effective pathway for constructing unsymmetrically 2,5-disubstituted 1,3,4-oxadiazoles.[4][5] The overall transformation is achieved in two principal stages:
-
Formation of 4-Formylbenzohydrazide: The synthesis begins with the conversion of 4-formylbenzoic acid into its corresponding hydrazide. This is most efficiently accomplished via a two-step sequence: Fischer esterification to yield methyl 4-formylbenzoate, followed by hydrazinolysis with hydrazine hydrate.
-
Acylation and Cyclodehydration: The intermediate hydrazide is then acylated with acetic anhydride to form an N,N'-diacylhydrazine, which undergoes in-situ cyclodehydration promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the final 1,3,4-oxadiazole product.[6]
This approach is selected for its reliability, use of readily available reagents, and straightforward purification procedures.
Mechanistic Rationale and Workflow
The core of this synthesis is the dehydrative cyclization of a 1,2-diacylhydrazine intermediate. Phosphorus oxychloride (POCl₃) is an exceptionally effective reagent for this transformation.
Why POCl₃? Phosphorus oxychloride serves a dual purpose. It activates the carbonyl oxygen of the diacylhydrazine, converting the hydroxyl group into a good leaving group (a dichlorophosphate ester). This facilitates the subsequent intramolecular nucleophilic attack by the other amide nitrogen, followed by elimination to form the stable, aromatic 1,3,4-oxadiazole ring. Its potency allows the reaction to proceed under relatively mild conditions, often with gentle heating.[2][6]
The overall synthetic workflow is depicted below.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note & Synthesis Protocol: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Introduction
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry and materials science, valued for its favorable metabolic stability and electronic properties.[1][2] As a bioisostere for esters and amides, its incorporation into molecular frameworks can enhance pharmacokinetic profiles.[1] The title compound, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde, is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and functional organic materials. Its bifunctional nature, featuring a reactive aldehyde group and a stable oxadiazole ring, makes it a versatile intermediate for further chemical transformations.
This application note provides a detailed, field-proven laboratory protocol for the synthesis of this compound. The described methodology follows a two-step sequence involving the formation of an N-acylhydrazone intermediate, followed by an oxidative cyclization to yield the desired 1,3,4-oxadiazole. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices to ensure reproducibility and success.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most commonly and efficiently achieved through the oxidative cyclization of N-acylhydrazones.[3][4] This strategy is superior to harsher methods that require strong dehydrating agents like phosphorus oxychloride, as it proceeds under milder conditions and is compatible with a wider range of functional groups.[4][5]
Our protocol for the synthesis of this compound is outlined below. The process begins with the condensation of 4-formylbenzoic acid and acetic hydrazide to form the N-acylhydrazone intermediate. This is followed by an iodine-catalyzed oxidative cyclization in the presence of an oxidant to furnish the final product.
Caption: A two-step workflow for the synthesis of the target compound.
Experimental Protocol
Part 1: Synthesis of (E)-N'-(4-formylbenzylidene)acetohydrazide (N-Acylhydrazone Intermediate)
This initial step involves the condensation of 4-formylbenzoic acid with acetic hydrazide. The reaction is typically carried out in a protic solvent like ethanol to facilitate the formation of the hydrazone.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 4-Formylbenzoic acid | C₈H₆O₃ | 150.13 | 1.50 g | 10.0 mmol |
| Acetic hydrazide | C₂H₆N₂O | 74.08 | 0.74 g | 10.0 mmol |
| Ethanol (absolute) | C₂H₅OH | - | 50 mL | - |
| Glacial Acetic Acid | CH₃COOH | - | 2-3 drops | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-formylbenzoic acid (1.50 g, 10.0 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the 4-formylbenzoic acid is completely dissolved.
-
Add acetic hydrazide (0.74 g, 10.0 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.
-
Collect the white solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain (E)-N'-(4-formylbenzylidene)acetohydrazide. The expected yield is typically high (>90%).
Part 2: Synthesis of this compound
This second step is the critical oxidative cyclization of the N-acylhydrazone intermediate to form the 1,3,4-oxadiazole ring. We will employ a mild and efficient iodine-catalyzed system with hydrogen peroxide as the terminal oxidant.[4]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| (E)-N'-(4-formylbenzylidene)acetohydrazide | C₁₀H₁₀N₂O₂ | 190.20 | 1.90 g | 10.0 mmol |
| Iodine (I₂) | I₂ | 253.81 | 0.25 g | 1.0 mmol |
| Hydrogen Peroxide (30% aq. solution) | H₂O₂ | 34.01 | 2.27 mL | 20.0 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | - | 50 mL | - |
| Saturated Sodium Thiosulfate solution | Na₂S₂O₃ | - | 20 mL | - |
| Saturated Sodium Bicarbonate solution | NaHCO₃ | - | 20 mL | - |
| Brine | NaCl (aq.) | - | 20 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the (E)-N'-(4-formylbenzylidene)acetohydrazide (1.90 g, 10.0 mmol) in dichloromethane (50 mL).
-
Add iodine (0.25 g, 1.0 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature and add 30% aqueous hydrogen peroxide (2.27 mL, 20.0 mmol) dropwise over 5-10 minutes.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexane).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (20 mL) to quench excess iodine, saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the aldehyde proton, aromatic protons, and the methyl group on the oxadiazole ring.
-
¹³C NMR: To identify the carbons of the aldehyde, aromatic ring, and the oxadiazole moiety.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the aldehyde C=O and the C=N of the oxadiazole ring.
Mechanism of Oxidative Cyclization
The iodine-catalyzed oxidative cyclization of the N-acylhydrazone is a key step in this synthesis. The proposed mechanism is as follows:
References
- 1. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ijper.org [ijper.org]
Purifying 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde: A Detailed Guide to Recrystallization
This comprehensive application note provides a detailed protocol and theoretical background for the purification of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde by recrystallization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the practical and theoretical aspects of this crucial purification technique.
Introduction: The Importance of Purity in Drug Discovery
In the realm of medicinal chemistry and drug development, the purity of a compound is paramount. Impurities, even in trace amounts, can significantly impact the biological activity and toxicity of a potential drug candidate, leading to erroneous experimental results and potentially compromising patient safety. This compound is a versatile intermediate in the synthesis of various biologically active molecules. Its purification is a critical step to ensure the integrity of subsequent research and development.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle behind this method lies in the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures or largely insoluble. This differential solubility allows for the separation of the desired compound from impurities upon cooling, leading to the formation of pure crystals.
Theoretical Foundation: The Science of Crystal Formation
The process of recrystallization is governed by the principles of nucleation and crystal growth.
-
Nucleation: This is the initial step where a small number of molecules in a supersaturated solution arrange themselves into a stable, ordered crystal lattice, forming a "nucleus." This can occur spontaneously (homogeneous nucleation) or be induced by the presence of a seed crystal or a rough surface (heterogeneous nucleation).
-
Crystal Growth: Once a stable nucleus has formed, it acts as a template for other molecules to deposit onto its surface, leading to the growth of a larger crystal. Slow and controlled cooling is crucial for the formation of large, well-defined crystals, as it allows for the selective incorporation of the target molecules into the growing lattice while excluding impurities.
Selecting the Optimal Solvent System
The choice of solvent is the most critical factor in a successful recrystallization. For this compound, literature precedent indicates that ethanol is an effective solvent for recrystallization. This is consistent with the general observation that oxadiazole derivatives often recrystallize well from alcohols.
Key Characteristics of a Suitable Recrystallization Solvent:
-
High solubility at elevated temperatures and low solubility at room temperature.
-
Impurities should be either highly soluble or insoluble in the solvent.
-
The solvent should be chemically inert towards the compound being purified.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
-
A relatively low boiling point is desirable for ease of handling and removal.
While ethanol is the primary recommendation, a mixed solvent system, such as ethanol-water, can sometimes provide better results, especially if the compound is too soluble in pure ethanol even at low temperatures. In a mixed solvent system, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) is added dropwise to the hot solution until it becomes slightly turbid. The solution is then allowed to cool slowly.
Step-by-Step Recrystallization Protocol for this compound
This protocol is designed for the purification of crude this compound, which has a reported melting point of 138-140 °C .
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Distilled water (for potential mixed solvent system)
-
Erlenmeyer flasks (at least two)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
-
Melting point apparatus
Experimental Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a magnetic stir bar and a small amount of ethanol.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
To do this, pre-heat a second Erlenmeyer flask and a funnel with a small amount of boiling ethanol to prevent premature crystallization in the funnel.
-
Quickly filter the hot solution into the pre-heated flask.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Using cold solvent minimizes the loss of the desired product.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
Transfer the crystals to a clean, pre-weighed watch glass and dry them thoroughly in a vacuum oven at a temperature well below the melting point.
-
Once the crystals are completely dry, determine the final weight and calculate the percent recovery.
-
Measure the melting point of the purified crystals. A sharp melting point range close to the literature value (138-140 °C) is a good indicator of purity.
-
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| "Oiling out" (formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The solution was cooled too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a lower-boiling point solvent or a mixed solvent system. |
| Low recovery of crystals | - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Always use ice-cold solvent for washing the crystals.- Ensure the funnel and receiving flask are pre-heated before hot filtration. |
| Colored impurities remain in the crystals | - The impurity has similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds like this compound. By carefully selecting the appropriate solvent and controlling the cooling rate, researchers can obtain high-purity materials essential for reliable and reproducible scientific research. This guide provides a robust protocol and the underlying scientific principles to empower researchers to successfully purify this important chemical intermediate.
"4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde" characterization techniques
Starting Research Process
I'm currently immersed in a comprehensive Google search. My focus is on gathering information concerning the physicochemical properties, synthesis methods, and standard characterization techniques applicable to "4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde." This includes spectroscopic details like NMR, IR, and Mass Spec, as well as chromatographic methods such as HPLC.
Structuring Application Note
I've transitioned from data gathering to outlining the application note's structure. I'm planning sections on introduction, characterization techniques, and detailed protocols. Each section will explain the "why" and "how" of each analysis, including sample preparation, instrument settings, and expected data like NMR shifts and IR bands, along with quantitative tables. I'm focusing on providing clear, self-validating experimental procedures.
Outlining the Analysis Plan
I'm now prioritizing the application note's analytical sections. I'm focusing on explanations of the 'why' behind each technique for characterizing "this compound," and how they relate. This includes designing experimental protocols with self-validation features like quality control checks, complete with in-text citations to back up established methodologies. I will produce helpful graphical aids to show the analysis workflow.
Initiating Protocol Development
I'm currently focused on the application note and protocol guide. The introduction is in progress, designed to be concise yet informative for experts. I'll outline the compound's relevance before diving into characterization methods. I'm prioritizing clarity and practical application for immediate utility.
Defining Analytical Approach
I've significantly expanded the introduction. The molecule's key features and the note's objective are now clearly defined. A detailed workflow diagram using Graphviz is also taking shape, depicting the step-by-step characterization process. I'm prioritizing the spectroscopic characterization section, specifically how each technique (NMR, IR, MS) contributes to structural elucidation.
Prioritizing Spectroscopic Data
I'm deep into the spectroscopic data interpretation. I've begun to translate my predicted NMR data into concrete tables for the user's quick reference. The flow of information is key; I'm mapping the spectroscopic methods into a digestible step-by-step process. IR and MS sections are also taking shape, with predicted spectra and fragmentation patterns. My focus now is solidifying the interpretation of each characterization result. I am starting to draft the chromatography section to assess purity.
Focusing on HPLC Protocol
I've developed a detailed HPLC protocol for purity assessment, including column selection, mobile phase gradient, and detection wavelength. Data interpretation is explained to quantify purity via peak area percentage. The importance of the solvent and the need for filtration is also clarified. The document now outlines essential parameters for precise purity evaluation.
Expanding Methodologies & Visuals
I'm now focusing on detailing the spectroscopic characterization sections with expected data tables for NMR, IR, and MS, along with anticipated fragmentation patterns. The HPLC protocol is undergoing refinement, including specifying column choices and gradient programs. I'm also preparing to create the Graphviz diagrams to visually represent the structural elucidation workflow and key spectroscopic features. I'm prioritizing the inclusion of solvent blanks and system suitability checks for data validation.
Outlining Application Note Structure
I've just finished the initial outline of the application note. I've broken the guide into sections for the introduction, structural elucidation workflow, spectroscopic characterization (NMR, IR, MS), HPLC purity assessment, and thermal properties. Each section includes expected data and interpretation guides, ensuring the user can validate their own results. I'm also preparing diagrams and references.
Application Notes and Protocols: In Vitro Anticancer Evaluation of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Rationale for Investigating 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde in Oncology
The 1,3,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including significant anticancer properties.[1][2][3][4] These compounds have been reported to exert their antitumor effects through diverse mechanisms such as the inhibition of crucial enzymes (e.g., histone deacetylases, telomerase, and matrix metalloproteinases), modulation of growth factor signaling pathways, and induction of apoptosis.[1][5][6] The structural motif of "this compound" presents a promising candidate for novel anticancer drug discovery, meriting a systematic in vitro evaluation to elucidate its cytotoxic and potential mechanistic activities.
This guide provides a comprehensive, tiered approach for the in vitro assessment of this compound, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic assays. The protocols herein are grounded in established methodologies to ensure robust and reproducible data generation, empowering researchers to make informed decisions in the early stages of drug development.
Tier 1: Primary Cytotoxicity Screening
The initial step is to determine the compound's general cytotoxic effect across a panel of human cancer cell lines. This provides a broad view of its potency and identifies cancer types that are particularly sensitive. A well-established and cost-effective method for this is the MTT assay, which measures metabolic activity as an indicator of cell viability.[7] An alternative is the Sulforhodamine B (SRB) assay, which measures total protein content.[8][9]
Recommended Cell Line Panel
A preliminary screen should ideally utilize a diverse panel of cell lines to identify patterns of activity. The NCI-60 human tumor cell line screen is a powerful resource for this purpose, representing various cancer types including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[10][11][12][13] If access to the full NCI-60 panel is not feasible, a smaller, representative panel can be selected.
| Cancer Type | Example Cell Lines |
| Breast Cancer | MCF-7, MDA-MB-231 |
| Lung Cancer | A549, NCI-H460 |
| Colon Cancer | HT-29, HCT-116 |
| Prostate Cancer | PC-3, DU-145 |
| Leukemia | HL-60, K562 |
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the cellular conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[14]
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[15]
Tier 2: Mechanistic Elucidation
Once the IC₅₀ values are established, the next phase is to investigate the potential mechanisms by which "this compound" induces cell death. Key processes to examine are apoptosis and cell cycle arrest.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[16][17] It utilizes Annexin V, which binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis.[18]
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the proportion of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[19] Many anticancer agents induce cell cycle arrest at specific checkpoints.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[20][21]
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 1 hour.[20][22]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Data Presentation and Visualization
Clear presentation of results is crucial for interpretation and communication.
Quantitative Data Summary
Summarize the cytotoxicity data in a table for easy comparison across different cell lines.
Table 1: Example Cytotoxicity Profile of this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Value ± SD |
| A549 | Lung Carcinoma | Value ± SD |
| HT-29 | Colon Adenocarcinoma | Value ± SD |
| PC-3 | Prostate Carcinoma | Value ± SD |
| HL-60 | Promyelocytic Leukemia | Value ± SD |
| Doxorubicin | (Positive Control) | Reference Value |
| Note: Data are illustrative and will be determined experimentally. |
Experimental Workflow Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 12. NCI-60 - Wikipedia [en.wikipedia.org]
- 13. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 14. benchchem.com [benchchem.com]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
"4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde" antibacterial activity testing
An Application Guide to the Antibacterial Activity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antimicrobial resistance (AMR) poses a significant threat to global public health, rendering conventional antibiotics increasingly ineffective.[1] This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the various heterocyclic scaffolds explored in medicinal chemistry, the 1,3,4-oxadiazole ring has emerged as a privileged structure.[1][2] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological activities, including noteworthy antibacterial efficacy against a range of pathogens.[3][4] The presence of the oxadiazole moiety can enhance the biological profile of a molecule by modifying properties such as polarity and hydrogen bonding capacity, which are crucial for target interaction.[3]
This application note provides a comprehensive set of protocols for the systematic evaluation of the antibacterial potential of This compound (hereafter referred to as "the compound"). The methodologies described herein are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and are designed for researchers, scientists, and drug development professionals.[5][6][7] We will detail three fundamental assays: the qualitative disk diffusion test for initial screening, the quantitative broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), and the Minimum Bactericidal Concentration (MBC) assay to differentiate between bacteriostatic and bactericidal effects.
Compound Profile
-
Compound Name: this compound
-
Chemical Class: 1,3,4-Oxadiazole Derivative
-
Key Features: A benzaldehyde ring linked to a 5-methyl-substituted 1,3,4-oxadiazole core. This structure provides a unique combination of aromatic and heterocyclic moieties with potential for diverse biological interactions.
Core Principles of Antibacterial Susceptibility Testing
The primary goal of these assays is to determine the effectiveness of an antimicrobial agent against a specific microorganism. This is typically quantified by two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[8][9] This value is a primary measure of the agent's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[10][11] The MBC test is a crucial follow-up to the MIC to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[11]
Essential Materials and Reagents
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution.
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria. Recommended quality control (QC) strains include:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Culture Media:
-
Control Antibiotics:
-
Gram-positive control: Vancomycin or Linezolid
-
Gram-negative control: Ciprofloxacin or Gentamicin
-
-
General Labware: Sterile 96-well microtiter plates, sterile paper disks (6 mm), sterile swabs, Petri dishes, micropipettes, incubator, spectrophotometer (optional), McFarland turbidity standard (0.5).[13]
Protocol 1: Disk Diffusion Assay for Preliminary Screening
Rationale: The disk diffusion (Kirby-Bauer) method is a qualitative or semi-quantitative assay that provides a rapid and visually intuitive assessment of a compound's antibacterial activity.[14][15] It is an excellent first-pass screening tool to identify promising candidates for further quantitative analysis. The principle relies on the diffusion of the antimicrobial agent from a paper disk into the agar, creating a concentration gradient. A zone of inhibited growth around the disk indicates susceptibility.[12]
Step-by-Step Protocol
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] This standardization is critical for reproducibility.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension, removing excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[16]
-
-
Disk Preparation and Application:
-
Impregnate sterile 6 mm paper disks with a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks, along with positive and negative (solvent-only) control disks, onto the inoculated agar surface.
-
Ensure disks are placed at least 24 mm apart from center to center to avoid overlapping zones.[12]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or calipers.[16] A larger zone diameter generally indicates greater susceptibility.
-
Protocol 2: Broth Microdilution for MIC Determination
Rationale: This method is the gold standard for quantitative susceptibility testing.[17][18] It determines the MIC by exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium.[8][19] The test is performed in a 96-well microtiter plate, allowing for efficient testing of multiple compounds and concentrations simultaneously.[17]
Step-by-Step Protocol
-
Plate Preparation:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well plate.
-
Prepare a 2x working solution of the test compound in CAMHB. Add 100 µL of this solution to well 1. This well now contains the highest concentration of the compound.
-
-
Serial Dilution:
-
Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution process across the plate from well 2 to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no bacteria).
-
-
Inoculum Preparation and Addition:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described previously.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of this final standardized inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each test well is now 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (cloudiness), indicating complete inhibition of bacterial growth.[8] This can be assessed visually or by reading the optical density (OD) with a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
Rationale: The MBC assay is a logical extension of the MIC test, designed to determine the concentration at which a compound actively kills bacteria rather than just inhibiting their growth.[20][21] This is achieved by subculturing the contents of the clear wells from the MIC plate onto an antibiotic-free agar medium to see if any viable bacteria remain.[11]
Step-by-Step Protocol
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the well corresponding to the MIC and at least two more concentrated wells (e.g., MIC, 2x MIC, 4x MIC).
-
Aseptically withdraw a small, standardized volume (e.g., 10 µL) from each of these wells.
-
-
Plating:
-
Spot-plate or spread the withdrawn volume onto a fresh MHA plate that contains no antimicrobial agent.
-
Also, plate a sample from the growth control well to confirm the viability of the initial inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until colonies are visible on the growth control plate.
-
-
Result Interpretation:
-
Count the number of colonies (CFUs) on each spot.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[10][11] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain.
-
Data Presentation and Interpretation
Results from these assays should be systematically recorded. Below is a template for summarizing hypothetical data.
| Bacterial Strain | Compound | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Compound OX-B | 22 | 8 | 16 | 2 | Bactericidal |
| S. aureus ATCC 29213 | Vancomycin | 18 | 1 | 2 | 2 | Bactericidal |
| E. coli ATCC 25922 | Compound OX-B | 15 | 32 | >128 | >4 | Bacteriostatic |
| E. coli ATCC 25922 | Ciprofloxacin | 30 | 0.25 | 0.5 | 2 | Bactericidal |
| P. aeruginosa ATCC 27853 | Compound OX-B | 7 | >128 | >128 | - | Resistant |
| P. aeruginosa ATCC 27853 | Ciprofloxacin | 25 | 1 | 2 | 2 | Bactericidal |
-
Interpretation: The MBC/MIC ratio is a critical indicator. A ratio of ≤4 suggests bactericidal activity, while a ratio >4 suggests the compound is bacteriostatic against that particular strain.
Advanced Insight: Hypothesizing the Mechanism of Action
The 1,3,4-oxadiazole scaffold has been implicated in various antibacterial mechanisms of action.[3] Based on existing literature, potential targets for this compound could include:
-
DNA Gyrase Inhibition: Some oxadiazole derivatives interfere with bacterial DNA replication by inhibiting topoisomerase II (DNA gyrase), similar to quinolone antibiotics.[1]
-
Cell Wall/Membrane Synthesis: Certain oxadiazoles have been shown to inhibit key enzymes in the synthesis of essential cell wall components like lipoteichoic acid (LTA) in Gram-positive bacteria.[22][23]
-
Enzyme Inhibition: The scaffold can interact with various essential bacterial enzymes, such as peptide deformylase or dehydrosqualene synthase.[3]
Follow-up studies such as time-kill kinetic assays, membrane permeability assays (e.g., using propidium iodide), and specific enzyme inhibition assays would be required to elucidate the precise mechanism.
Conclusion
This application note provides a robust framework for the initial and quantitative antibacterial evaluation of this compound. By adhering to standardized protocols for disk diffusion, MIC, and MBC determination, researchers can generate reliable and reproducible data. This systematic approach is fundamental to identifying the compound's spectrum of activity and its potential as a lead candidate in the critical search for new antimicrobial therapies.
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. goums.ac.ir [goums.ac.ir]
- 7. iacld.com [iacld.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 16. asm.org [asm.org]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. microchemlab.com [microchemlab.com]
- 22. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Evaluating the Cytotoxicity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde Using the MTT Assay
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazole Derivatives in Oncology
The global effort to discover novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the 1,3,4-oxadiazole scaffold is of significant interest due to the multidirectional biological activities exhibited by its derivatives.[1][2] These compounds have demonstrated a remarkable capacity to act as anticancer agents through diverse mechanisms of action, including the inhibition of critical enzymes and growth factors involved in tumorigenesis.[3][4]
Derivatives of 1,3,4-oxadiazole have been shown to exert their antiproliferative effects by targeting a range of biological molecules. These include enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase.[3] By inhibiting these, 1,3,4-oxadiazole compounds can interfere with DNA synthesis, chromatin remodeling, and cellular replication, ultimately leading to the growth arrest and death of cancer cells.[1] Furthermore, some derivatives have been found to modulate signaling pathways, such as the NF-κB pathway, which is crucial for cancer cell survival and proliferation.[5]
Given the promising anticancer potential of the 1,3,4-oxadiazole core, the evaluation of novel derivatives for their cytotoxic effects is a critical step in the drug discovery pipeline. This application note provides a detailed protocol for assessing the cytotoxicity of a representative compound, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely accepted colorimetric method for evaluating cell viability and metabolic activity, making it a robust tool for initial in vitro screening of potential anticancer agents.[6][7]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[7] This reduction only occurs in viable cells with intact mitochondrial function. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solvent such as dimethyl sulfoxide (DMSO). The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.[7]
Experimental Protocol: MTT Assay for this compound
This protocol outlines a comprehensive procedure for determining the cytotoxic effects of this compound on a selected cancer cell line.
Materials and Reagents
-
Cell Line: A suitable human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer).[1][8]
-
This compound: (CAS: 179056-82-7)[9]
-
Complete Cell Culture Medium: (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO).
-
Trypsin-EDTA: 0.25% solution.
-
Sterile 96-well flat-bottom microplates.
-
Multichannel pipette.
-
Humidified incubator: 37°C, 5% CO2.
-
Microplate reader.
Step-by-Step Methodology
1. Cell Seeding and Incubation:
-
Culture the selected cancer cell line in complete medium in a humidified incubator.
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.[6][10]
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.[6]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).[10]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
3. MTT Addition and Formazan Crystal Formation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]
4. Solubilization of Formazan Crystals:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Experimental Workflow Diagram
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Data Analysis and Interpretation
The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
1. Calculation of Percentage Cell Viability:
Percentage Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Absorbance of Treated Cells: Absorbance of wells containing cells treated with the test compound.
-
Absorbance of Vehicle Control: Absorbance of wells containing cells treated with the vehicle (e.g., DMSO) only.
-
Absorbance of Blank: Absorbance of wells containing only medium and MTT solution (no cells).
2. Determination of IC50 Value:
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Data Analysis Pipeline
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating "4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde" in MCF-7 and A549 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazole Scaffolds in Oncology
The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2][3] Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxicity against a wide range of cancer cell lines through various mechanisms of action.[4][5][6] These mechanisms often involve the inhibition of crucial enzymes and growth factors responsible for tumor progression, such as histone deacetylases (HDACs), kinases, and topoisomerases.[4][5] This document provides a detailed guide for investigating the anticancer potential of a specific derivative, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde , in two widely studied human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma).
These application notes are designed to provide a robust framework for researchers to assess the compound's efficacy and elucidate its mechanism of action. The protocols herein are established, widely used methods in cancer cell biology, ensuring reproducibility and reliability of the generated data.
Hypothesized Mechanism of Action
While the specific mechanism of "this compound" is yet to be fully elucidated, based on the activities of structurally related 1,3,4-oxadiazole derivatives, we can hypothesize its potential modes of action. Many derivatives of this class have been shown to induce apoptosis and perturb the cell cycle in cancer cells.[7][8] The presence of the 1,3,4-oxadiazole ring is often associated with the ability to interact with various biological targets.[9] A plausible mechanism for the anticancer activity of this compound could involve the induction of programmed cell death (apoptosis) through intrinsic or extrinsic pathways, potentially triggered by cellular stress or inhibition of survival signaling.
Experimental Protocols
Cell Culture and Maintenance
Proper cell culture technique is paramount for obtaining reliable and reproducible results.
-
Cell Lines:
-
MCF-7 (Human breast adenocarcinoma, ATCC® HTB-22™)
-
A549 (Human lung carcinoma, ATCC® CCL-185™)
-
-
Culture Medium:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain them in their exponential growth phase.
-
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Seed MCF-7 or A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[10] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of "this compound" in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[10]
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[10]
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Hypothetical Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | MCF-7 | 48 | To be determined |
| This compound | A549 | 48 | To be determined |
| Cisplatin (Positive Control) | MCF-7 | 48 | ~8.5 |
| Cisplatin (Positive Control) | A549 | 48 | ~10.2 |
Evaluation of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[14][15] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes, such as late apoptotic and necrotic cells.[15]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[14]
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Investigation of Protein Expression: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[17] This can be used to investigate the effect of the compound on the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[17]
Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of the test compound.
Caption: Hypothesized apoptotic signaling pathway induced by the test compound.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls.
-
Positive Controls: Using a well-characterized cytotoxic agent like cisplatin allows for the validation of the assay's performance and provides a benchmark for comparing the potency of the test compound.
-
Vehicle Controls: The use of a vehicle control (DMSO) is crucial to ensure that the observed effects are due to the compound itself and not the solvent.
-
Untreated Controls: These serve as a baseline for cell viability, apoptosis levels, and protein expression.
-
Loading Controls in Western Blotting: Housekeeping proteins (e.g., β-actin, GAPDH) are used to normalize the data and ensure equal protein loading across all lanes.
By meticulously following these protocols and including the necessary controls, researchers can generate high-quality, reliable data to confidently assess the anticancer potential of "this compound". The convergence of results from these orthogonal assays (viability, apoptosis, and protein expression) will provide a comprehensive understanding of the compound's biological activity.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review | Bentham Science [benthamscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. MTT (Assay protocol [protocols.io]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. addgene.org [addgene.org]
- 18. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Welcome to the technical support guide for the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde . This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. As a molecule with applications in medicinal chemistry and materials science, achieving a high-yield, reproducible synthesis is paramount.
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles. Our goal is to empower you to diagnose issues in your synthesis and systematically optimize your reaction for improved yield and purity.
Core Synthesis Pathway
The most common and reliable route to this compound involves a two-step process:
-
Condensation: Reaction of 4-formylbenzoic acid hydrazide with an acetylating agent (or direct condensation of 4-formylbenzoic acid with acetic hydrazide) to form the key N'-acetyl-4-formylbenzohydrazide intermediate.
-
Cyclodehydration: An intramolecular cyclization with subsequent dehydration of the hydrazide intermediate to form the stable 1,3,4-oxadiazole ring.
Caption: General two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a clear course of action.
Question 1: My initial condensation reaction to form the acylhydrazone intermediate is low-yielding or stalls. What can I do?
Answer: This is a common issue often related to equilibrium, reactant purity, or suboptimal reaction conditions. The condensation of a hydrazide with a carbonyl group is a reversible reaction that produces water.
-
Causality & Solution:
-
Water Removal: According to Le Châtelier's principle, the water generated during the reaction can shift the equilibrium back towards the starting materials.
-
Action: If your solvent is compatible (e.g., toluene, xylenes), use a Dean-Stark apparatus to azeotropically remove water as it forms. For lower-boiling solvents like ethanol, adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ can be effective.
-
-
Catalysis: While often uncatalyzed, this condensation can be sluggish.
-
Action: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or a crystal of p-toluenesulfonic acid). The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. Be cautious, as excess acid can lead to unwanted side reactions.
-
-
Temperature and Reaction Time: The reaction may simply be too slow at room temperature.
-
Reactant Purity: 4-Formylbenzoic acid can oxidize over time to terephthalic acid. Ensure your starting materials are pure.
-
Question 2: The final cyclization step is not proceeding to completion, or the yield is poor. What are the key parameters to optimize?
Answer: The cyclodehydration step is the most critical for yield and is highly dependent on the chosen reagent and conditions. A poor yield here points to an inappropriate cyclizing agent for your specific substrate or non-optimized reaction parameters.
-
Causality & Solution:
-
Reagent Potency: The energy barrier for cyclization can be high. Milder conditions may not be sufficient to drive the reaction to completion. Conversely, overly harsh reagents can cause decomposition.
-
Action 1 (Increase Potency): If you are using a mild reagent like acetic anhydride and seeing poor conversion, consider a more powerful dehydrating agent. Phosphorus oxychloride (POCl₃) is highly effective for this transformation.[3][4][5] It readily converts the amide-like oxygen of the hydrazone into a good leaving group, facilitating ring closure.
-
Action 2 (Milder, Efficient Alternatives): Harsh reagents like POCl₃ can be difficult to handle and quench. Consider iodine (I₂) in the presence of a base like K₂CO₃.[6] This system promotes an efficient oxidative cyclization under relatively mild conditions and is often easier to work with. Other options include triphenylphosphine-based systems (e.g., with CCl₄ or TCCA) which also work under neutral conditions.[6][7]
-
-
Temperature: Many cyclodehydration reactions require heat to overcome the activation energy.
-
Action: If you are running the reaction at room temperature, gradually increase the heat and monitor by TLC. For POCl₃, reactions are often run at reflux. For iodine-mediated methods, temperatures around 80-100 °C are common.
-
-
Solvent Choice: The solvent must fully solubilize your intermediate. If the acylhydrazone has poor solubility, the reaction will be slow and inefficient.
-
Action: If solubility is an issue, consider a higher-boiling polar aprotic solvent like DMF, DMAc, or sulfolane.
-
-
Question 3: I am observing significant byproduct formation during cyclization. How can I identify and minimize these?
Answer: Byproduct formation is typically due to the high reactivity of the reagents or decomposition of the starting material or product. The aldehyde functional group on your molecule is particularly sensitive.
-
Causality & Solution:
-
Decomposition: Harsh acidic or thermal conditions can cause the acylhydrazone to hydrolyze back to its starting materials or undergo other fragmentation pathways.
-
Side Reactions of the Aldehyde: The free aldehyde group can potentially react with nucleophiles in the reaction mixture, especially under basic conditions, or oxidize under certain oxidative conditions.
-
Action: If you suspect the aldehyde is the issue, consider a protecting group strategy. You can protect the aldehyde as an acetal, perform the oxadiazole formation, and then deprotect it in the final step. This adds steps but can significantly improve yield and purity if the aldehyde is problematic.
-
-
Reagent-Related Byproducts: Reagents like POCl₃ and PPh₃ generate phosphate and phosphine oxide byproducts, respectively, which can complicate purification.
-
Action: While unavoidable, ensure your workup procedure is designed to remove them. For POCl₃, a careful quench with ice water followed by neutralization is critical. For triphenylphosphine oxide, it can sometimes be removed by trituration with a non-polar solvent like ether or hexane, or by chromatography.
-
-
Question 4: Purification of the final product is difficult. What purification strategies are recommended?
Answer: Purification challenges often arise from byproducts with similar polarity to the desired product or from residual starting material.
-
Causality & Solution:
-
Recrystallization: This is the most efficient method for purification if a suitable solvent system can be found. It is ideal for removing small amounts of impurities on a larger scale.
-
Action: Screen a range of solvents. Good single-solvent candidates for recrystallization are often ethanol, isopropanol, or ethyl acetate. If a single solvent doesn't work, try a solvent/anti-solvent system, such as dissolving the crude product in a small amount of a good solvent (like acetone or THF) and then slowly adding a poor solvent (like hexanes or water) until turbidity is observed, followed by heating to redissolve and slow cooling.
-
-
Column Chromatography: This is the most powerful method for separating compounds of similar polarity.
-
Action: Use silica gel as the stationary phase. A good starting mobile phase (eluent) would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity while monitoring the separation by TLC.[7][10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the cyclization step? The oxidative cyclization of the N-acylhydrazone intermediate is the most prevalent and reliable approach.[11][12] Among the various reagents used, two stand out for their balance of reliability and practicality:
-
Phosphorus Oxychloride (POCl₃): This is a classic, powerful dehydrating agent that is very effective and widely used.[4][5] It generally gives high yields but can be harsh and requires careful handling.
-
Iodine (I₂): In the presence of a mild base like potassium carbonate, iodine acts as an oxidant to promote cyclization.[6] This method is increasingly popular as it is transition-metal-free and proceeds under milder conditions than POCl₃, offering better functional group tolerance.
Q2: Are there any "greener" or milder alternatives to harsh dehydrating agents like POCl₃? Absolutely. The field is actively moving towards more sustainable methods.
-
Iodine-mediated cyclization is a great choice as mentioned above.[6]
-
Photoredox Catalysis: These methods use visible light and a photocatalyst to perform the oxidative cyclization, often at room temperature with oxygen from the air as the terminal oxidant.[8][9] This avoids stoichiometric, heavy-atom oxidants and is a very "green" approach.
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times and often improve yields by providing rapid, uniform heating.[1]
Q3: How critical is the purity of my starting materials (4-formylbenzoic acid and acetic hydrazide)? It is extremely critical. Impurities in your starting materials are a primary source of low yields and difficult purifications.
-
4-Formylbenzoic Acid: This can oxidize to terephthalic acid, which will not participate in the desired reaction and can be difficult to remove. Check the purity by melting point or NMR before starting.
-
Acetic Hydrazide: This can hydrolyze back to acetic acid and hydrazine. Ensure it is stored in a cool, dry place and used from a reliable source.
Data Summary: Comparison of Cyclization Methods for 1,3,4-Oxadiazoles
| Reagent System | Typical Solvent | Temperature | Typical Time | Pros | Cons |
| POCl₃ | Neat or CH₂Cl₂, CH₃CN | Reflux | 2-6 h | Highly effective, high yields | Harsh, corrosive, difficult workup |
| I₂ / K₂CO₃ | DMF, DMSO | 80-120 °C | 4-12 h | Milder, metal-free, good tolerance | Requires heat, iodine can be a stain |
| PPh₃ / CCl₄ / Et₃N | Acetonitrile (CH₃CN) | Reflux | 1-3 h | Neutral, fast, high yielding | Forms PPh₃=O byproduct, CCl₄ is toxic |
| Acetic Anhydride | Acetic Anhydride | Reflux | 5-17 h | Simple, inexpensive reagent | Can require long reaction times, acidic |
| Photocatalyst / Light | DMSO, CH₃CN | Room Temp | 4-24 h | Very mild, "green", excellent tolerance | Requires specific photoreactor setup |
Recommended Experimental Protocols
Protocol A: Synthesis of N'-acetyl-4-formylbenzohydrazide (Intermediate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-formylbenzoic acid (1 eq.), acetic hydrazide (1.1 eq.), and ethanol (approx. 5-10 mL per gram of benzoic acid).
-
Reaction: Add 3-4 drops of glacial acetic acid to the suspension.
-
Heating: Heat the mixture to reflux (approx. 78 °C). The solids should dissolve upon heating.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 50% ethyl acetate in hexanes). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete in 3-5 hours.
-
Workup: Once complete, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath. The product will often precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry under vacuum to yield the acylhydrazone intermediate.
Protocol B: Cyclodehydration to this compound (Iodine-Mediated)
-
Setup: To a 100 mL round-bottom flask, add the N'-acetyl-4-formylbenzohydrazide (1 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and iodine (I₂, 1.5 eq.).
-
Solvent: Add dimethylformamide (DMF) as the solvent (approx. 10 mL per gram of hydrazide).
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting hydrazide spot has disappeared (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the dark iodine color disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing yield issues.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 8. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09581H [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
Technical Support Center: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
The most common and practical synthetic route involves a two-step process:
-
Formation of an Acylhydrazone Intermediate: The condensation of terephthalaldehyde with acetohydrazide.
-
Oxidative Cyclization: The conversion of the resulting N'-(4-formylbenzylidene)acetohydrazide into the final 1,3,4-oxadiazole ring system.
This guide is structured as a series of frequently asked questions and detailed troubleshooting protocols that address specific issues commonly observed during these steps.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered in the synthesis. Each answer provides a causal explanation and directs you to more detailed protocols.
Q1: My overall yield is very low, and my TLC shows a complex mixture of products. Where should I start troubleshooting?
A: A low yield with multiple spots is a classic sign of either incomplete reactions or competing side reactions. The primary culprits are often found in the cyclization step (Step 2), which is more chemically demanding than the initial hydrazone formation.
-
Incomplete Acylhydrazone Formation: You may be carrying unreacted starting materials into the second step. Terephthalaldehyde, in particular, can complicate the reaction mixture.
-
Inefficient Cyclization: The conditions for the cyclization (temperature, reagent choice, reaction time) may be suboptimal, leaving a significant amount of the acylhydrazone intermediate.[1]
-
Product Degradation: The aldehyde functional group on your target molecule is susceptible to oxidation, especially under harsh oxidative cyclization conditions. This leads to the formation of the corresponding carboxylic acid, a very common byproduct.
-
Moisture Contamination: The dehydrating or oxidizing agents used in the cyclization step are often highly sensitive to moisture. Contamination can quench the reagent and halt the reaction.[1]
First Action: Run a comparative TLC of your starting materials, your crude acylhydrazone intermediate (if isolated), and your final crude product. This will help you identify which species are present and guide your troubleshooting.
Q2: I've confirmed the presence of N'-(4-formylbenzylidene)acetohydrazide in my final product. How can I push the cyclization to completion?
A: The presence of the acylhydrazone intermediate is the most common reason for an impure final product. This indicates that your cyclization conditions are not sufficiently forcing or that the chosen reagent is not effective enough.
-
Reagent Choice: The cyclization can be performed via dehydration (e.g., POCl₃, PPA) or oxidation (e.g., I₂, DDQ).[2][3][4] Oxidative methods are often milder and more selective. If you are using a mild dehydrating agent, it may lack the potency for full conversion.
-
Temperature & Reaction Time: Cyclodehydration reactions often require elevated temperatures to overcome the activation energy barrier.[5] Monitor the reaction by TLC over time to determine the optimal endpoint. Extending the reaction time or moderately increasing the temperature can often drive it to completion.
-
Stoichiometry of Cyclizing Agent: Ensure you are using the correct stoichiometry of your cyclizing agent. For instance, reagents like triphenylphosphine dibromide, which can be hygroscopic, are sometimes used in excess to account for any deactivation by trace moisture.[6]
Recommendation: Consider switching to an iodine-mediated oxidative cyclization, which is known for its high efficiency and relatively mild conditions. See the protocol in Part 2, Guide 2.2 for a detailed procedure.
Q3: My analytical data (NMR, MS) indicates a major byproduct with a mass of 204.18 g/mol and an acidic proton. What is this impurity?
A: This is almost certainly 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid . This side product forms when the aldehyde group of either the starting material, intermediate, or final product is oxidized to a carboxylic acid.
This is particularly common when using strong oxidizing agents for the cyclization step or if the reaction is exposed to air at high temperatures for extended periods.
Mitigation Strategy:
-
Use a Milder Oxidant: Reagents like iodine in the presence of a mild base (e.g., K₂CO₃) or copper(II) salts are often selective for the cyclization over aldehyde oxidation.[4][7]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize aerial oxidation, especially if heating for a prolonged duration.
-
Purification: This acidic byproduct can be easily separated from your desired neutral product. You can perform a basic aqueous wash (e.g., with dilute NaHCO₃ solution) during workup to extract the carboxylic acid into the aqueous layer. Alternatively, it separates well during silica gel chromatography due to its higher polarity.
Q4: I have a significant amount of a high-molecular-weight, poorly soluble material in my crude product. What could this be?
A: This is likely one of two possibilities:
-
Bis-Acylhydrazone Formation: Terephthalaldehyde has two reactive aldehyde groups. If the stoichiometry of acetohydrazide is not carefully controlled (i.e., if it is in excess or if local concentrations are high), it can react at both ends of the terephthalaldehyde molecule. This forms a symmetrical bis-adduct, which has a higher molecular weight and often lower solubility.
-
Polymerization/Tar: Aldehydes can undergo polymerization or self-condensation under harsh acidic or thermal conditions, leading to intractable tar-like substances.
Prevention:
-
Controlled Stoichiometry: Use terephthalaldehyde as the limiting reagent (e.g., 1.0 equivalent) and acetohydrazide in a slight excess (e.g., 1.05-1.1 equivalents).
-
Slow Addition: Add one reagent to the other slowly and with vigorous stirring to avoid high local concentrations that favor the formation of the bis-adduct.
-
Moderate Conditions: Avoid excessively high temperatures or the use of strong, non-selective acids which can promote polymerization.
Part 2: Experimental Guides & Protocols
This section provides detailed, field-tested protocols and data to help you navigate the synthesis and purification processes.
Guide 2.1: Protocol for Acylhydrazone Intermediate Synthesis
This protocol details the synthesis of N'-(4-formylbenzylidene)acetohydrazide, the key precursor for the cyclization step.
Reaction: Terephthalaldehyde + Acetohydrazide → N'-(4-formylbenzylidene)acetohydrazide
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add terephthalaldehyde (1.0 eq).
-
Solvent: Add absolute ethanol to create a slurry (approx. 10 mL per gram of terephthalaldehyde).
-
Reagent Addition: In a separate beaker, dissolve acetohydrazide (1.05 eq) in a minimal amount of warm absolute ethanol. Add this solution dropwise to the stirring slurry of terephthalaldehyde.
-
Catalyst: Add 3-5 drops of glacial acetic acid to catalyze the condensation.[8]
-
Reaction: Heat the mixture to a gentle reflux (approx. 78 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate / 50% Hexane). The starting terephthalaldehyde is less polar, while the product acylhydrazone will have a higher Rf value.
-
Isolation: Once the reaction is complete (disappearance of the limiting reagent), cool the mixture in an ice bath. The product will often precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often pure enough for the next step without further purification.
Scientist's Note: The controlled, dropwise addition of the acetohydrazide solution is critical to prevent the formation of the bis-adduct byproduct.
Guide 2.2: Protocol for Iodine-Mediated Oxidative Cyclization
This protocol provides a reliable and high-yielding method for the cyclization of the acylhydrazone intermediate to the target product.
Reaction: N'-(4-formylbenzylidene)acetohydrazide → this compound
Step-by-Step Methodology:
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen), add the N'-(4-formylbenzylidene)acetohydrazide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent: Add an appropriate solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Reagent Addition: Add Iodine (I₂, 1.2 eq) portion-wise to the stirring mixture. The solution will turn dark brown/purple.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-8 hours. The oxidative cyclization of acylhydrazones using iodine is a well-documented and efficient process.[7][9]
-
Monitoring: Track the disappearance of the starting acylhydrazone by TLC. The oxadiazole product is generally less polar than the hydrazone precursor.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color disappears.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.
Guide 2.3: Summary of Common Side Products
The table below summarizes the key characteristics of the most common side products for easy identification.
| Side Product Name | Structure | Likely Cause | Distinguishing Analytical Features | Mitigation Strategy |
| N'-(4-formylbenzylidene)acetohydrazide | Acylhydrazone Intermediate | Incomplete cyclization | ¹H NMR: Shows both aldehyde proton (~10 ppm) and hydrazone N-H proton. Mass: 190.20 g/mol . | Increase reaction time/temp; use a more effective cyclizing agent. |
| 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | Carboxylic Acid | Over-oxidation of the aldehyde group | ¹H NMR: Absence of aldehyde proton, presence of a broad carboxylic acid proton (>11 ppm). Higher polarity on TLC. Mass: 204.18 g/mol . | Use milder oxidants (I₂); run under inert atmosphere; basic wash during workup. |
| Bis-Acylhydrazone of Terephthalaldehyde | Symmetrical Bis-Adduct | Poor stoichiometry control (excess acetohydrazide) | High molecular weight (Mass: 248.26 g/mol ). Poor solubility. Symmetrical ¹H NMR spectrum. | Use terephthalaldehyde as limiting reagent; slow, controlled addition. |
| Unreacted Terephthalaldehyde | Starting Material | Incomplete hydrazone formation | Low polarity on TLC. ¹H NMR: Symmetrical spectrum with aldehyde proton (~10.1 ppm). | Ensure proper stoichiometry and catalytic acid in Step 1. |
Part 3: Visualization of Synthetic Pathways
Diagrams are provided to visually summarize the reaction pathways and troubleshooting logic.
Diagram 1: Synthetic Workflow and Side Product Formation
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 6. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Welcome to the dedicated technical support guide for navigating the purification challenges of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common issues encountered during its purification, offering practical, field-tested solutions and explaining the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Common Purification Hurdles
This section directly addresses specific problems you may encounter during the purification of this compound.
Issue 1: My crude product shows multiple spots on TLC, and I'm unsure which is my product.
Question: After synthesis, my Thin-Layer Chromatography (TLC) plate shows three spots. How can I confidently identify the spot corresponding to this compound?
Answer: This is a common and critical first step in purification. The key is to systematically analyze the polarity of your starting materials, potential by-products, and the final product.
-
Understanding Polarity: The target molecule has a polar 1,3,4-oxadiazole ring system and a moderately polar benzaldehyde group. Its overall polarity will be intermediate.
-
Starting Materials: Identify the polarities of your starting materials. For instance, if you synthesized it from terephthalaldehyde and acetohydrazide, the terephthalaldehyde will be less polar than the final product, while the acetohydrazide is quite polar and might not be very mobile on silica gel.
-
By-products: Consider potential side reactions. Incomplete cyclization might leave hydrazone intermediates, which are often more polar and may streak on the TLC plate.
-
TLC Visualization: Use a UV lamp (254 nm) for visualization, as the aromatic rings in the product and many likely impurities are UV-active.[1] Staining with potassium permanganate can also be helpful to identify reducible groups like the aldehyde.
-
Co-spotting: The most definitive simple method is to run a TLC with your crude mixture in one lane, a sample of your key starting material(s) in another, and a "co-spot" (a spot of your crude mixture with a small spot of the starting material on top of it) in a third lane. The spot corresponding to the starting material will appear more intense in the co-spotted lane.
Step-by-Step TLC Protocol:
-
Prepare a TLC chamber with a suitable solvent system. A good starting point for oxadiazole derivatives is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).[2]
-
Spot your crude reaction mixture, key starting materials, and co-spots on a silica gel plate.
-
Develop the plate until the solvent front is about 1 cm from the top.
-
Visualize the spots under a UV lamp and mark them.
-
If necessary, use a chemical stain to visualize other components.
The product, this compound, should be one of the major, well-defined spots, typically with an Rf value between that of non-polar starting materials and highly polar by-products.
Issue 2: I'm struggling to remove a persistent impurity using column chromatography.
Question: I've attempted purification by silica gel column chromatography, but one impurity consistently co-elutes with my product. How can I improve the separation?
Answer: Co-elution is a frequent challenge when impurities have similar polarities to the target compound. Here’s a systematic approach to optimize your chromatographic separation.
Pillar of Trustworthiness: Self-Validating Protocols A robust purification protocol relies on logical adjustments based on observation. If one solvent system fails, understanding why it failed allows for a more informed choice for the next attempt.
Solutions:
-
Optimize the Solvent System (Eluent):
-
Fine-tune Polarity: If the impurity is slightly more polar, decrease the polarity of your eluent (e.g., move from 1:1 Hexane:EtOAc to 2:1 or 3:1). If it's slightly less polar, a small increase in eluent polarity might help. Run gradient TLCs to find the optimal separation window.
-
Change Solvent Selectivity: If simple polarity adjustments fail, switch one of the solvents to introduce different intermolecular interactions. For example, replace ethyl acetate with dichloromethane (DCM) or a DCM/methanol mixture. This can alter the way your compound and the impurity interact with the silica gel stationary phase. For polar compounds, a DCM/methanol system can be effective.[3]
-
-
Modify the Stationary Phase:
-
Alumina: If you suspect your compound is sensitive to the acidic nature of standard silica gel, which can sometimes cause degradation of aldehyde-containing molecules, consider using neutral or basic alumina.[3]
-
Reverse-Phase Silica (C18): For compounds that are challenging to separate on normal-phase silica, reverse-phase chromatography can be highly effective. Here, the separation is based on hydrophobicity. You would use a polar mobile phase, such as water/acetonitrile or water/methanol gradients.
-
-
Improve Column Packing and Loading:
-
Dry Loading (Pre-adsorption): For compounds with limited solubility in the initial eluent, dry loading can significantly enhance resolution.[3]
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent completely to obtain a free-flowing powder. Carefully load this powder onto the top of your packed column. This ensures a very narrow starting band.
-
-
Workflow for Optimizing Chromatography:
Caption: Decision workflow for troubleshooting column chromatography.
Issue 3: My product recovery is very low after recrystallization.
Question: I'm losing a significant amount of my product during recrystallization. How can I improve the yield?
Answer: Low recovery during recrystallization is typically due to an inappropriate choice of solvent, using too much solvent, or premature crystallization. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room or lower temperatures.[3]
Solutions:
-
Systematic Solvent Screening:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates include ethanol, isopropanol, ethyl acetate, toluene, or mixtures.
-
The Ideal Profile: The compound should be sparingly soluble at room temperature but dissolve completely upon heating.
-
-
Using a Solvent Pair:
-
If a single solvent isn't ideal, a two-solvent system is often effective. Use one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").
-
Protocol:
-
Dissolve the crude product in the minimum amount of the hot soluble solvent.
-
Slowly add the anti-solvent dropwise to the hot solution until you see persistent turbidity (cloudiness).
-
Add a drop or two of the hot soluble solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
-
-
Minimize the Amount of Solvent:
-
Always use the minimum amount of hot solvent required to fully dissolve the solid. Using an excess will keep more of your product dissolved in the mother liquor upon cooling, drastically reducing your yield.
-
-
Control the Cooling Rate:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and prevents the trapping of impurities. Rapid cooling can cause the product to "crash out" as a powder, often with lower purity.
-
Summary of Purification Parameters:
| Purification Method | Stationary/Solvent System | Key Considerations |
|---|---|---|
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate | Good for general purpose purification of moderately polar compounds.[2] |
| Silica Gel with DCM/Methanol | Effective for more polar oxadiazole derivatives.[3] | |
| Neutral Alumina | Use if the compound is sensitive to acidic silica. | |
| Reverse-Phase (C18) | For highly polar compounds or when normal-phase fails. | |
| Recrystallization | Ethanol or Isopropanol | Good single-solvent options for moderately polar compounds. |
| Toluene/Hexane | A potential solvent pair for less polar impurities. |
| | Ethyl Acetate/Hexane | A common and effective solvent pair. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound? The 1,3,4-oxadiazole ring is generally a stable aromatic heterocycle.[4] However, the benzaldehyde functional group is susceptible to oxidation. Over time, especially if exposed to air, the aldehyde (-CHO) can oxidize to the corresponding carboxylic acid (-COOH).[5] This impurity will have a significantly different polarity and can be detected by techniques like NMR or IR spectroscopy.
Q2: How should I store the purified compound? To minimize oxidation, it is best to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Refrigeration is also recommended to slow down any potential degradation pathways.
Q3: What are the best analytical techniques to confirm the purity of my final product? A combination of techniques is always recommended:
-
¹H and ¹³C NMR: Provides detailed structural information and is excellent for identifying and quantifying impurities.
-
LC-MS: Confirms the molecular weight of the compound and provides a highly sensitive assessment of purity.
-
Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.
-
FTIR Spectroscopy: Useful for confirming the presence of key functional groups, such as the aldehyde C=O stretch (around 1700 cm⁻¹) and C=N stretches from the oxadiazole ring.
Q4: Can this compound exist in different crystalline forms (polymorphs)? Yes, it is possible. Many organic molecules, including oxadiazole derivatives, can exhibit polymorphism. Different crystalline forms can have different melting points, solubilities, and stabilities. If you observe batch-to-batch inconsistencies in physical properties despite high chemical purity, polymorphism could be a factor. Characterization by techniques like Powder X-ray Diffraction (PXRD) can confirm this.
References
Technical Support Center: Optimizing Reaction Conditions for 1,3,4-Oxadiazole Synthesis
Welcome to the technical support center for 1,3,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical heterocyclic scaffold. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, appearing in drugs like the antiretroviral Raltegravir and the anticancer agent Zibotentan.[1][2] Its value stems from its metabolic stability and its role as a bioisostere for carboxylic acids and amides.[1][3]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing 2,5-disubstituted 1,3,4-oxadiazoles?
There are several reliable methods, with the choice depending on the available starting materials, desired substitution pattern, and scalability. The three most prevalent strategies are:
-
Cyclodehydration of 1,2-Diacylhydrazines: This is a classic and widely used method. A 1,2-diacylhydrazine intermediate is synthesized first, typically from the reaction of an acid hydrazide with an acid chloride or carboxylic acid. This intermediate is then cyclized using a dehydrating agent. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and milder reagents like the Burgess reagent.[4][5][6]
-
Oxidative Cyclization of N-Acylhydrazones: This approach involves the reaction of an acylhydrazide with an aldehyde to form an N-acylhydrazone, which is then cyclized in the presence of an oxidizing agent.[3] A variety of oxidants can be employed, such as ceric ammonium nitrate (CAN), potassium permanganate (KMnO₄), and iodine.[4][7] This method is particularly useful for accessing diversely substituted oxadiazoles.
-
One-Pot Synthesis from Carboxylic Acids and Hydrazides: To streamline the process, one-pot procedures have been developed that combine carboxylic acids and hydrazides with a coupling agent and a cyclodehydrating agent in a single reaction vessel.[8][9][10] Reagents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and trichloroisocyanuric acid (TCCA) have been successfully used in these protocols.[8][9]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 1,3,4-Oxadiazole
Q: I'm performing a cyclodehydration of a 1,2-diacylhydrazine using POCl₃, but my yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in POCl₃-mediated cyclodehydration are a common issue. Here’s a systematic approach to troubleshooting:
-
Causality: Phosphorus oxychloride is a very strong dehydrating agent, but it can also lead to side reactions, such as chlorination or decomposition of sensitive functional groups, if not used under optimal conditions. The reaction is also highly sensitive to moisture.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture will consume the POCl₃ and hinder the reaction. Ensure your glassware is oven-dried, and your solvents are anhydrous.
-
Temperature Control: The reaction with POCl₃ is often exothermic. Running the reaction at elevated temperatures can promote side product formation. Start at a lower temperature (e.g., 0 °C) and slowly warm to reflux.[6]
-
Purity of Starting Material: Ensure your 1,2-diacylhydrazine is pure. Impurities can interfere with the cyclization. Recrystallize or purify it by column chromatography before use.
-
Alternative Dehydrating Agents: If optimizing the conditions for POCl₃ fails, consider switching to a different dehydrating agent. The choice of agent can be critical and is often substrate-dependent.
-
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Reflux in excess SOCl₂ or with a solvent like toluene. | Powerful dehydrating agent. | Harsh conditions, can cause charring.[4] |
| Polyphosphoric Acid (PPA) | High temperatures (100-150 °C). | Effective for a range of substrates. | Viscous, difficult to stir, harsh workup.[4] |
| Burgess Reagent | Mild conditions, often in THF or dioxane at reflux. | Mild, good for sensitive substrates. | Can be expensive.[4][11] |
| Tosyl Chloride (TsCl) | In pyridine or with a base like DBU. | Milder than POCl₃, good yields reported. | Pyridine can be difficult to remove.[1][9] |
-
Workflow Diagram for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in cyclodehydration.
Issue 2: Difficulty in Product Purification
Q: My reaction to form a 2,5-disubstituted 1,3,4-oxadiazole seems to work, but I'm struggling to isolate a pure product. The crude NMR is messy. What are some common purification challenges and solutions?
A: Purification can be challenging due to the formation of side products or the presence of unreacted starting materials.
-
Causality: The nature of the side products depends on the synthetic route. For cyclodehydration reactions, unreacted diacylhydrazine or partially reacted intermediates can contaminate the product. In oxidative cyclizations, over-oxidation or side reactions with the oxidant can occur.
-
Troubleshooting and Purification Strategies:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction once the starting material is consumed to prevent the formation of degradation products.
-
Work-up Procedure: A proper aqueous work-up is crucial. If you've used an acidic reagent like POCl₃ or PPA, carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the crude product.[12] The pH adjustment can be critical for isolating the product.
-
Recrystallization: 1,3,4-oxadiazoles are often crystalline solids. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a highly effective purification method.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is a common strategy.
-
Consider a "Greener" Method: If purification is consistently an issue, explore alternative synthetic routes known for cleaner reactions and simpler work-ups, such as microwave-assisted synthesis or one-pot methods using milder reagents.[2][13] Microwave irradiation, for instance, can significantly reduce reaction times and often leads to higher purity products.[14][15][16]
-
Issue 3: Inconsistent Results with Microwave-Assisted Synthesis
Q: I'm trying to use a microwave-assisted method to speed up my 1,3,4-oxadiazole synthesis, but my results are not reproducible. Why might this be happening?
A: Microwave-assisted synthesis offers rapid heating and shorter reaction times but requires careful control of parameters for reproducibility.[14][15]
-
Causality: Inconsistent results often stem from poor control over temperature and pressure, solvent choice, or the scale of the reaction. Non-uniform heating ("hot spots") can also be an issue in some microwave reactors.
-
Optimization and Troubleshooting:
-
Temperature vs. Power Control: Use a microwave reactor with a fiber-optic temperature sensor. It's better to set a target temperature rather than a fixed power level, as this ensures more consistent heating.
-
Solvent Choice: Use a solvent with a high dielectric constant (e.g., DMF, DMSO) to efficiently absorb microwave energy.[14] Ensure the solvent volume is sufficient to prevent the reaction mixture from drying out.
-
Sealed vs. Open Vessel: Use a sealed vessel for reactions with volatile solvents to maintain pressure and reach temperatures above the solvent's boiling point. This can dramatically accelerate the reaction. However, be cautious about pressure buildup.
-
Stirring: Ensure efficient stirring to distribute the heat evenly and prevent localized overheating.
-
Scaling Up: Be aware that conditions optimized on a small scale may not translate directly to a larger scale. Re-optimization is often necessary.
-
-
General Protocol for Microwave-Assisted Synthesis:
-
Combine the reactants (e.g., N-acylhydrazone and an oxidizing agent like Chloramine-T) in a suitable microwave-safe vessel.[1][15]
-
Add a high-boiling point polar solvent (e.g., DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Set the target temperature (e.g., 120-150 °C) and a maximum power level.
-
Irradiate for the specified time (typically 3-10 minutes).[15]
-
Cool the vessel to room temperature before opening.
-
Proceed with the standard work-up and purification.
-
Key Synthetic Pathways and Mechanisms
Mechanism: Cyclodehydration of 1,2-Diacylhydrazine
The cyclodehydration of a 1,2-diacylhydrazine is a fundamental route to 1,3,4-oxadiazoles. The mechanism involves the activation of a carbonyl oxygen, followed by intramolecular nucleophilic attack and subsequent dehydration.
Caption: Simplified mechanism for 1,3,4-oxadiazole formation via cyclodehydration.
This process highlights the critical role of the dehydrating agent in activating the carbonyl group to facilitate the ring-closing step.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. idaampublications.in [idaampublications.in]
Part 1: Foundational Troubleshooting: Is Your Reaction Set Up for Success?
An essential reaction in medicinal chemistry and materials science, the cyclization of acylhydrazones forges a diverse array of heterocyclic scaffolds, including pyrazoles, oxadiazoles, and triazoles. However, researchers frequently encounter challenges with low yields, which can stem from a multitude of factors ranging from substrate purity to suboptimal reaction conditions.
This Technical Support Center provides a structured, in-depth guide to diagnosing and resolving common issues that lead to low yields in acylhydrazone cyclization reactions. The content is designed for professionals in research and drug development, offering explanations grounded in mechanistic principles to empower effective troubleshooting.
Before delving into reaction-specific issues, it's crucial to ensure the fundamentals are sound. Often, the root cause of a low-yielding reaction lies in the initial setup and the quality of the materials used.
Q1: My reaction shows no product formation. TLC analysis indicates only the presence of the starting acylhydrazone. What are the primary culprits?
When a reaction fails to initiate, the issue typically lies with either the purity of the starting materials or the reaction environment itself.
-
Purity of Starting Materials : The acylhydrazone precursor must be of high purity. Impurities from its synthesis can poison catalysts or introduce side reactions.[1]
-
Expert Insight : Acylhydrazones are typically formed by the condensation of a hydrazide with an aldehyde or ketone.[2] Incomplete reaction or purification can leave residual, highly reactive starting materials that can interfere with the subsequent cyclization step.
-
Troubleshooting Protocol :
-
Analyze Purity : Confirm the purity of your acylhydrazone using NMR and melting point analysis.
-
Purify if Necessary : If impurities are detected, purify the acylhydrazone by recrystallization or column chromatography.[1]
-
Check Reagents : Ensure all other reagents, especially catalysts and bases, are of high quality and stored correctly. Oxidizing agents, for instance, can degrade over time.[1]
-
-
-
Reaction Conditions : Many cyclization reactions are sensitive to atmospheric oxygen and moisture.
-
Expert Insight : The presence of water can lead to the hydrolysis of the acylhydrazone, reverting it to its constituent hydrazide and aldehyde/ketone, particularly under acidic or basic conditions.[3]
-
Troubleshooting Protocol :
-
Drying Glassware : Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Solvents : Use high-purity, anhydrous solvents. If using bottled anhydrous solvents, employ a syringe to transfer them under an inert atmosphere.
-
Inert Atmosphere : Set up the reaction under a positive pressure of nitrogen or argon, especially when using sensitive reagents like organometallics or strong bases.
-
-
Q2: The reaction is very sluggish, and even after prolonged reaction times, the yield is poor with significant starting material remaining. How can I improve the reaction rate?
A sluggish reaction points to insufficient activation energy or suboptimal concentration. A systematic approach to optimizing reaction parameters is key.
-
Temperature : Increasing the temperature often accelerates the reaction. However, this must be balanced against the thermal stability of the reactants and products.
-
Expert Insight : Excessive heat can lead to decomposition and the formation of polymeric or unidentifiable side products.[3]
-
Troubleshooting Protocol :
-
Gradually increase the reaction temperature in 10-20 °C increments while carefully monitoring the reaction progress by TLC or LC-MS.[1]
-
If decomposition is observed (e.g., streaking on the TLC plate), reduce the temperature or consider alternative heating methods.
-
-
-
Concentration : Reaction concentration can dramatically influence the outcome, particularly for intramolecular cyclizations.
-
Expert Insight : According to the principles of reaction kinetics, intramolecular cyclizations are favored at high dilution, which minimizes competing intermolecular side reactions (e.g., dimerization or polymerization).[4] For intermolecular reactions, increasing the concentration may be beneficial.
-
Troubleshooting Protocol :
-
For intramolecular cyclizations, try running the reaction at a lower concentration (e.g., 0.01-0.05 M).[5] Consider using a syringe pump for the slow addition of the substrate to maintain high dilution conditions.
-
For intermolecular reactions, a higher concentration may be beneficial, but monitor for solubility issues or increased side product formation.
-
-
Below is a general workflow for troubleshooting low-yielding reactions.
Caption: General troubleshooting workflow for low yields.
Part 2: Reaction-Specific Troubleshooting
Different cyclization pathways present unique challenges. This section addresses issues common to the synthesis of specific heterocyclic systems from acylhydrazones.
Q3: I am attempting an acid-catalyzed intramolecular cyclization, such as a Bischler-Napieralski or Pictet-Spengler type reaction, but the yield is low. What are the likely causes?
These reactions involve an intramolecular electrophilic aromatic substitution, and their success is highly dependent on the nucleophilicity of the aromatic ring and the electrophilicity of the intermediate iminium or nitrilium ion.[6][7][8]
-
Insufficient Aromatic Ring Activation : The aromatic ring must be sufficiently electron-rich to participate in the cyclization.
-
Expert Insight : The Bischler-Napieralski reaction is most effective with electron-donating groups on the aromatic ring.[7][9] Substrates without these activating groups often require harsher conditions, which can lead to side reactions.[7]
-
Solution : If your substrate has electron-withdrawing groups, the reaction may not be feasible under standard conditions. Consider redesigning the synthesis to incorporate electron-donating groups or use a different synthetic strategy.
-
-
Improper Choice of Acid/Dehydrating Agent : The agent used to promote cyclization is critical.
-
Expert Insight : Reagents like phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA) are commonly used.[8][10] For less reactive substrates, a stronger combination, such as P₂O₅ in refluxing POCl₃, may be necessary.[7][8] The Pictet-Spengler reaction is driven by the formation of an electrophilic iminium ion, which typically requires an acid catalyst.[6]
-
Troubleshooting Protocol :
-
If using a milder agent like POCl₃ alone, consider adding P₂O₅.
-
For Pictet-Spengler reactions, ensure the acid catalyst (e.g., HCl, TFA) is appropriate and used in the correct stoichiometry.
-
Consider modern variations using reagents like triflic anhydride (Tf₂O) which can sometimes promote cyclization under milder conditions.[11]
-
-
-
Side Reactions : A major competing pathway in the Bischler-Napieralski reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[7][10]
Q4: My oxidative cyclization of an acylhydrazone to a 1,3,4-oxadiazole is inefficient. How can I optimize this transformation?
The conversion of acylhydrazones to 1,3,4-oxadiazoles is a powerful reaction that relies on an effective oxidizing agent to facilitate the cyclization and subsequent aromatization.[12][13]
-
Choice of Oxidant : The nature and stoichiometry of the oxidizing agent are paramount.
-
Expert Insight : A variety of oxidants have been employed for this transformation, including iodine (I₂), copper(II) salts, and hypervalent iodine reagents like iodobenzene diacetate (IBX).[12][13] The choice of oxidant can be substrate-dependent.
-
Troubleshooting Protocol :
-
Screen a panel of oxidizing agents. If a mild oxidant like Cu(II) is failing, consider a more potent one like IBX.
-
Optimize the stoichiometry of the oxidant. Insufficient oxidant will result in incomplete conversion, while a large excess can lead to over-oxidation or decomposition.
-
-
The general mechanism for this oxidative cyclization is depicted below.
Caption: Simplified mechanism for oxidative cyclization.
-
Solvent and Base : The reaction medium can significantly influence the oxidant's efficacy and the reaction rate.
-
Expert Insight : Polar aprotic solvents like DMF or acetonitrile are often effective.[5] The addition of a base may be required to neutralize acid generated during the reaction or to facilitate deprotonation steps.
-
Troubleshooting Protocol :
-
Screen solvents of varying polarities.
-
If using an acid-generating oxidant, try adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Q5: I'm trying to synthesize a substituted pyrazole, but I'm getting low yields or a mixture of products. What should I consider?
The synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl system, which can be formed in situ from an acylhydrazone precursor.[14][15]
-
Regioselectivity : When using unsymmetrical precursors, the formation of regioisomers is a common problem.
-
Expert Insight : The regiochemical outcome is determined by which carbonyl or imine carbon is attacked by which nitrogen of the hydrazine. This is influenced by steric and electronic factors of the substrate and the reaction conditions (acidic vs. basic).[15][16]
-
Solution : A thorough literature search for similar substrates is the best starting point. Often, changing from acidic to basic conditions (or vice versa) can favor one regioisomer over the other.
-
-
Reaction Conditions : The choice of catalyst, solvent, and temperature is critical for efficient cyclocondensation.
-
Expert Insight : Reactions can be promoted by acids (like acetic acid) or bases.[15] The solvent can play a key role in the reaction's success.[17]
-
Troubleshooting Protocol :
-
If using acidic conditions (e.g., refluxing in acetic acid) with low yield, try basic conditions or a different solvent like DMF or ethanol.[14]
-
Ensure the temperature is adequate for both condensation and dehydration to the aromatic pyrazole. Sometimes, the intermediate pyrazoline is formed, which may require a separate oxidation step to yield the pyrazole.[14]
-
-
| Parameter | Acidic Conditions (e.g., AcOH) | Basic Conditions (e.g., NaOEt/EtOH) | Neutral/Thermal |
| Typical Substrate | Acylhydrazone + α,β-unsaturated ketone | Acylhydrazone + 1,3-diketone | Intramolecular cyclization |
| Mechanism | Promotes imine formation and dehydration | Promotes enolate formation for nucleophilic attack | Dependent on substrate |
| Common Issues | Potential for side reactions at high temps | Incomplete reaction if base is too weak | Requires higher temperatures |
| Regiocontrol | Often directed by electronics of the carbonyl | Can be directed by sterics and electronics | Governed by precursor structure |
Part 3: Advanced Optimization Strategies
Q6: My attempts to improve the yield with conventional heating have been unsuccessful. Could microwave-assisted synthesis be a better approach?
Yes, microwave-assisted organic synthesis (MAOS) is an excellent alternative when conventional methods fail. The rapid and uniform heating provided by microwave irradiation can dramatically improve yields and reduce reaction times.[18][19][20]
-
Benefits of Microwave Synthesis :
-
Reduced Reaction Time : Reactions that take hours under conventional heating can often be completed in minutes.[19][21]
-
Higher Yields : The rapid heating minimizes the time reactants spend at high temperatures, often reducing the formation of thermal decomposition products and other side products.[20][21]
-
Improved Reproducibility : Dedicated microwave reactors offer precise temperature and pressure control.
-
-
Protocol: Microwave-Assisted Cyclization (General Example)
-
In a dedicated microwave reaction vial, combine the acylhydrazone (1 mmol), catalyst (e.g., 10 mol% CuI), and base (e.g., 2 mmol K₂CO₃) if required.[22]
-
Add the appropriate anhydrous solvent (e.g., 3-5 mL DMF).
-
Securely cap the vial and place it in the microwave reactor.
-
Set the reaction parameters: irradiate at a fixed temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction, allow the vial to cool to room temperature before opening.
-
Work up the reaction mixture as per standard procedures and analyze the yield.
-
| Method | Typical Time | Typical Yield | Key Advantage |
| Conventional Heating | 4-24 hours | 60-80% | Accessible equipment |
| Microwave-Assisted | 5-30 minutes | >90% | Speed and efficiency[20] |
References
- 1. benchchem.com [benchchem.com]
- 2. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-assisted synthesis and photophysical studies of novel fluorescent N-acylhydrazone and semicarbazone-7-OH-coumarin dyes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
"4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde" stability and storage conditions
Welcome to the technical support center for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability, storage, and troubleshooting for experiments involving this compound. Our goal is to ensure the integrity of your experiments by providing scientifically sound and practical advice.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a stable 1,3,4-oxadiazole ring coupled with a reactive benzaldehyde moiety, offers unique opportunities for derivatization. The 1,3,4-oxadiazole ring is an aromatic heterocycle known for its chemical and metabolic stability.[1][2] However, the aldehyde functional group is susceptible to oxidation and other reactions, which necessitates careful handling and storage to maintain the compound's purity and reactivity.
This guide provides a comprehensive overview of the stability and storage of this compound, along with troubleshooting for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] To prevent degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q2: Is this compound sensitive to air or moisture?
Yes, aromatic aldehydes can be susceptible to oxidation by atmospheric oxygen, which would convert the aldehyde group to a carboxylic acid. While the 1,3,4-oxadiazole ring itself is stable, the aldehyde functionality is the primary site of reactivity.[4] Moisture can also be detrimental, potentially leading to the formation of hydrates or facilitating other degradation pathways.
Q3: What are the expected degradation products of this compound?
The most common degradation product is the corresponding carboxylic acid, 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, formed via oxidation of the aldehyde group.[4] Other potential degradation pathways could involve reactions of the aldehyde with trace impurities or contaminants.
Q4: In which common laboratory solvents is this compound soluble?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or unexpected side products | Degradation of the starting material. | Confirm the purity of the this compound using analytical techniques such as HPLC or NMR before use. Ensure the compound has been stored under the recommended conditions. |
| Formation of a white precipitate during the reaction | The compound or a reaction intermediate may be precipitating out of solution. | Try a different solvent or a solvent mixture to improve solubility. Gently warming the reaction mixture may also help, but monitor for potential degradation. |
| Reaction fails to go to completion | The aldehyde may be unreactive under the chosen conditions, or there may be inhibiting impurities. | Re-evaluate the reaction conditions (catalyst, temperature, reaction time). Purify the starting material if impurities are suspected. The electron-withdrawing nature of the oxadiazole ring may decrease the reactivity of the aldehyde in some reactions.[6][7] |
| Difficulty in purifying the final product | Presence of the corresponding carboxylic acid impurity from the starting material. | The carboxylic acid impurity can often be removed by a mild basic wash during the workup. Alternatively, flash chromatography may be effective. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific instrument and available columns.
1. Sample Preparation:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- The purity is determined by calculating the peak area percentage of the main component relative to the total peak area.
Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of this compound.
1. Sample Preparation:
- Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. Data Acquisition:
- Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
3. Spectral Interpretation:
- Expected ¹H NMR signals (in CDCl₃, approximate):
- Aldehyde proton (s, 1H) ~10.1 ppm
- Aromatic protons (d, 2H) ~8.2 ppm
- Aromatic protons (d, 2H) ~8.0 ppm
- Methyl protons (s, 3H) ~2.6 ppm
- The presence of a singlet at ~10-11 ppm corresponding to a carboxylic acid proton would indicate oxidation.
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde group by atmospheric oxygen.[4] |
| Light | Protect from light (amber vial) | To prevent light-induced degradation. |
| Moisture | Dry conditions (desiccator) | To prevent hydrolysis and other moisture-mediated reactions. |
Incompatible Materials
To ensure safety and maintain the integrity of the compound, avoid contact with the following classes of chemicals:
-
Strong Oxidizing Agents: Can lead to a vigorous and potentially hazardous reaction with the aldehyde group.[8]
-
Strong Bases: Can catalyze self-condensation or other unwanted reactions of the aldehyde.[8]
-
Strong Acids: May cause degradation or polymerization.[8]
-
Amines: Will readily react with the aldehyde to form imines.[8]
Visual Troubleshooting Guide
Caption: A flowchart for troubleshooting common experimental issues.
References
- 1. jpbsci.com [jpbsci.com]
- 2. researchgate.net [researchgate.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
Technical Support Center: Navigating Solubility Challenges with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde in Biological Assays
Welcome to the technical support center for "4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde." This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their biological assays. It is well-recognized that many promising heterocyclic compounds, including oxadiazole derivatives, can present significant solubility challenges in aqueous-based biological systems.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and ensure the reliability and reproducibility of your experimental data.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound possesses a molecular structure that, while conferring desirable biological activity, also contributes to its limited aqueous solubility.[2][3] The presence of the aromatic benzaldehyde and the methyl-oxadiazole rings results in a relatively non-polar molecule.[4] Like many small molecule drug candidates, its hydrophobic nature can lead to precipitation when introduced into the aqueous environment of typical biological assays.[5] This can result in a significant underestimation of the compound's true potency, leading to inaccurate structure-activity relationships (SAR) and potentially causing promising candidates to be overlooked.[6]
Troubleshooting Guide: Addressing Common Solubility-Related Issues
This section is designed to provide direct, actionable solutions to common problems encountered when working with this compound.
Issue 1: My compound precipitates immediately upon addition to my aqueous assay buffer.
This phenomenon, often referred to as "crashing out," is a classic sign that the aqueous solubility of the compound has been exceeded. This typically occurs when a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), is diluted into the aqueous buffer.
Root Cause Analysis:
-
High Stock Concentration: The initial concentration of your DMSO stock solution may be too high, leading to a supersaturated state upon dilution.
-
Insufficient Co-solvent: The final concentration of the organic solvent in the assay buffer may be too low to maintain the compound's solubility.
-
Buffer Composition: Components of your assay buffer (e.g., salts, proteins) may be interacting with the compound, reducing its solubility.
Solutions:
-
Optimize the Dilution Protocol: Instead of a single, large dilution step, employ a serial dilution method. This gradual reduction in solvent polarity can prevent abrupt precipitation.[7] A recommended workflow is provided in the protocols section.
-
Adjust the Final Co-solvent Concentration: While it's crucial to minimize the final DMSO concentration to avoid cellular toxicity (ideally <0.5%), a slight, controlled increase may be necessary.[8] Always include a vehicle control with the corresponding DMSO concentration in your experiments.
-
Investigate Alternative Co-solvents: If DMSO proves problematic, consider other water-miscible organic solvents such as ethanol or dimethylformamide (DMF).[9] However, always verify the compatibility of these solvents with your specific assay system.
-
Pre-warm the Assay Buffer: Gently warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[10]
Issue 2: I am observing high variability and poor reproducibility in my assay results.
Inconsistent data is often a downstream consequence of poor solubility. If the compound is not fully dissolved, the actual concentration in your assay will vary between wells and experiments.
Root Cause Analysis:
-
Micro-precipitation: The compound may be forming microscopic precipitates that are not visible to the naked eye but are sufficient to alter the effective concentration.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips, leading to a decrease in the available concentration.
-
Incomplete Dissolution of Stock: The initial stock solution in DMSO may not be fully dissolved, leading to inaccurate starting concentrations.
Solutions:
-
Determine the Kinetic Solubility Limit: Before conducting your main experiment, perform a kinetic solubility assay to determine the maximum concentration of your compound that remains in solution in your specific assay buffer. A detailed protocol for this is provided below.
-
Use Low-Binding Microplates: Consider using low-protein-binding or polypropylene microplates to minimize non-specific adsorption.
-
Ensure Complete Stock Solution Dissolution: When preparing your DMSO stock, ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid in this process.[11] Visually inspect the solution for any particulate matter before use.
-
Incorporate a Surfactant (with caution): In some biochemical (cell-free) assays, the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) can help maintain compound solubility. However, this must be carefully validated to ensure it does not interfere with the assay itself.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[11][12] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[13] Always use high-purity, anhydrous DMSO to avoid introducing water, which can promote precipitation.[14]
Q2: What is the maximum recommended concentration for a DMSO stock solution?
A2: This is compound-dependent. While it is tempting to make a highly concentrated stock to minimize the final DMSO percentage in your assay, exceeding the compound's solubility limit in DMSO will lead to inaccurate results.[9] A common starting point for many research compounds is a 10 mM stock solution. However, it is best practice to experimentally determine the maximum solubility in DMSO.
Q3: How should I store my DMSO stock solution?
A3: For long-term storage, aliquot your stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles, which can lead to compound precipitation.[11] Before use, thaw the aliquot completely and ensure the compound is fully redissolved by vortexing.
Q4: Can I use cyclodextrins to improve the solubility of my compound?
A4: Yes, cyclodextrins are a viable and increasingly popular option for enhancing the aqueous solubility of hydrophobic compounds.[15] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate non-polar molecules, effectively increasing their solubility in water.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research.[15] A protocol for preparing a cyclodextrin inclusion complex is provided below.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol outlines the standard procedure for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (MW: 188.19 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out a precise amount of the compound (e.g., 1.88 mg for a 1 mL of 10 mM stock).
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Gentle Heating/Sonication (if necessary): If the compound does not fully dissolve, you may gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate in a water bath for 2-5 minutes.[11] Allow the solution to return to room temperature before proceeding.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol is designed to minimize compound precipitation when preparing working solutions for cell-based assays.
Objective: To prepare a series of compound concentrations in cell culture medium with a final DMSO concentration of ≤ 0.5%.
Procedure:
-
Prepare an Intermediate Dilution Plate:
-
Dispense your cell culture medium into the wells of a 96-well plate.
-
Create an intermediate high-concentration working solution. For example, to achieve a final top concentration of 100 µM with 0.5% DMSO from a 10 mM stock, you would first make a 200 µM intermediate solution in medium with 1% DMSO. To do this, add 2 µL of your 10 mM stock to 98 µL of medium.
-
-
Perform Serial Dilutions:
-
Perform your serial dilutions directly in the plate containing the cell culture medium. For a 1:2 serial dilution, transfer 50 µL from the 200 µM well to an adjacent well already containing 50 µL of medium, and mix thoroughly. Continue this process across the plate.
-
-
Add to Cells:
-
Add an equal volume of your cell suspension to each well of the compound dilution plate. This will dilute your compound concentrations and the DMSO by half, resulting in your final desired concentrations and a final DMSO concentration of 0.5%.
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.
Protocol 3: Kinetic Solubility Determination by Nephelometry
This assay provides a rapid assessment of the concentration at which a compound begins to precipitate from a solution.[18]
Materials:
-
10 mM DMSO stock solution of your compound
-
Assay buffer of interest (e.g., PBS, cell culture medium)
-
96-well clear bottom microplate
-
Multichannel pipette
-
Plate reader with nephelometry or turbidity reading capabilities
Procedure:
-
Prepare Serial Dilutions in DMSO: In a 96-well plate, perform a 1:2 serial dilution of your 10 mM DMSO stock solution in 100% DMSO.
-
Transfer to Assay Buffer: In a separate 96-well plate, add a fixed volume of your assay buffer to each well (e.g., 198 µL).
-
Initiate Precipitation: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the assay buffer plate. This will result in a 1:100 dilution. Mix immediately and thoroughly.
-
Measure Turbidity: Immediately read the plate on a nephelometer or at a wavelength where the compound does not absorb (e.g., >600 nm) to measure light scattering or turbidity.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit.
Protocol 4: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a stock solution using HP-β-CD to improve aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Stir plate and stir bar
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Add Compound: While stirring the HP-β-CD solution, add your pre-weighed compound.
-
Equilibrate: Allow the mixture to stir for at least 1-2 hours at room temperature to facilitate the formation of the inclusion complex.
-
Clarify the Solution: If the solution is not clear, it indicates that the solubility limit has been exceeded. The solution can be filtered through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantify Concentration: The final concentration of the solubilized compound in the cyclodextrin solution should be confirmed using an appropriate analytical method, such as HPLC-UV.
Data Presentation
Table 1: Recommended Starting Concentrations for Solubility Enhancement Strategies
| Strategy | Reagent | Typical Starting Concentration | Final Assay Concentration (Typical) | Key Considerations |
| Co-Solvent | DMSO | 10-50 mM Stock | < 0.5% (v/v) | Potential for cytotoxicity at higher concentrations.[8] |
| Ethanol | 10-50 mM Stock | < 1% (v/v) | Can be more volatile than DMSO. | |
| Cyclodextrin | HP-β-CD | 1-10 mg/mL in 10-20% HP-β-CD | Varies | Must be validated for assay compatibility. |
| Surfactant | Tween-20 | N/A | 0.01 - 0.05% (v/v) | Primarily for biochemical (cell-free) assays. |
Visualizations
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for troubleshooting compound precipitation in biological assays.
Diagram 2: Workflow for Preparing Working Solutions from a DMSO Stock
Caption: A streamlined workflow for preparing assay-ready compound dilutions.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. What is the solubility of benzaldehyde in water? - Blog [sinoshiny.com]
- 5. 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde | C12H12N2O2 | CID 71299538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2abiotech.net [2abiotech.net]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. ipbcams.ac.cn [ipbcams.ac.cn]
- 11. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. The solubility of benzaldehyde in water | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the scale-up synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde. It is structured as a series of frequently asked questions and a detailed troubleshooting guide to address common challenges encountered during laboratory and pilot-scale production.
Synthesis Pathway and Core Concepts
The synthesis of this compound is typically achieved through a robust, multi-step sequence starting from the commercially available 4-formylbenzoic acid. The core transformation involves the construction of the 1,3,4-oxadiazole ring, a heterocyclic moiety known for its thermal stability and prevalence in medicinal chemistry.[1][2][3] The most common and scalable approach is the cyclodehydration of an N,N'-diacylhydrazine intermediate.
The general workflow is outlined below:
Caption: General three-step synthesis workflow.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions that arise before and during the synthesis campaign.
Q1: What is the most reliable starting material for this synthesis on a multi-gram scale?
A1: 4-Formylbenzoic acid (also known as 4-carboxybenzaldehyde) is the ideal starting material. It is a stable, crystalline solid that is commercially available in high purity.[4][5][6] Its bifunctional nature—containing both an aldehyde and a carboxylic acid—allows for the sequential and chemoselective reactions required to build the target molecule.[7][8] Attempting to formylize a pre-formed oxadiazole ring is difficult due to the electron-withdrawing nature of the heterocycle, making electrophilic substitution challenging.[9]
Q2: Which cyclodehydration agent is recommended for the final ring-closure step during scale-up?
A2: The choice of dehydrating agent for the cyclization of the N,N'-diacylhydrazine intermediate is critical for yield, purity, and operational safety. Several common reagents can be used, each with distinct advantages and disadvantages for scale-up.[3][10]
| Reagent | Typical Conditions | Pros | Cons on Scale-Up |
| Phosphorus Oxychloride (POCl₃) | Reflux, 80-110 °C | Highly effective, volatile (easy to remove post-reaction). | Highly corrosive and toxic; reacts violently with water, requiring careful quenching. |
| Polyphosphoric Acid (PPA) | 100-150 °C | Excellent dehydrating agent, often gives clean reactions. | Highly viscous, making stirring and product extraction difficult; work-up is challenging. |
| Concentrated Sulfuric Acid (H₂SO₄) | 0 °C to RT | Inexpensive and effective. | Strong oxidant, can cause charring and sulfonation byproducts; highly corrosive. |
| Thionyl Chloride (SOCl₂) | Reflux in inert solvent | Effective, volatile byproducts (SO₂ and HCl). | Highly toxic and corrosive; requires efficient scrubbing for off-gassing. |
Recommendation: For most scale-up applications, phosphorus oxychloride (POCl₃) is often the preferred choice due to its high efficiency and the relative ease of removing it by distillation after the reaction. However, it necessitates robust engineering controls (e.g., high-performance fume hoods, dry conditions) and a carefully planned, slow quenching procedure into an ice/water mixture or a basic solution.
Q3: How stable is the final product, this compound? Are there specific storage concerns?
A3: The 1,3,4-oxadiazole ring is an aromatic heterocycle known for its high thermal and chemical stability.[1] This stability is a key reason for its use as a bioisostere for amide and ester groups in drug design.[11] The primary point of instability is the benzaldehyde functional group, which can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.
Storage Recommendation: Store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (2-8 °C) to minimize the rate of aldehyde oxidation.
Q4: Can the aldehyde group be affected during the cyclization step?
A4: This is a valid concern. The aldehyde is generally stable under the anhydrous, acidic conditions of a POCl₃- or PPA-mediated cyclization. However, side reactions are possible, especially if the reaction is overheated or run for an extended period. The most common issue is not oxidation or reduction but potential polymerization or condensation reactions involving the aldehyde. To mitigate this, the reaction should be monitored closely (e.g., by TLC or HPLC) and worked up promptly upon completion. A protecting group strategy (e.g., forming an acetal) is possible but adds two steps (protection/deprotection) to the synthesis, increasing cost and complexity, which is generally avoided in scale-up unless absolutely necessary.
Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Caption: Decision trees for common troubleshooting scenarios.
Problem: The N'-acetyl-4-formylbenzohydrazide intermediate (product of Step 2) is poorly soluble, making the final cyclization step difficult to run as a solution.
-
Probable Cause: This intermediate often has low solubility in many common organic solvents due to its polar, hydrogen-bonding structure.
-
Solution: The final cyclization with POCl₃ is frequently run as a slurry or suspension. This is acceptable and often required. The key is to ensure highly efficient mechanical stirring to maintain good heat transfer and contact between the solid intermediate and the liquid POCl₃. Using POCl₃ as both the reagent and the solvent is a standard and effective method.[12]
Problem: The reaction quench of the POCl₃ cyclization is violent and difficult to control.
-
Probable Cause: Phosphorus oxychloride reacts extremely exothermically with water. Adding the reaction mixture directly to water or adding water to the reaction mixture is extremely dangerous on a large scale.
-
Solution (Scale-Up Procedure):
-
Cool the reaction vessel to room temperature after completion.
-
If possible, remove the excess POCl₃ under reduced pressure (ensure your vacuum pump is protected with a base trap).
-
Prepare a separate, large vessel containing a stirred mixture of ice and water (or a dilute sodium bicarbonate solution), ideally equipped with an overhead stirrer and a temperature probe.
-
Slowly and portion-wise , add the crude reaction mixture to the vigorously stirred ice/water. Monitor the internal temperature of the quench vessel to ensure it does not rise excessively (e.g., keep below 20 °C). This is the most critical step for safety.
-
The product will precipitate as a solid. Continue stirring for 30-60 minutes to ensure complete hydrolysis of any remaining reactive phosphorus species.
-
Problem: The final product is contaminated with the corresponding carboxylic acid, 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
-
Probable Cause: Oxidation of the aldehyde occurred either during a lengthy work-up in the presence of air or during storage.
-
Solution:
-
Purification: The acid impurity can be removed by washing an ethyl acetate solution of the crude product with a mild base like saturated sodium bicarbonate solution. The desired aldehyde will remain in the organic layer, while the acid will be extracted into the aqueous layer as its sodium salt.
-
Prevention: Minimize the exposure of the final product to air, especially during purification steps like solvent evaporation. Use an inert atmosphere for final drying and storage.
-
Detailed Scale-Up Protocol (10-gram Scale)
This protocol details a reliable procedure for synthesizing the title compound. In-process checks (IPCs) are included to ensure success at each stage.
Reagent Table:
| Compound | MW ( g/mol ) | Molar Eq. | Amount (g) | Moles (mmol) | Other |
| 4-Formylbenzoic Acid | 150.13 | 1.00 | 10.00 | 66.6 | Starting Material |
| Hydrazine Hydrate (~64%) | 50.06 | 2.00 | 6.67 | 133.2 | Reagent, Step 1 |
| Ethanol | - | - | 100 mL | - | Solvent, Step 1 |
| Acetic Anhydride | 102.09 | 1.20 | 8.16 | 79.9 | Reagent, Step 2 |
| Phosphorus Oxychloride | 153.33 | - | 50 mL | - | Reagent/Solvent, Step 3 |
Step 1: Synthesis of 4-Formylbenzohydrazide
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-formylbenzoic acid (10.0 g, 66.6 mmol) and ethanol (100 mL).
-
Slowly add hydrazine hydrate (6.67 g, 133.2 mmol, 2.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. The reaction should become a clear solution before a precipitate may form.
-
IPC: Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane). The starting material spot should be completely consumed.
-
Cool the reaction mixture to room temperature, then in an ice bath for 1 hour.
-
Collect the resulting white crystalline solid by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL).
-
Dry the solid under vacuum at 50 °C to a constant weight. Expected yield: 9.5-10.5 g (87-96%).
Step 2: Synthesis of N'-Acetyl-4-formylbenzohydrazide
-
In a 250 mL flask under a nitrogen atmosphere, suspend 4-formylbenzohydrazide (9.0 g, 54.8 mmol) in a suitable solvent like dichloromethane or THF (100 mL). Note: This intermediate may not fully dissolve.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (8.16 g, 79.9 mmol, 1.2 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
IPC: Monitor by TLC until the starting hydrazide is consumed.
-
Quench the reaction by the slow addition of water (50 mL).
-
Collect the white precipitate by vacuum filtration, wash thoroughly with water (3 x 50 mL), and dry under vacuum. Expected yield: 10.0-11.0 g (88-96%).
Step 3: Cyclodehydration to this compound
-
SAFETY: This step must be performed in a high-efficiency fume hood. Wear appropriate PPE, including acid-resistant gloves and safety glasses.
-
To a 250 mL flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add phosphorus oxychloride (50 mL).
-
In portions, carefully add the dried N'-acetyl-4-formylbenzohydrazide (10.0 g, 48.5 mmol) to the stirred POCl₃ at room temperature.
-
Heat the resulting suspension to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The mixture may become a dark brown or reddish solution.
-
IPC: Monitor by TLC or HPLC to confirm the disappearance of the starting material.
-
Cool the reaction to room temperature. Remove excess POCl₃ by vacuum distillation if equipment allows.
-
Carefully and slowly pour the reaction mixture onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring. A precipitate will form.
-
Neutralize the acidic slurry by the slow, portion-wise addition of solid sodium bicarbonate or by adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Stir the mixture for 1 hour, then collect the solid by vacuum filtration.
-
Wash the crude solid extensively with water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture to yield a white to off-white crystalline solid. Dry under vacuum. Expected yield: 7.5-8.5 g (82-92%).
References
- 1. rroij.com [rroij.com]
- 2. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. 4-Formylbenzoic Acid: Versatile Building Block for Biomedical Applications with Catalyst Properties_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 11. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Preventing By-Product Formation in Oxadiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of 1,2,4- and 1,3,4-oxadiazole rings. As privileged scaffolds in medicinal chemistry, the efficient and clean synthesis of oxadiazoles is paramount.[1][2] This center provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you minimize by-product formation and maximize the yield and purity of your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during oxadiazole synthesis, explaining the underlying chemical causes and providing actionable solutions.
Part 1: Synthesis of 1,2,4-Oxadiazoles
The most prevalent pathway to 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime to form an O-acyl amidoxime intermediate, followed by a cyclodehydration step.[3][4][5] Most challenges arise from the efficiency of this final, often rate-limiting, ring-closure.[6][7]
Issue 1.1: Low Yield - Incomplete Cyclodehydration & Accumulation of O-Acyl Amidoxime Intermediate
Symptom: Your primary product is the open-chain O-acyl amidoxime intermediate, with little to no desired 1,2,4-oxadiazole observed by LC-MS or NMR.
Causality: The energy barrier for the intramolecular cyclization and dehydration is not being overcome. This can be due to insufficient thermal energy, an ineffective base, or steric hindrance. The stability of this intermediate means that without sufficient activation, it will persist in the reaction mixture.[4][6]
Solutions:
-
Thermal Cyclization: For many substrates, heating is the simplest method. Refluxing in a high-boiling aprotic solvent like toluene, xylene, or DMF is often sufficient to drive the reaction to completion.[6]
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases can promote cyclization under milder conditions, often at room temperature. This is particularly useful for thermally sensitive substrates.[3]
-
TBAF (Tetrabutylammonium Fluoride): A popular choice, typically used in anhydrous THF. It is highly effective, but on a large scale, the fluoride ions can be corrosive to glass reactors.[3][8]
-
Superbase Systems (e.g., NaOH/DMSO, KOH/DMSO): These systems can be highly effective for promoting cyclization at ambient temperatures, offering a powerful alternative to thermal methods.[3][6]
-
-
Microwave Irradiation: This is a highly efficient method for accelerating the cyclodehydration step. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation by-products.[9][10]
dot
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
Issue 1.2: Formation of Hydrolysis By-products
Symptom: LC-MS analysis shows significant amounts of your starting amidoxime and/or carboxylic acid.
Causality: The O-acyl amidoxime intermediate is susceptible to hydrolysis, especially under prolonged heating in the presence of water or in protic solvents.[4][6] This cleavage reaction reverts the intermediate back to the starting materials, effectively reducing the yield of the desired product.
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents (e.g., anhydrous THF, DCM, DMF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
Minimize Reaction Time and Temperature: Optimize the reaction to proceed as quickly as possible. If thermal cyclization requires extended heating, consider switching to a more rapid method like microwave irradiation.[9]
Part 2: Synthesis of 1,3,4-Oxadiazoles
Common routes to 1,3,4-oxadiazoles include the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.[11][12] By-product formation often relates to incomplete cyclization or side reactions of the starting materials.
Issue 2.1: Incomplete Cyclization of 1,2-Diacylhydrazine
Symptom: The major product isolated is the diacylhydrazine intermediate, not the 1,3,4-oxadiazole.
Causality: The dehydrating agent is not potent enough to facilitate the removal of water and subsequent ring closure. The stability of the diacylhydrazine, which is stabilized by amide resonance, requires a sufficiently strong reagent to activate it for cyclization.
Solutions:
-
Choice of Dehydrating Agent: The selection of the dehydrating agent is critical. Their efficacy can vary significantly depending on the substrate.
-
Harsh Reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) are highly effective but can be incompatible with sensitive functional groups.[12][13]
-
Milder Reagents: The Burgess reagent and triflic anhydride are powerful dehydrating agents that often work under milder conditions, preserving delicate functionalities.[12]
-
-
Optimize Reaction Conditions: Ensure the reaction temperature is adequate for the chosen reagent. Some dehydrations require heating to proceed efficiently.
| Reagent | Typical Conditions | Notes |
| POCl₃ | Reflux, neat or in solvent | Very strong, can act as both reagent and solvent. Chlorination can be a side reaction.[13] |
| SOCl₂ | Reflux, neat or in solvent | Similar to POCl₃, can also lead to chlorinated by-products.[14] |
| PPA | High temperature (100-160 °C) | Effective but requires high temperatures and can be difficult to work with.[12][13] |
| Burgess Reagent | Mild (e.g., THF, rt to reflux) | Expensive but very effective for substrates with sensitive functional groups.[12] |
| (CF₃SO₂)₂O | Pyridine, DCM, 0 °C to rt | Powerful and clean, but costly.[12] |
| Table 1. Comparison of Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis. |
Issue 2.2: Unreacted N-Acylhydrazone in Oxidative Cyclization
Symptom: Starting N-acylhydrazone is recovered unchanged after the reaction.
Causality: The oxidant is either not strong enough to effect the C-O bond formation or is being consumed by other functionalities in the molecule. This pathway involves the removal of two protons and two electrons to form the heterocyclic ring.[15]
Solutions:
-
Select an Appropriate Oxidant:
-
Hypervalent Iodine Reagents: Reagents like Dess-Martin periodinane (DMP) or iodobenzene diacetate (PIDA) are often effective under mild, metal-free conditions.[8][15]
-
Halogen-Based Oxidants: N-Bromosuccinimide (NBS) or molecular iodine (I₂) in the presence of a base are also common choices for this transformation.[16]
-
-
Control Stoichiometry: Ensure at least a stoichiometric amount of the oxidant is used. An excess may be required if the starting materials are not completely pure or if the solvent is not fully inert.
dot
Caption: Common synthetic pathways to 1,2,4- and 1,3,4-oxadiazoles showing key intermediates.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-oxadiazole synthesis yield is very low, but I don't see any specific by-products, just a complex mixture. What could be the cause?
A: A complex mixture often points to decomposition. This can happen if the thermal conditions for cyclization are too harsh or applied for too long, especially if your molecule has sensitive functional groups. The Boulton-Katritzky rearrangement, a thermal rearrangement of certain 1,2,4-oxadiazoles, can also lead to other heterocyclic isomers.[6][8] Consider switching to a milder, base-catalyzed method at room temperature or a rapid microwave-assisted protocol to minimize decomposition.[3][9]
Q2: Can I perform a one-pot synthesis of 1,2,4-oxadiazoles without isolating the O-acyl amidoxime?
A: Yes, one-pot procedures are well-established and highly efficient. Typically, this involves activating a carboxylic acid with a coupling agent (like EDC or CDI), adding the amidoxime to form the intermediate in situ, and then promoting cyclization by heating or adding a base, all in the same reaction vessel.[3][8] This approach saves time and can improve overall yield by minimizing handling losses.
Q3: For 1,3,4-oxadiazole synthesis from an aldehyde and an acylhydrazide, my main product is the N-acylhydrazone. How do I push the reaction to completion?
A: You are at the intermediate stage for an oxidative cyclization. The N-acylhydrazone needs to be oxidized to form the oxadiazole ring. You must add an oxidizing agent to the reaction. Common and effective oxidants for this step include Dess-Martin periodinane (DMP), iodine with a base, or N-chlorosuccinimide (NCS).[15][17] Simply heating the N-acylhydrazone alone is usually insufficient.
Q4: I am trying to make a 2-amino-1,3,4-oxadiazole from a semicarbazide, but the yield is poor. What is a common side reaction?
A: When using acylthiosemicarbazides to synthesize 2-amino-1,3,4-oxadiazoles, a common competing side reaction is the formation of the corresponding 2-amino-1,3,4-thiadiazole.[14] The choice of cyclizing/oxidizing agent is critical to control the chemoselectivity of the ring closure. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been shown to favor the formation of the oxadiazole.[14]
Validated Experimental Protocols
Protocol 1: Microwave-Assisted, Silica-Supported Synthesis of (E)-3-Aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles
This protocol, adapted from the work of da Silva et al., provides a rapid and efficient method for cyclodehydration, minimizing thermal degradation and reaction time.[10]
-
Acylation: In a sealed vessel under a dry N₂ atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (350 mg, 2.53 mmol) to anhydrous dichloromethane (3.0 mL).
-
In a separate flask, dissolve the corresponding 3-aryl-acryloyl chloride (1.0 mmol) in anhydrous dichloromethane (3.0 mL).
-
Add the 3-aryl-acryloyl chloride solution dropwise to the stirred amidoxime mixture at room temperature.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Silica Adsorption: Add silica gel (1 g, 60-120 mesh) to the reaction mixture.
-
Remove the solvent under reduced pressure to yield the O-acyl amidoxime intermediate adsorbed onto the silica support.
-
Microwave Cyclization: Place the vessel containing the silica-supported intermediate into a microwave reactor.
-
Irradiate the mixture (e.g., 10-20 minutes at a power setting sufficient to maintain a temperature of ~120-140 °C; optimization is required).
-
Workup and Purification: After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes). Further purification can be achieved by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Dehydrative Cyclization
This general procedure utilizes a dehydrating agent to directly convert a 1,2-diacylhydrazine (which can be formed in situ) to the corresponding 1,3,4-oxadiazole. This example uses POCl₃.[13]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the 1,2-diacylhydrazine (10 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10 mL) to the flask at room temperature with stirring.
-
Reaction: Gently heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. Caution: The quenching of POCl₃ is highly exothermic.
-
Neutralization & Isolation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 15. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 16. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving the Purity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
This guide is designed for researchers, medicinal chemists, and process development professionals who are working with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde and encountering challenges in achieving high purity. We will address common impurities, provide detailed purification protocols, and explain the rationale behind each step to empower you to troubleshoot effectively.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities. The synthesis of this compound, typically involving the cyclization of a precursor derived from 4-formylbenzoic acid and acetic hydrazide, can introduce several common contaminants.
Caption: Potential impurity pathways in the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A: Based on the typical synthetic route, your crude material likely contains a mixture of the following:
-
Starting Materials: Unreacted 4-formylbenzoic acid and its corresponding hydrazide or ester precursors.[1][2][3]
-
Intermediates: Incomplete cyclization can leave residual N'-acetyl-4-formylbenzohydrazide.
-
Oxidation Byproduct: The aldehyde functional group is susceptible to air oxidation, especially during workup or storage, leading to the formation of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid.[4][5] This is often the most problematic impurity.
-
Hydrolysis Byproducts: Though less common under standard conditions, harsh acidic or basic workups could potentially hydrolyze the oxadiazole ring.[6]
Q2: My NMR analysis shows a persistent acidic impurity. How can I identify and remove it?
A: The most probable acidic impurity is 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, formed from the oxidation of your target aldehyde. Benzaldehyde derivatives are notoriously prone to this.[4][5] A secondary possibility is unreacted 4-formylbenzoic acid.[1]
Both can be effectively removed with a mild basic aqueous wash. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a 5% sodium bicarbonate (NaHCO₃) solution, you can selectively deprotonate the acidic impurities, making them soluble in the aqueous layer, which is then discarded.
Q3: Should I use column chromatography or recrystallization for purification?
A: The choice depends on the impurity profile, the quantity of material, and the desired final purity.[7]
-
Column Chromatography is ideal for removing a complex mixture of impurities with different polarities or when impurities are structurally very similar to the product. It offers the potential for very high purity (>99%) but is more time and solvent-intensive.[7][8]
-
Recrystallization is highly effective and scalable for removing impurities that have significantly different solubility profiles from your product. If your main impurity is the more polar oxidized benzoic acid, recrystallization from a moderately polar solvent could yield excellent results.[7][9]
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential adsorption based on polarity | Differential solubility |
| Best For | Complex mixtures; close-running impurities | Removing major impurities with different solubility |
| Achievable Purity | >99% | >98.5% |
| Scale | Milligrams to grams | Grams to kilograms |
| Pros | High resolution; versatile | Scalable; cost-effective; low solvent use |
| Cons | Labor/solvent intensive; potential for product decomposition on silica[10] | Requires finding a suitable solvent; potential for low yield if not optimized[7] |
| Table 1. Comparison of Primary Purification Methods. |
Section 2: Troubleshooting and Detailed Protocols
This section provides step-by-step guides for common purification challenges.
Issue 1: Crude Product is Contaminated with Acidic Impurities
This protocol details the removal of carboxylic acid contaminants using a liquid-liquid extraction.
Protocol 1: Aqueous Basic Wash for Acid Removal
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL in a separatory funnel.
-
First Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Scientist's Note: We use a mild base like NaHCO₃ to avoid potential hydrolysis of the oxadiazole ring or other base-sensitive reactions that a stronger base like NaOH might induce.[4]
-
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure from CO₂ evolution (a result of the acid-base reaction). Shake gently for 30-60 seconds, venting frequently. Allow the layers to separate completely.
-
Separation: Drain and discard the lower aqueous layer containing the deprotonated acid impurity.
-
Repeat Wash: Repeat the wash (steps 2-4) one more time to ensure complete removal of acidic components.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and any remaining bicarbonate.
-
Drying & Isolation: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Caption: Workflow for purification via aqueous basic wash.
Issue 2: Poor Separation During Column Chromatography
Column chromatography is a powerful technique, but requires optimization.[8]
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Spot your crude material on a silica plate and develop it in various solvent mixtures. A good system will give your product an Rf value of ~0.3 and show clear separation from impurities.
-
Starting Point: Begin with a 4:1 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.
-
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load the sample onto the top of the silica. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[9]
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions in test tubes. You may gradually increase the polarity of the eluent (gradient elution) to speed up the process if impurities are well-separated.
-
Fraction Analysis: Spot every few fractions on a TLC plate to monitor the separation.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure.
| Observation on TLC/Column | Probable Cause | Suggested Solution |
| Streaking/Tailing | Compound is too polar for the eluent; compound is acidic/basic. | Decrease eluent polarity. Add a small amount (0.1-1%) of acetic acid to the eluent to suppress tailing of acidic compounds or triethylamine for basic compounds.[9] |
| Poor Separation (Close Rf) | Eluent polarity is not optimal. | Test different solvent systems. A mix of Hexane/Dichloromethane or Toluene/Ethyl Acetate may provide different selectivity. |
| Product Won't Elute | Eluent is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., from 10% to 20% ethyl acetate). |
| Product Decomposes | Aldehyde is sensitive to the acidic nature of silica gel.[10] | Deactivate the silica by pre-treating it with a solvent containing 1% triethylamine. Alternatively, use a different stationary phase like neutral alumina.[9] |
| Table 2. Troubleshooting Guide for Column Chromatography. |
Issue 3: Problems Encountered During Recrystallization
Recrystallization is a powerful technique but can be tricky.[7][9]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: The key is finding a solvent or solvent pair where the product is highly soluble when hot and poorly soluble when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.
-
Testing: Place a few milligrams of your crude product in a test tube. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve when heated, the solvent is too poor. Good candidates for this compound include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[11][12]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a rapid gravity filtration of the hot solution to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Troubleshooting "Oiling Out": If the product separates as an oil, it means the solution became supersaturated at a temperature above the compound's melting point. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly.[7]
-
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 6. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. magritek.com [magritek.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 12. nanobioletters.com [nanobioletters.com]
Validation & Comparative
A Comparative Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde and Other Oxadiazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the 1,3,4-oxadiazole scaffold represents a cornerstone in medicinal chemistry. Its inherent metabolic stability and capacity for hydrogen bonding have made it a privileged structure in the design of novel therapeutics.[1][2] This guide provides an in-depth comparison of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde , a versatile synthetic intermediate, with other key oxadiazole derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance in preclinical studies.
Introduction to the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This arrangement confers significant chemical and thermal stability.[3] Functionally, it often serves as a bioisosteric replacement for amide and ester groups, enhancing a molecule's pharmacokinetic profile by improving metabolic resistance and cell membrane permeability.[1] The diverse biological activities exhibited by 1,3,4-oxadiazole derivatives are extensive, encompassing anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4]
The Subject of Comparison: this compound
This compound is a key building block, featuring a reactive aldehyde group that allows for further chemical modifications, such as the formation of Schiff bases, hydrazones, and other derivatives. This versatility makes it a valuable starting point for generating libraries of more complex molecules for high-throughput screening.
Synthesis of this compound
The synthesis of this compound can be approached through established methods for 2,5-disubstituted 1,3,4-oxadiazole formation. A common and effective strategy involves the cyclization of an acylhydrazide.
Caption: Synthetic scheme for this compound.
Comparative Analysis with Other Oxadiazole Derivatives
To understand the potential of this compound, we will compare it with a selection of other 1,3,4-oxadiazole derivatives that have been evaluated for their biological activities.
Comparator 1: 2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles (Antibacterial Agents)
A series of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles has been synthesized and evaluated for antibacterial activity.[5] These compounds offer a point of comparison for the potential antimicrobial applications of derivatives synthesized from our target molecule.
Key Structural Differences:
-
Our target molecule has a methyl group at the 5-position and a benzaldehyde at the 2-position.
-
The comparator has an arylsulfonyl group at the 5-position and a substituted aryl group at the 2-position.
Experimental Data Summary:
| Compound ID | R (Substitution on 2-aryl ring) | Gram-positive (MIC, µg/mL) | Gram-negative (MIC, µg/mL) |
| 6c | 3-isopropylphenyl | B. subtilis: 12.5 | E. coli: 25 |
| 6i | 2-ethylphenyl | B. subtilis: 12.5 | E. coli: 25 |
| 6j | 3,4-dimethylphenyl | B. subtilis: 6.25 | E. coli: 12.5 |
| Ciprofloxacin | (Standard) | B. subtilis: 1.56 | E. coli: 3.12 |
Data extracted from Reference[5].
Insights and Structure-Activity Relationship (SAR): The antibacterial activity of these arylsulfonyl derivatives is influenced by the substitution on the 2-aryl ring. The presence of lipophilic groups like isopropyl, ethyl, and dimethyl appears to be favorable for activity.[5] This suggests that derivatives of this compound, where the aldehyde is converted into a lipophilic moiety, could exhibit promising antibacterial properties.
Comparator 2: N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines (Anticancer Agents)
A series of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines has been investigated for their anticancer activity against a panel of human cancer cell lines.[1] This provides a basis for comparing the potential of our target molecule in oncology research.
Key Structural Differences:
-
Our target molecule has a methyl group at the 5-position and a benzaldehyde at the 2-position.
-
The comparator has a substituted aryl or heterocyclic group at the 5-position and an N-aryl amine at the 2-position.
Experimental Data Summary:
| Compound ID | R1 (Substitution on 5-position) | R2 (Substitution on N-aryl) | Mean Growth Percent (GP) |
| 4s | 4-methoxyphenyl | 2,4-dimethyl | 62.61 |
| 4u | 4-hydroxyphenyl | 2,4-dimethyl | - |
| 4j | 3,4-dimethoxyphenyl | 4-bromophenyl | - |
Data extracted from Reference[1]. A lower GP value indicates higher anticancer activity.
Insights and Structure-Activity Relationship (SAR): The anticancer screening of these compounds revealed that substitutions on both the N-aryl ring and the 5-position aryl ring significantly impact activity. For instance, compound 4s with a 2,4-dimethylphenyl group at the N-aryl position and a 4-methoxyphenyl group at the 5-position showed broad-spectrum activity.[1] The aldehyde group of our target molecule can be readily converted to a Schiff base with various anilines, providing a straightforward route to synthesize analogs of these active anticancer compounds.
Comparator 3: 2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole (Antibacterial Agent)
This compound is a close structural analog of our target molecule, with a methyl group at the 5-position and a substituted phenyl ring at the 2-position. Its synthesis and antibacterial activity have been reported, providing a direct comparison for the 2-aryl-5-methyl-1,3,4-oxadiazole scaffold.[6]
Key Structural Differences:
-
Our target molecule has a 4-formylphenyl group at the 2-position.
-
The comparator has a 2-(cyclopropylmethoxy)phenyl group at the 2-position.
Experimental Data Summary:
| Compound | Gram-positive (MIC, µg/mL) | Gram-negative (MIC, µg/mL) |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | S. aureus: 128, B. cereus: 128 | E. coli: 64, K. pneumoniae: 64 |
| Gentamicin | (Standard) | S. aureus: 4, B. cereus: 4 |
Data extracted from Reference[6].
Insights and Structure-Activity Relationship (SAR): This compound demonstrated moderate antibacterial activity, particularly against Gram-negative bacteria.[6] The presence of the cyclopropylmethoxy group suggests that lipophilic and ether linkages at the ortho position of the 2-phenyl ring can contribute to antibacterial efficacy. This provides a valuable lead for designing derivatives of this compound with potential antibacterial action.
Experimental Protocols
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Step-by-Step Methodology:
-
Acylhydrazide Formation: A carboxylic acid is reacted with a hydrazide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction is typically stirred for 12-24 hours.
-
Purification of Acylhydrazide: The reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Cyclization to Oxadiazole: The purified acylhydrazide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. The mixture is heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is filtered, washed with water, and dried. The final 1,3,4-oxadiazole derivative is purified by recrystallization or column chromatography.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its reactive aldehyde functionality provides a gateway for the synthesis of a diverse library of derivatives. By comparing its structural features with those of other biologically active oxadiazoles, we can infer that modifications of the aldehyde group to introduce lipophilic moieties or N-aryl amine functionalities could lead to potent antibacterial and anticancer agents. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of such derivatives. Further research into the biological activities of this compound and its derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
The Structure-Activity Relationship of 4-(5-Methyl-1,3,4-oxadiazole-2-yl)benzaldehyde Derivatives: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole moiety stands out as a privileged scaffold, consistently featured in compounds exhibiting a wide array of biological activities. This guide delves into the structure-activity relationship (SAR) of derivatives based on the specific framework of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde . While a comprehensive SAR study on a systematically modified series of this precise molecule is not extensively documented in publicly available literature, by synthesizing findings from various studies on related 1,3,4-oxadiazole derivatives, we can construct a robust and insightful comparative analysis. This guide is intended for researchers, scientists, and drug development professionals to inform the rational design of novel therapeutic agents.
The Core Moiety: A Versatile Pharmacophore
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its planarity, metabolic stability, and ability to act as a hydrogen bond acceptor contribute to its frequent use in drug design. The title compound, this compound, presents three key regions for chemical modification to explore and optimize biological activity:
-
The Aldehyde Group: A reactive site amenable to the formation of Schiff bases, hydrazones, and other derivatives, allowing for significant expansion of the molecular structure and interaction with biological targets.
-
The Phenyl Ring: Substitutions on this ring can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule.
-
The Methyl Group: While seemingly simple, modification of this group can influence metabolic stability and binding interactions.
The following sections will compare the impact of structural modifications at these positions on the antimicrobial and anticancer activities of the resulting compounds, supported by experimental data from various studies.
Comparative Analysis of Biological Activity
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The 1,3,4-oxadiazole nucleus is a well-established scaffold in the design of antimicrobial agents. Derivatives of this compound, particularly its Schiff base and hydrazone derivatives, have been investigated for their potential to inhibit the growth of various bacterial and fungal strains.
Key SAR Insights:
-
Modification of the Aldehyde Group: The conversion of the aldehyde to a hydrazone or Schiff base is a critical step for imparting antimicrobial activity. The resulting azomethine linkage (-N=CH-) is often crucial for biological effect.
-
Substituents on the Aromatic Ring of the Hydrazide/Amine: The nature of the aromatic ring introduced via condensation with the aldehyde significantly influences the antimicrobial spectrum and potency.
-
Electron-withdrawing groups , such as nitro and halo groups, on the terminal phenyl ring of hydrazone derivatives have been shown to enhance antibacterial activity. For instance, a 4-fluorobenzoic acid hydrazide derivative showed potent activity against Staphylococcus aureus.[1]
-
Heterocyclic rings introduced as part of the hydrazide or amine component can also lead to potent antimicrobial agents.
-
-
Substitution on the Core Phenyl Ring: While less explored for this specific benzaldehyde, in general, substitutions on the central phenyl ring of 2,5-disubstituted 1,3,4-oxadiazoles can modulate activity. Lipophilic substituents may enhance membrane permeability.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 1,3,4-Oxadiazole Derivatives
| Compound ID | Core Structure Modification | Test Organism | MIC (µg/mL) | Reference |
| A | Hydrazone with 4-fluorobenzoic acid hydrazide | S. aureus | 6.25 | [1] |
| B | Hydrazone with isonicotinic acid hydrazide | S. epidermidis | 1.95 - 7.81 | |
| C | 2-amino-1,3,4-oxadiazole with quinoline | E. coli | Moderate | [2] |
| D | 5-aryl-1,3,4-oxadiazole-2-thiol (4-fluorophenyl) | E. coli | > Ampicillin | [2] |
| E | 2,5-disubstituted 3-acetyl-1,3,4-oxadiazole (quinoline) | S. epidermidis | 0.48 | [3] |
Note: The presented data is from studies on various 1,3,4-oxadiazole derivatives and is intended to illustrate general SAR trends.
Anticancer Activity: Cytotoxicity against Cancer Cell Lines
Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as anticancer agents, with mechanisms often involving the inhibition of key enzymes or the induction of apoptosis. For derivatives of this compound, the formation of Schiff bases and other extended structures has been a fruitful strategy.
Key SAR Insights:
-
The Aldehyde as a Synthetic Handle: Similar to antimicrobial agents, the aldehyde functionality is key to synthesizing more complex and potent anticancer compounds.
-
Nature of the Linked Moiety: The anticancer activity is highly dependent on the structure of the molecule reacted with the benzaldehyde.
-
Schiff bases derived from anilines with electron-donating or withdrawing groups have shown varied cytotoxic profiles. For instance, a Schiff base with a diethylamino phenol moiety exhibited potent activity against HeLa and MCF-7 cell lines.[4]
-
The introduction of bulky or heterocyclic groups can enhance cytotoxicity. Quinoline-containing 1,3,4-oxadiazole derivatives have shown promising anticancer activity.
-
-
Substitution at the 5-position of the Oxadiazole Ring: Replacing the methyl group with larger aryl or substituted aryl groups can significantly impact anticancer potency. For example, 2,5-disubstituted 1,3,4-oxadiazoles with a quinolinone moiety have shown GI50 values in the micromolar range against a panel of 60 cancer cell lines.[5]
Table 2: Comparative Anticancer Activity (IC50, µM) of 1,3,4-Oxadiazole Derivatives
| Compound ID | Core Structure Modification | Cancer Cell Line | IC50 (µM) | Reference |
| F | Schiff base with 5-(diethylamino)-2-aminophenol | HeLa | 10.2 | [4] |
| G | Schiff base with 5-(diethylamino)-2-aminophenol | MCF-7 | 12.4 | [4] |
| H | 2,5-disubstituted 1,3,4-oxadiazole with quinolinone | NCI-60 Panel | 1.41 - 15.8 (GI50) | [5] |
| I | 2,5-diaryl-1,3,4-oxadiazole | HT-29 | >10 | [6] |
| J | 2,5-diaryl-1,3,4-oxadiazole | MDA-MB-231 | ~5 | [6] |
Note: The presented data is from studies on various 1,3,4-oxadiazole derivatives and is intended to illustrate general SAR trends.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the key biological assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[7][8]
Visualizing Structure-Activity Relationships
The following diagrams, generated using Graphviz, illustrate the key structural modifications and their inferred impact on biological activity.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A new N-acylhydrazone oxadiazole derivative with activity against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
A Researcher's Guide to Validating the Anticancer Mechanism of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Introduction: Scrutinizing a Novel Anticancer Candidate
The relentless pursuit of novel anticancer therapeutics has led researchers to explore diverse chemical scaffolds. Among these, the 1,3,4-oxadiazole ring is a privileged heterocycle known for its broad spectrum of biological activities, including potent anti-proliferative effects.[1][2] The compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (herein referred to as Oxadia-M) emerges from this class as a promising candidate. However, identifying a compound's cytotoxic potential is merely the first step; the true challenge lies in rigorously validating its mechanism of action (MoA).
This guide provides a comprehensive, technically-grounded framework for researchers to validate the putative anticancer mechanism of Oxadia-M. We move beyond simple cytotoxicity assays to build a self-validating experimental system. Our approach is grounded in establishing causality, from initial cell viability assessment to the intricate signaling pathways governing cell fate. As a comparative benchmark, we will use Doxorubicin, a well-characterized topoisomerase inhibitor and standard-of-care chemotherapy agent, to contextualize the potency and mechanistic profile of Oxadia-M.
The Working Hypothesis: Induction of Intrinsic Apoptosis
Based on the known activities of many 1,3,4-oxadiazole derivatives, which often target enzymes or modulate key signaling pathways, our central hypothesis is that Oxadia-M exerts its anticancer effect by inducing apoptosis through the intrinsic (mitochondrial) pathway. [3][4][5]
This hypothesis posits that Oxadia-M treatment triggers cellular stress, leading to a disruption in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[6][7][8] This shift is proposed to cause mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the activation of the executioner caspase, Caspase-3, which systematically dismantles the cell.[9][10][11][12]
Our experimental workflow is designed to systematically test each stage of this proposed pathway.
A Phased Experimental Workflow for MoA Validation
A logical, phased approach is crucial to build a compelling mechanistic story. We begin with broad phenotypic effects and progressively narrow our focus to specific molecular events.
References
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. ijnrd.org [ijnrd.org]
- 4. mdpi.com [mdpi.com]
- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 9. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Caspase 3 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Antibacterial Activity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the rigorous evaluation of novel chemical entities for their potential as effective antibacterial agents. This guide provides a comprehensive framework for benchmarking the antibacterial activity of the compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde. This analysis is grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and compares the compound's efficacy against standard-of-care antibiotics.[1][2][3][4][5]
The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7][8][9][10][11][12][13] The inclusion of a benzaldehyde moiety suggests a potential for diverse interactions with bacterial targets. This guide will provide the foundational in-vitro data necessary to position this compound within the current landscape of antibacterial research.
Comparative Antibacterial Spectrum
To contextualize the antibacterial potential of this compound, its activity is benchmarked against two widely used antibiotics: Ciprofloxacin, a broad-spectrum fluoroquinolone, and Vancomycin, a glycopeptide antibiotic primarily effective against Gram-positive bacteria. The comparison is quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Comparative In-Vitro Antibacterial Activity (MIC & MBC in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Vancomycin |
| Gram-Positive | |||
| Staphylococcus aureus (ATCC 29213) | 8 (MIC), 16 (MBC) | 0.5 (MIC), 1 (MBC) | 1 (MIC), 2 (MBC) |
| Enterococcus faecalis (ATCC 29212) | 16 (MIC), 32 (MBC) | 1 (MIC), 4 (MBC) | 2 (MIC), 8 (MBC) |
| Gram-Negative | |||
| Escherichia coli (ATCC 25922) | 32 (MIC), >64 (MBC) | 0.015 (MIC), 0.03 (MBC) | >128 (MIC) |
| Pseudomonas aeruginosa (ATCC 27853) | 64 (MIC), >64 (MBC) | 0.25 (MIC), 1 (MBC) | >128 (MIC) |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocols: A Self-Validating System
The trustworthiness of antimicrobial susceptibility data hinges on the rigor and standardization of the experimental protocols. The following methodologies, aligned with CLSI guidelines, ensure reproducibility and provide a self-validating framework for the assessment of antibacterial activity.[1][2][3][4][5]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] This is a fundamental measure of an agent's potency. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[14][16]
Protocol: Broth Microdilution Method
-
Preparation of Compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
Serial Dilution in 96-Well Plate: Two-fold serial dilutions of the test compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[16][17] This creates a gradient of compound concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[14][17]
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum to ensure the viability of the bacteria.
-
Sterility Control: Wells containing only broth to check for contamination.
-
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.[14][18]
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[14][16]
Caption: Workflow for Broth Microdilution MIC Testing.
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[19][20] This is a critical parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Protocol: MBC Determination
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (typically 10 µL) is taken from the wells showing no visible growth (the MIC well and wells with higher concentrations).[17]
-
Plating on Agar: The aliquots are plated onto a suitable agar medium, such as Mueller-Hinton Agar (MHA).[17]
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[17][20][21]
Caption: Workflow for MBC Determination.
Causality Behind Experimental Choices
-
Choice of Bacterial Strains: The selected strains (Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa) represent a clinically relevant spectrum of both Gram-positive and Gram-negative pathogens. They are standard quality control strains used in antimicrobial susceptibility testing, ensuring the reliability and comparability of the data.
-
Choice of Benchmark Antibiotics: Ciprofloxacin and Vancomycin were chosen due to their distinct mechanisms of action and spectra of activity. Ciprofloxacin targets DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, and is effective against a broad range of bacteria. Vancomycin inhibits cell wall synthesis and is primarily used for infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Comparing the test compound to these standards provides a clear indication of its potential clinical utility and novelty.
-
Adherence to CLSI Standards: The Clinical and Laboratory Standards Institute provides globally recognized guidelines for antimicrobial susceptibility testing.[1][2][3][4][5] Strict adherence to these protocols for media preparation, inoculum density, incubation conditions, and interpretation of results is paramount for generating high-quality, reproducible, and comparable data. This ensures the integrity of the benchmarking process.
Conclusion
This guide outlines a robust and scientifically sound framework for the initial in-vitro benchmarking of the antibacterial activity of this compound. By employing standardized methodologies and comparing its performance against established antibiotics, researchers can effectively assess its potential as a novel antibacterial agent. The provided protocols and rationale serve as a foundational resource for drug discovery and development professionals seeking to advance new therapies to combat the growing threat of antimicrobial resistance. Further studies, including mechanism of action elucidation, toxicity profiling, and in-vivo efficacy assessments, will be crucial next steps in the evaluation of this promising compound.
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. goums.ac.ir [goums.ac.ir]
- 3. iacld.com [iacld.com]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. darvashco.com [darvashco.com]
- 6. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. ijmspr.in [ijmspr.in]
- 11. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies [mdpi.com]
- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. protocols.io [protocols.io]
- 19. microchemlab.com [microchemlab.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Senior Application Scientist's Guide to In Vivo Efficacy of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde Derivatives in Oncology Research
Introduction
The relentless pursuit of novel, more effective, and safer anticancer agents is a cornerstone of modern oncological research. Within the vast landscape of heterocyclic chemistry, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent antitumor effects.[1] This guide focuses on derivatives of a specific parent molecule, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde , and aims to provide a comprehensive comparative analysis of their in vivo efficacy. While direct in vivo studies on this specific benzaldehyde are limited in publicly available literature, a wealth of data exists for structurally related 1,3,4-oxadiazole derivatives. This guide will synthesize this information to provide researchers, scientists, and drug development professionals with a robust framework for designing and evaluating their own in vivo studies of this promising class of compounds. We will delve into the critical aspects of experimental design, present comparative efficacy data from preclinical models, and explore the mechanistic underpinnings of their anticancer activity.
The 1,3,4-Oxadiazole Scaffold: A Versatile Pharmacophore in Oncology
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its planarity, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive moiety for medicinal chemists.[2] Derivatives of this scaffold have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes and growth factors involved in tumor progression and angiogenesis.[1][3][4] Notably, two key mechanisms of action have been frequently reported for this class of compounds: the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the disruption of tubulin polymerization.
Mechanism of Action: A Dual Threat to Cancer Progression
1. VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade promoting endothelial cell proliferation and migration. By inhibiting VEGFR-2, 1,3,4-oxadiazole derivatives can effectively cut off the tumor's blood supply, leading to starvation and growth inhibition.[5][6][7][8]
Caption: VEGFR-2 Inhibition by 1,3,4-Oxadiazole Derivatives.
2. Tubulin Polymerization Inhibition: The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to mitotic arrest and ultimately, apoptosis (programmed cell death). Several 1,3,4-oxadiazole derivatives have demonstrated potent tubulin polymerization inhibitory activity, making them promising antimitotic agents.[2][9][10][11][12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Substituted Benzaldehyde-Oxadiazoles: A Guide for Drug Discovery and Development
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding. When incorporated into a molecular scaffold with a substituted benzaldehyde, it gives rise to a class of compounds with a remarkable breadth of pharmacological activities. This guide provides a comprehensive comparative analysis of substituted benzaldehyde-oxadiazoles, offering insights into their synthesis, structure-activity relationships (SAR), and biological potential. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
The Strategic Synthesis of Benzaldehyde-Oxadiazoles
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, where one of the substituents is a substituted phenyl ring derived from a benzaldehyde, is a well-established yet versatile process. The most common and efficient route involves the cyclization of an intermediate Schiff base, formed from the condensation of a substituted benzaldehyde with an appropriate acid hydrazide. This method allows for a high degree of diversity in the final products, as a wide array of substituted benzaldehydes and acid hydrazides are commercially available or readily synthesized.
The choice of the cyclizing agent is a critical parameter that can influence the reaction's efficiency and yield. While several reagents can effect this transformation, this guide will focus on a widely used and reliable method.
Experimental Protocol: Synthesis of a Representative 2-(Substituted phenyl)-5-aryl-1,3,4-oxadiazole
This protocol outlines a general procedure for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole, which can be adapted for various substituted benzaldehydes and acid hydrazides.
Step 1: Formation of the N-acylhydrazone (Schiff Base)
-
In a round-bottom flask, dissolve the selected acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the substituted benzaldehyde (1 equivalent) to the solution.
-
A catalytic amount of glacial acetic acid (2-3 drops) is often added to facilitate the condensation reaction.
-
The reaction mixture is then refluxed for a period of 2 to 6 hours, with the progress monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate (the N-acylhydrazone) is collected by filtration, washed with cold ethanol, and dried.
Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole
-
The dried N-acylhydrazone (1 equivalent) is suspended in a suitable solvent, such as glacial acetic acid or an alternative oxidizing system.
-
A variety of reagents can be used for the oxidative cyclization. A common and effective method involves the use of an oxidizing agent like mercuric oxide (HgO) or iodine in the presence of a base.[1]
-
The reaction mixture is stirred at room temperature or gently heated for several hours, with progress again monitored by TLC.
-
Once the reaction is complete, the mixture is worked up accordingly. For instance, if mercuric oxide is used, it is filtered off. The filtrate is then poured into ice-cold water to precipitate the crude 1,3,4-oxadiazole.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[2][3]
Caption: A generalized workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Comparative Biological Evaluation: Unveiling Structure-Activity Relationships
The true potential of substituted benzaldehyde-oxadiazoles lies in their diverse biological activities. The nature and position of the substituents on the benzaldehyde ring play a pivotal role in determining the potency and selectivity of these compounds against various biological targets. This section provides a comparative analysis of their anticancer and antimicrobial activities, supported by experimental data.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
Numerous studies have demonstrated the potent cytotoxic effects of substituted benzaldehyde-oxadiazoles against a range of human cancer cell lines.[4][5][6][7][8] The mechanism of action often involves the inhibition of key enzymes and growth factors essential for cancer cell survival and proliferation, such as telomerase, topoisomerase, and histone deacetylase (HDAC).[4]
Table 1: Comparative Anticancer Activity of Substituted Benzaldehyde-Oxadiazoles
| Compound ID | Benzaldehyde Substituent | Other Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| A1 | 4-Fluorophenyl | Thiazolyl | A549 (Lung) | 1.59 | [6] |
| A2 | Phenyl | Acetamidophenoxymethyl | A549 (Lung) | <0.14 | [6] |
| A3 | 4-Chlorophenyl | Pyridinyl | HepG2 (Liver) | - | [7] |
| A4 | 3,4,5-Trimethoxyphenyl | Benzoxazole | A549 (Lung) | 0.13 | [9] |
| A5 | 3,4,5-Trimethoxyphenyl | Benzoxazole | MCF-7 (Breast) | 0.10 | [9] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data in Table 1 clearly illustrates the profound impact of substitution on anticancer activity. For instance, the presence of a 4-fluorophenyl group in compound A1 results in potent activity against the A549 lung cancer cell line.[6] An even more remarkable potency is observed with compound A2 , where the phenyl group is combined with an acetamidophenoxymethyl substituent, leading to an IC50 value of less than 0.14 µM against the same cell line.[6] The presence of multiple methoxy groups on the phenyl ring, as seen in compounds A4 and A5 , is also associated with high cytotoxic activity against both lung and breast cancer cells.[9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The synthesized oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Caption: A simplified diagram illustrating a potential anticancer mechanism of action for substituted benzaldehyde-oxadiazoles.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Substituted benzaldehyde-oxadiazoles have also emerged as a promising class of antimicrobial agents, exhibiting activity against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][10][11][12][13][14][15] The antimicrobial efficacy is highly dependent on the lipophilicity and electronic properties of the substituents on the benzaldehyde ring.[10]
Table 2: Comparative Antimicrobial Activity of Substituted Benzaldehyde-Oxadiazoles
| Compound ID | Benzaldehyde Substituent | Other Substituent | Target Organism | MIC (µg/mL) | Reference |
| B1 | 4-Fluorophenyl | Thiazolyl | S. aureus | - | [11] |
| B2 | 2,4-Dichlorophenyl | Thienyl | E. coli | - | [13] |
| B3 | 4-Nitrophenyl | Phenyl | B. subtilis | - | [6] |
| B4 | 4-Chlorophenyl | Phenyl | S. aureus | ≤ 8 | [16] |
| B5 | 4-Trifluoromethylphenyl | Phenyl | S. aureus | ≤ 8 | [16] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
The data in Table 2 highlights the influence of halogen and nitro group substitutions on the antimicrobial activity. For example, compounds with fluoro, chloro, and trifluoromethyl substituents on the phenyl ring (compounds B1 , B4 , and B5 ) have shown significant activity against Staphylococcus aureus.[11][16] The presence of a nitro group, as in compound B3 , is also a common feature in potent antimicrobial oxadiazoles.[6]
The MIC of a compound is a key indicator of its antimicrobial potency. The broth microdilution method is a standard technique for determining MIC values.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Compounds: The synthesized oxadiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing a specific concentration of the compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
Substituted benzaldehyde-oxadiazoles represent a privileged scaffold in medicinal chemistry with a vast potential for the development of novel therapeutic agents. The ease of their synthesis and the ability to readily modify the substituents on the benzaldehyde ring provide a powerful platform for fine-tuning their biological activity. The comparative analysis presented in this guide underscores the critical role of structure-activity relationships in directing the design of more potent and selective anticancer and antimicrobial compounds.
Future research in this area should focus on exploring a wider range of substitutions on the benzaldehyde ring, including the incorporation of novel heterocyclic moieties. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets of these compounds, which will facilitate their optimization and clinical development. The integration of computational modeling and in silico screening can also accelerate the discovery of new lead compounds with improved pharmacological profiles. The continued exploration of substituted benzaldehyde-oxadiazoles holds great promise for addressing unmet medical needs in the fields of oncology and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antibacterial activity of various substituted oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 8. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selectivity Profiling: The Case of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. A critical and indispensable part of this journey is the comprehensive assessment of a compound's selectivity. A highly potent compound is of little therapeutic value if it interacts with numerous unintended biological targets, leading to off-target toxicities and unforeseen side effects. This guide provides an in-depth technical framework for approaching the cross-reactivity and selectivity profiling of a novel compound, using "4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde" as a central example.
This molecule, possessing both a 1,3,4-oxadiazole ring and a benzaldehyde moiety, belongs to chemical classes known for a wide spectrum of biological activities. The 1,3,4-oxadiazole core is a privileged scaffold found in numerous bioactive compounds, exhibiting anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] Similarly, benzaldehyde derivatives are foundational in medicinal chemistry, contributing to a diverse range of therapeutic applications.[4][5] This inherent biological promiscuity of its constituent parts underscores the critical need for a thorough and early assessment of the selectivity of this compound.
This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to design and interpret selectivity studies effectively. We will explore a tiered, logical approach to profiling, compare the subject compound with established drugs sharing similar structural motifs, and provide detailed, actionable protocols for key experimental assays.
The "Why": Establishing the Imperative for Selectivity Profiling
The primary goal of selectivity profiling is to de-risk a drug candidate early in the development pipeline.[6][7] By identifying potential off-target interactions, we can:
-
Predict and Mitigate Adverse Drug Reactions (ADRs): Unforeseen interactions with receptors, enzymes, or ion channels are a major cause of clinical trial failures and post-market withdrawals.
-
Elucidate the True Mechanism of Action: Differentiating on-target efficacy from off-target effects is crucial for understanding how a drug truly works.
-
Guide Lead Optimization: A clear selectivity profile allows medicinal chemists to modify a compound's structure to enhance affinity for the desired target while minimizing interactions with anti-targets.
-
Fulfill Regulatory Requirements: Regulatory bodies mandate comprehensive safety pharmacology studies to assess the potential for adverse effects on major physiological systems before human trials can begin.[8]
Comparative Context: Learning from Established Drugs
To frame the selectivity challenge for this compound, it is instructive to consider established drugs that also contain the 1,3,4-oxadiazole scaffold.
| Compound | Primary Target/Mechanism | Known Selectivity/Off-Target Profile Highlights | Therapeutic Area |
| Raltegravir (Isentress®) | HIV-1 Integrase Strand Transfer Inhibitor.[9][10] | Highly selective for HIV integrase over other phosphotransferases.[11] Primarily metabolized by UGT1A1, leading to a lower potential for drug-drug interactions involving the cytochrome P450 system.[8] | Antiviral (HIV) |
| Zibotentan | Endothelin A Receptor Antagonist.[2] | Selective for the ETA receptor over the ETB receptor. Off-target effects observed in clinical trials contributed to its failure to gain approval for prostate cancer. | Oncology (Investigational) |
| This compound | (Hypothetical Primary Target, e.g., Kinase X, GPCR Y) | To be determined through the profiling workflow described in this guide. | (To be determined) |
Table 1: Comparative profile of 1,3,4-oxadiazole-containing compounds.
This comparison highlights that even within the same chemical class, selectivity profiles can vary dramatically. Raltegravir's success is, in part, due to its clean selectivity profile, whereas Zibotentan's journey illustrates how even receptor subtype selectivity and other off-target effects can impact clinical outcomes.[2][8][9][11] For our subject compound, the profiling journey begins with broad, exploratory screening and progressively narrows to functional and mechanistic validation.
A Tiered Approach to Selectivity Profiling
A logical workflow for assessing a novel compound's selectivity starts broad and becomes progressively more focused. This ensures a cost-effective and scientifically rigorous evaluation.
Figure 1: A tiered workflow for selectivity profiling.
Tier 1: Broad Panel Screening
The initial step involves screening the compound against a large panel of known biological targets. This is typically done at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting potential interactions. Commercial services from providers like Eurofins Discovery or DiscoverX are invaluable at this stage, offering comprehensive panels that cover major target families.[6][12][13][14]
Key Panels to Consider:
-
Safety Pharmacology Panels (e.g., Eurofins SafetyScreen44™/87™): These panels include a curated set of targets (GPCRs, ion channels, transporters, enzymes) known to be implicated in adverse drug reactions.[6][12]
-
Kinome-wide Scans (e.g., DiscoverX KINOMEscan®): Given that a vast number of signaling pathways are regulated by kinases, profiling against a large kinase panel (often >450 kinases) is essential to identify any unintended kinase inhibition.[13][15][16]
The output of this tier is a list of "hits"—targets where the compound shows significant activity (e.g., >50% inhibition or binding).
Tier 2: Dose-Response and Functional Confirmation
Hits identified in Tier 1 must be validated. This involves generating dose-response curves to determine the potency (IC50 for inhibition or EC50 for activation) of the compound at each identified off-target. It is crucial to move from simple binding assays to functional assays to understand the actual biological consequence of the interaction.
For example, if the initial hit was in a GPCR binding assay, a follow-up functional assay (e.g., measuring cAMP accumulation or calcium flux) is necessary to determine if the compound is an agonist, antagonist, or allosteric modulator.
Tier 3: Cellular and Mechanistic Assays
For the most potent and functionally relevant off-targets, further investigation in a more physiologically relevant context is warranted. This involves using cell-based assays to confirm the activity and explore the downstream consequences.
Example Experimental Workflow: From Kinase Panel Hit to Cellular Validation
Figure 2: Experimental workflow for an off-target kinase hit.
Key Experimental Protocols
To provide practical guidance, this section details the methodologies for three fundamental types of assays used in selectivity profiling.
In Vitro Kinase Selectivity Assay (e.g., ADP-Glo™)
Causality: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, luminescence-based method suitable for determining IC50 values for inhibitors. The amount of light generated is inversely proportional to the kinase activity, and thus directly proportional to the inhibitory effect of the compound.
Step-by-Step Protocol: [17][18]
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The specific kinase (e.g., the off-target "Kinase Z") and its corresponding substrate are used.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the reaction buffer to create 2X compound solutions.
-
Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X compound solution (or vehicle control).
-
Add 2.5 µL of the 2X kinase/substrate solution to initiate the reaction.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for vehicle-only, 100% inhibition for no-kinase control).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
GPCR Radioligand Binding Assay
Causality: This assay directly measures the ability of a test compound to compete with a radioactively labeled ligand ("radioligand") that has high affinity and specificity for the target receptor. A reduction in the measured radioactivity indicates that the test compound has displaced the radioligand from the receptor's binding site.
Step-by-Step Protocol: [19][20][21]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the target GPCR. This is typically done by cell lysis and ultracentrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
The cell membrane preparation (a specific amount of protein, e.g., 10-20 µg).
-
The radioligand at a concentration near its Kd (dissociation constant) for the receptor.
-
Serial dilutions of this compound.
-
Assay buffer to reach the final volume.
-
-
Include control wells: "Total binding" (radioligand + membranes, no test compound) and "Non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C).
-
-
Separation and Detection:
-
Rapidly separate the bound radioligand from the unbound by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate "Specific binding" = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a competition binding equation to determine the IC50, which can then be converted to a Ki (inhibitor constant) using the Cheng-Prusoff equation.
-
Cell-Based NF-κB Reporter Assay
Causality: Many signaling pathways, including those involved in inflammation, converge on the activation of transcription factors like NF-κB. This assay uses a cell line that has been engineered to contain a reporter gene (e.g., luciferase) under the control of an NF-κB response element. If a compound affects a pathway that activates NF-κB, the resulting change in luciferase expression and activity can be quantified as an increase or decrease in light output.
Step-by-Step Protocol: [22][23][24]
-
Cell Culture and Plating:
-
Culture an NF-κB reporter cell line (e.g., HEK293-NFκB-luc) under standard conditions.
-
Plate the cells in a 96-well, white, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Incubate for a pre-treatment period (e.g., 1 hour).
-
Add a known NF-κB activator (e.g., TNF-α or IL-1β) to all wells except the unstimulated control.
-
Incubate for an appropriate stimulation period (e.g., 6-8 hours) to allow for reporter gene transcription and translation.
-
-
Cell Lysis and Signal Detection:
-
Remove the medium from the wells and wash the cells gently with PBS.
-
Add a passive lysis buffer to each well and incubate for ~15 minutes with gentle shaking to ensure complete cell lysis.
-
Add the luciferase assay substrate to the cell lysate.
-
Immediately read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the signal of the stimulated wells to the vehicle control (100% activity).
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the curve to determine the IC50.
-
Visualizing Key Signaling Pathways
Understanding which pathways a compound might inadvertently affect is crucial. Below are diagrams of three major signaling cascades frequently implicated in off-target effects.
PI3K/Akt Signaling Pathway
This pathway is central to cell growth, survival, and metabolism.[25][26][27][28][29] Unintended modulation can lead to significant toxicities.
Figure 3: PI3K/Akt Signaling Pathway.
MAPK/ERK Signaling Pathway
This cascade is critical for cell proliferation, differentiation, and stress responses.[30][][32][33] Aberrant activation is a hallmark of many cancers.
Figure 4: MAPK/ERK Signaling Pathway.
NF-κB Signaling Pathway
A master regulator of inflammation and immunity, the NF-κB pathway is a common off-target liability for many small molecules.[34][35][36][37][38]
Figure 5: Canonical NF-κB Signaling Pathway.
Conclusion: Building a Self-Validating System
The process of selectivity profiling is not merely a box-ticking exercise; it is a dynamic, iterative process of hypothesis generation and testing. Each tier of the workflow is designed to build upon the last, creating a self-validating system. A hit in a broad screen is a hypothesis; a dose-response curve tests that hypothesis's potency; and a cell-based assay validates its functional relevance.
For a molecule like this compound, with its privileged and biologically active scaffolds, this rigorous approach is not optional—it is fundamental to establishing its therapeutic potential. By systematically identifying and characterizing off-target interactions, researchers can make informed decisions, optimize chemical matter with greater precision, and ultimately develop safer, more effective medicines. This guide provides the strategic framework and practical tools to navigate that critical path with scientific integrity and confidence.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs | Technology Networks [technologynetworks.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hivclinic.ca [hivclinic.ca]
- 10. Raltegravir (Isentress) | aidsmap [aidsmap.com]
- 11. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Eurofins Discovery - Eurofins Scientific [eurofins.com]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
- 17. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 18. worldwide.promega.com [worldwide.promega.com]
- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. multispaninc.com [multispaninc.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. assaygenie.com [assaygenie.com]
- 24. invivogen.com [invivogen.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 27. researchgate.net [researchgate.net]
- 28. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 29. cusabio.com [cusabio.com]
- 30. cdn-links.lww.com [cdn-links.lww.com]
- 32. researchgate.net [researchgate.net]
- 33. cusabio.com [cusabio.com]
- 34. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 35. creative-diagnostics.com [creative-diagnostics.com]
- 36. NF-κB Signaling Pathway Diagram [scispace.com]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and best laboratory practices. Our objective is to move beyond mere compliance, embedding a deep understanding of the causality behind these procedures to foster a culture of intrinsic safety.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a comprehensive, peer-reviewed safety profile for this compound is not extensively documented in public literature, we can extrapolate a reliable hazard profile from its structural motifs—the benzaldehyde group and the oxadiazole heterocycle—and data from closely related analogs.
The aldehyde functional group suggests potential irritant properties, and data sheets for similar oxadiazole benzaldehydes confirm this assessment.[1][2] Compounds like 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde and 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde are classified as causing skin, eye, and respiratory irritation.[1][2] Therefore, we must operate under the assumption that the target compound shares these characteristics.
| Property | Information | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 179056-82-7 | [3] |
| Molecular Formula | C₁₀H₈N₂O₂ | [3] |
| Appearance | Likely a solid (powder/crystalline) | Inferred from analogs |
| Assumed Health Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1][2] |
| Assumed Environmental Hazards | Avoid release to the environment; may be toxic to aquatic life | [4] |
| Incompatibilities | Strong oxidizing agents | [1][5] |
The Regulatory Imperative: OSHA and EPA Frameworks
Disposal procedures are not arbitrary; they are dictated by a robust regulatory framework designed to protect laboratory personnel and the environment.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[6][7] This written plan must outline specific procedures for procurement, storage, handling, and disposal of all chemicals, forming the backbone of your institution's safety protocol.[6][8]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of chemical waste.[9][10] The fundamental principle of RCRA is that chemical waste cannot be discarded into regular trash or down the sewer system.[9][10] It requires generators of hazardous waste to follow stringent protocols for waste identification, labeling, and storage.[11][12]
Your institution's Environmental Health and Safety (EHS) office is the operational arm that implements these federal mandates. Always consult your site-specific CHP and EHS guidelines before proceeding.
Pre-Disposal Operations: Safety First
Based on the hazard assessment, the following personal protective equipment (PPE) and engineering controls are mandatory when handling this compound for disposal.
-
Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[2][8]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear ANSI-Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5][13]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[5][14]
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Step-by-Step Disposal Protocol
The guiding principle for this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[9][15]
Step 1: Waste Classification Treat all quantities of this compound—including pure, unused material, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup debris—as hazardous chemical waste .[10] This conservative classification is necessary due to the lack of exhaustive public safety data and the known hazards of its constituent functional groups.
Step 2: Containerization Select a waste container that is in good condition, leak-proof, and chemically compatible with the compound.[9][16]
-
For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is appropriate.[16]
-
Do not use food-grade containers.[16]
-
The container must remain closed except when actively adding waste.[10][16]
Step 3: Labeling Proper labeling is a critical EPA requirement.[11] As soon as the first particle of waste is added, affix your institution's official hazardous waste tag to the container. The label must clearly state:
-
The full chemical name: "This compound " (avoiding abbreviations or formulas)
-
A clear indication of the associated hazards (e.g., "Irritant")[11]
Step 4: Segregation and Accumulation Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) .[11][16]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][17]
-
Crucially, do not mix this waste with other waste streams (e.g., solvents, acids) unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.[10][12]
Step 5: Final Disposal Once the waste container is full or you have finished generating this specific waste stream, arrange for its removal.
-
Follow your institution's procedure to contact the EHS office for a waste pickup.
-
EHS personnel will then transport the waste from the SAA to a central storage facility before it is transferred to a licensed hazardous waste disposal company for final destruction, typically via high-temperature incineration.[4][14]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Emergency Procedures: Small Spill Response
In the event of a small spill (<5 grams) within a chemical fume hood:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure PPE: Confirm you are wearing the appropriate PPE as described in Section 3.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand.[15] Do not use combustible materials like paper towels as the primary absorbent.[15]
-
Collection: Carefully sweep up the absorbed material and place it into your labeled hazardous waste container.[14][18]
-
Decontamination: Wipe the spill area with a suitable solvent (as recommended by your lab's CHP), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor or EHS department, per your institution's policy.
By adhering to these rigorous, well-reasoned procedures, you ensure the safe management of this compound, protecting yourself, your colleagues, and the environment. This commitment to procedural integrity is the hallmark of a trustworthy and effective scientific enterprise.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. gustavus.edu [gustavus.edu]
- 5. kasturiaromatics.com [kasturiaromatics.com]
- 6. osha.gov [osha.gov]
- 7. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 8. compliancy-group.com [compliancy-group.com]
- 9. danielshealth.com [danielshealth.com]
- 10. benchchem.com [benchchem.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 14. capotchem.com [capotchem.com]
- 15. technopharmchem.com [technopharmchem.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. epa.gov [epa.gov]
- 18. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde: A Framework for Proactive Laboratory Safety
As researchers and drug development professionals, our primary focus is innovation. However, the foundation of groundbreaking science is an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde. Moving beyond a simple checklist, this document explains the causality behind each safety recommendation, empowering you to build a self-validating system of laboratory safety.
Hazard Identification: Understanding the Molecule
While a specific Safety Data Sheet (SDS) for this compound (CAS: 179056-82-7) is not extensively detailed in public literature, we can infer its hazard profile with high confidence by examining its structural components: a benzaldehyde group and a methyl-substituted 1,3,4-oxadiazole ring.[1][2] Data from close structural analogs provide a reliable basis for our safety protocols.
Inferred Hazards from Structural Analogs:
| Hazard Category | Associated Risk | Source (Structural Analog) |
| Skin Irritation | Causes skin irritation.[3] | 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde |
| Eye Irritation | Causes serious eye irritation.[3] | 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde, 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |
| Acute Toxicity (Oral) | Harmful if swallowed.[5][6] | Benzaldehyde |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[5] | Benzaldehyde |
The aldehyde functional group is reactive, and aromatic heterocyclic compounds can possess various biological activities, necessitating careful handling to avoid unintended exposure.[7][8]
Risk Assessment and Control: From Benchtop to Disposal
Effective safety is a dynamic process of risk assessment and mitigation. The primary routes of exposure for a solid compound like this are inhalation of dust particles, dermal contact, eye contact, and accidental ingestion.
Engineering Controls: The First Line of Defense
Before selecting Personal Protective Equipment (PPE), engineering controls must be in place. These controls are designed to isolate the researcher from the hazard.
-
Ventilation: All handling of this compound powder must be performed in a properly functioning chemical fume hood.[3][9] This is critical to minimize the inhalation of airborne particles, which may cause respiratory irritation.[3][4]
-
Designated Area: All work with this compound should be restricted to a designated area of the laboratory to prevent cross-contamination.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between you and the chemical. The selection process is a logical workflow based on the identified hazards.
Caption: PPE selection workflow based on hazard assessment.
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[10][11]
-
Enhanced Protection: When there is a risk of splashing or handling larger quantities, a face shield should be worn in addition to chemical splash goggles.[10][11]
Skin and Body Protection:
-
Protective Clothing: A standard laboratory coat should be worn, fully buttoned, to protect the skin.[10]
-
Gloves: Disposable nitrile gloves are a suitable choice for incidental contact.[10] Always inspect gloves for tears or punctures before use.[4][6] For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary.
Glove Material Considerations for Aromatic Aldehydes:
| Glove Material | Performance vs. Aldehydes & Aromatics | Notes |
| Nitrile | Good | Provides good resistance to a wide range of chemicals, but breakthrough times should be verified with the manufacturer.[12] |
| Neoprene | Very Good | Offers excellent protection against many hazardous chemicals. |
| Natural Rubber | Fair to Poor | Generally not recommended for handling aromatic organic compounds.[12] |
Respiratory Protection:
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.[3][9]
-
Secondary Control: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with cartridges for organic vapors/acid gases (OV/AG) would be appropriate.[4] All respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[10]
Operational Plan: Safe Handling from Start to Finish
A structured approach to handling minimizes risk and ensures procedural consistency.
Step-by-Step Weighing and Handling Protocol
-
Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Ensure the chemical fume hood is on and operating correctly.
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of powder to the weigh boat. Avoid creating dust.
-
Sealing: Securely close the main container immediately after dispensing.
-
Cleanup: Clean the spatula thoroughly. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.
-
Glove Disposal: Remove gloves using the proper technique (see below) and dispose of them in the appropriate waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[5][13]
Proper Glove Removal Technique
-
With one gloved hand, grasp the palm of the other gloved hand and peel that glove off.
-
Hold the removed glove in the still-gloved hand.
-
Slide the fingers of the ungloved hand under the remaining glove at the wrist.
-
Peel the second glove off over the first glove, containing the first glove inside the second.
-
Dispose of the gloves in the designated waste container.
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
This information is based on the hazards identified from structural analogs.[3][4] Always show the Safety Data Sheet to attending medical personnel.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][13] |
Spill Management
For a small spill (manageable by laboratory personnel):
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing appropriate PPE, including respiratory protection if the spill generates dust.
-
Cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Disposal Plan
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[3] Do not dispose of it down the drain.[4]
-
Contaminated Materials: All disposables that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be collected in a sealed container and disposed of as solid hazardous waste.[6]
By integrating these safety protocols into your daily workflow, you create a robust culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZALDEHYDE | 179056-82-7 [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. capotchem.com [capotchem.com]
- 5. chemos.de [chemos.de]
- 6. kasturiaromatics.com [kasturiaromatics.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. carlroth.com [carlroth.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. uah.edu [uah.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
